N,N-dimethyl Sphinganine
Description
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Properties
Molecular Formula |
C20H39NO4 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-N-formylformamide |
InChI |
InChI=1S/C20H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)19(16-22)21(17-23)18-24/h17-20,22,25H,2-16H2,1H3 |
InChI Key |
ONZFIEIPCFSYHF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Unveiling of N,N-dimethyl Sphinganine: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (DMS), a naturally occurring sphingolipid, has emerged from the complexities of lipid metabolism to become a molecule of significant interest in cellular signaling and therapeutic development. Initially characterized as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for producing the pro-survival signaling molecule sphingosine-1-phosphate (S1P), the biological activities of DMS are now understood to be multifaceted. This in-depth technical guide provides a comprehensive overview of the discovery of DMS's biological functions, focusing on its roles in apoptosis, autophagy, and the modulation of key signaling pathways. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to facilitate further research and drug development efforts.
Core Biological Functions and Quantitative Data
The biological impact of this compound is primarily attributed to its ability to modulate the "sphingolipid rheostat," the balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P. By inhibiting SphK, DMS shifts this balance towards apoptosis. Its effects, however, extend beyond this central mechanism.
Quantitative Analysis of DMS Activity
The following tables summarize the key quantitative data associated with the biological functions of DMS across various experimental systems.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line / System | IC50 Value | Reference(s) |
| Sphingosine Kinase | Platelet cytosolic fraction | ~5 µM | [1] |
| Sphingosine Kinase | In intact human platelets | ~10 µM | [2] |
| ERK-1/2 Activation | Porcine Vascular Smooth Muscle Cells | 15 ± 10 µM | [3][4] |
| [³H]-Thymidine Incorporation | Porcine Vascular Smooth Muscle Cells | 12 ± 6 µM | [5] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | DMS Concentration | Incubation Time | Apoptosis Percentage / Effect | Reference(s) |
| Human Colonic Carcinoma (HT29, HRT18, MKN74, COLO205) | Not specified | Not specified | >50% | [6] |
| Human Leukemic Cells (CMK-7, HL60, U937) | 20 µM (Sphingosine) | 6 hours | Up to 90% (DMS showed greater susceptibility in colonic carcinoma cells) | [6] |
| Human Epidermoid Carcinoma (KB-3-1 and KB-C2) | 15 µM | Not specified | Apoptosis induction in both cell types | [7] |
| Human Monocytic Cells (U937) | Concentration-dependent | Not specified | Induces apoptotic cell death | [8] |
| Human Lung Adenocarcinoma (A549) | 4 µmol/l | 24, 48, 72 hours | Significant decrease in cell viability | [9][10] |
| Human Lung Adenocarcinoma (A549) | >2 µmol/l | Not specified | Almost complete inhibition of colony formation | [10] |
Key Signaling Pathways Modulated by this compound
DMS exerts its biological effects by impinging on several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by DMS.
Sphingolipid Metabolism and the Ceramide/S1P Rheostat
DMS directly inhibits sphingosine kinase, leading to an accumulation of sphingosine and its subsequent conversion to ceramide, a pro-apoptotic lipid. This action simultaneously depletes the cell of the pro-survival molecule S1P.
Protein Kinase C (PKC) and Downstream Signaling
While initially considered a direct inhibitor of PKC, subsequent studies suggest that at concentrations where DMS effectively inhibits SphK, its effects on PKC are minimal. However, at low concentrations (0.3 µM and 1 µM), DMS has been shown to activate SphK in the cytosol via a PKCε dependent mechanism, leading to cardioprotection.[11] This highlights a biphasic and context-dependent role of DMS in modulating PKC signaling.
Regulation of Autophagy
DMS has been implicated in the induction of autophagy, a cellular process of self-digestion that can promote either survival or death depending on the context. One of the key proteins in autophagy initiation is Beclin-1. While direct interaction studies between DMS and Beclin-1 are not extensively detailed, the modulation of the sphingolipid rheostat by DMS likely influences autophagic pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.
Sphingosine Kinase Activity Assay
Objective: To determine the inhibitory effect of DMS on sphingosine kinase activity.
Methodology:
-
Preparation of Cell Lysate:
-
Culture cells (e.g., U937, Swiss 3T3, PC12) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 1 mM β-mercaptoethanol, 1 mM Na₃VO₄, 10 mM NaF, 15 mM p-nitrophenyl phosphate, and protease inhibitors).
-
Homogenize the cells by sonication or Dounce homogenization on ice.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosolic fraction containing SphK activity.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
-
Kinase Reaction:
-
Prepare the reaction mixture containing:
-
50 mM HEPES, pH 7.4
-
10 mM MgCl₂
-
1 mM DTT
-
10 µM Sphingosine (substrate)
-
Various concentrations of DMS (e.g., 0-50 µM)
-
[γ-³²P]ATP (1 mM, ~10 µCi)
-
-
Initiate the reaction by adding 20-50 µg of cytosolic protein.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding 1 ml of chloroform (B151607)/methanol/HCl (100:200:1, v/v/v).
-
Add 0.3 ml of chloroform and 0.3 ml of 1 M KCl.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of chloroform/acetone/methanol/acetic acid/water (10:4:3:2:1, v/v/v/v/v).
-
Visualize the radiolabeled S1P by autoradiography.
-
Scrape the S1P spot and quantify the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of SphK inhibition for each DMS concentration relative to the control (no DMS).
-
Determine the IC50 value by plotting the percentage of inhibition against the DMS concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following DMS treatment.
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HL-60, HT-29, U937, A549) in 6-well plates at a density of 1-5 x 10⁵ cells/well.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of DMS (e.g., 0-20 µM) for the desired time period (e.g., 6, 24, 48, 72 hours).
-
-
Cell Staining:
-
Harvest both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer.
-
Add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) solution (100 µg/ml).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Autophagy Assay by LC3-I to LC3-II Conversion (Western Blot)
Objective: To assess the induction of autophagy by DMS by measuring the conversion of LC3-I to its lipidated form, LC3-II.
Methodology:
-
Cell Treatment:
-
Plate cells in 6-well plates and treat with DMS at various concentrations and time points as described in the apoptosis assay.
-
Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment) and a negative control (untreated cells).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Probe the same membrane for a loading control, such as β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software.
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II band intensity to the loading control to determine the extent of autophagy induction.
-
Conclusion
This compound is a pivotal molecule in the study of sphingolipid signaling. Its discovery as a potent inhibitor of sphingosine kinase has provided a valuable tool for dissecting the roles of the ceramide/S1P rheostat in cell fate decisions. The ability of DMS to induce apoptosis in a wide range of cancer cells, modulate autophagy, and influence key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted biological functions of DMS and harness its properties for the development of novel therapeutic strategies. The continued investigation into the intricate mechanisms of DMS action will undoubtedly reveal new avenues for intervention in diseases characterized by dysregulated cell growth and survival.
References
- 1. N,N-Dimethylsphingosine - Focus Biomolecules [mayflowerbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 4. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo induction of apoptosis by sphingosine and N, N-dimethylsphingosine in human epidermoid carcinoma KB-3-1 and its multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of N,N,-dimethyl-D-erythro-sphingosine-induced apoptosis and signaling in U937 cells: independence of sphingosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (B43673), also known as DMS, is a methylated derivative of the sphingoid base sphinganine. As a bioactive lipid, it plays a significant role in cell signaling, primarily through its potent inhibition of sphingosine (B13886) kinase (SphK), a key enzyme in the sphingolipid metabolic pathway. This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), making N,N-dimethyl Sphinganine a valuable tool for studying cellular processes like apoptosis and a potential lead compound in drug development, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, characterization, and key signaling pathways associated with this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive N,N-dimethylation of sphinganine. This method involves the reaction of the primary amine group of sphinganine with an excess of formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride (B1222165).
Experimental Protocol: Reductive N,N-dimethylation of Sphinganine
This protocol is based on established methods for the reductive amination of primary amines.
Materials:
-
D-erythro-Sphinganine
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Glacial acetic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol gradient)
Procedure:
-
Dissolution: Dissolve D-erythro-sphinganine (1 equivalent) in methanol.
-
Reaction Initiation: To the stirred solution, add an excess of aqueous formaldehyde solution (approximately 5-10 equivalents).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Reduction: Add sodium cyanoborohydride or sodium borohydride (approximately 2-3 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Washing: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system, such as a gradient of methanol in chloroform[1][2].
-
Characterization: Characterize the purified product by mass spectrometry and NMR spectroscopy.
Note: The yield for this specific reaction is not widely reported in the literature and may require optimization.
Synthesis Workflow Diagram
Figure 1: Workflow for the synthesis and purification of this compound.
Characterization of this compound
The structural confirmation of synthesized this compound is crucial and is achieved through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Expected Fragmentation Pattern:
The fragmentation of this compound in positive ion mode is expected to show characteristic losses. The protonated molecule [M+H]⁺ will have an m/z of approximately 330.2. Key fragments would likely arise from:
-
Loss of water (H₂O) from the hydroxyl groups.
-
Cleavage of the C-C bonds in the long alkyl chain.
-
A prominent fragment resulting from cleavage adjacent to the dimethylamino group.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 330.3312 |
| [M+Na]⁺ | 352.3131 |
| [M+K]⁺ | 368.2871 |
Experimental Protocol: LC-MS/MS Analysis
A robust method for the analysis of this compound and other sphingolipids involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[3][4].
Liquid Chromatography:
-
Column: A C18 reversed-phase column or a HILIC column can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A gradient from a higher aqueous percentage to a high organic percentage.
-
Flow Rate: Approximately 0.4 mL/min.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion: m/z 330.3
-
Product Ions: Specific product ions would be determined by direct infusion and fragmentation studies of a standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on sphinganine data and known N-methylation effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (terminal) | ~0.88 (t) |
| -(CH₂)n- | ~1.25 (br s) |
| -N(CH₃)₂ | ~2.3-2.5 (s) |
| H-2 (-CH-N(CH₃)₂) | ~2.8-3.0 (m) |
| H-3 (-CH-OH) | ~3.6-3.8 (m) |
| H-1 (-CH₂-OH) | ~3.7-3.9 (m) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on sphinganine data and known N-methylation effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (terminal) | ~14 |
| -(CH₂)n- | ~22-32 |
| -N(CH₃)₂ | ~40-45 |
| C-1 (-CH₂-OH) | ~60-65 |
| C-2 (-CH-N(CH₃)₂) | ~65-70 |
| C-3 (-CH-OH) | ~70-75 |
Disclaimer: The NMR data presented in Tables 2 and 3 are predicted values and should be confirmed by experimental analysis.
Signaling Pathways Involving this compound
This compound exerts its biological effects primarily by modulating the sphingolipid metabolism pathway. This pathway governs the cellular balance of key signaling lipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).
The Sphingolipid Rheostat
The "sphingolipid rheostat" refers to the dynamic balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule S1P. This balance is a critical determinant of cell fate. An increase in ceramide and sphingosine levels pushes the cell towards apoptosis, while an increase in S1P promotes cell survival, proliferation, and migration.
Sphingolipid Metabolism Pathway Diagram
Figure 2: The core of the sphingolipid metabolism pathway, highlighting the sphingolipid rheostat.
Inhibition of Sphingosine Kinase
This compound is a potent competitive inhibitor of sphingosine kinase (SphK), particularly SphK1[5][6]. By binding to the active site of SphK, it prevents the phosphorylation of sphingosine to S1P. This inhibition leads to two major downstream effects:
-
Decreased S1P levels: The reduction in S1P levels curtails its pro-survival signaling.
-
Increased Sphingosine and Ceramide levels: The blockage of sphingosine phosphorylation leads to an accumulation of sphingosine, which can then be converted back to ceramide by ceramide synthase. The elevated levels of both sphingosine and ceramide shift the sphingolipid rheostat towards apoptosis.[5]
Mechanism of Sphingosine Kinase Inhibition by this compound
Figure 3: Competitive inhibition of Sphingosine Kinase by this compound.
Conclusion
This compound is a valuable molecular tool for investigating the intricate sphingolipid signaling network. Its synthesis via reductive amination of sphinganine is a straightforward process, and its characterization relies on standard analytical techniques. The primary mechanism of action, the competitive inhibition of sphingosine kinase, provides a powerful means to manipulate the cellular sphingolipid rheostat, making it an important compound for research in cell biology and a promising scaffold for the development of novel therapeutics targeting diseases characterized by dysregulated cell survival and apoptosis. Further research to obtain detailed spectroscopic data and to explore its in vivo efficacy and safety will be crucial for its potential translation into clinical applications.
References
- 1. Separation of sphingosine bases by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Enzymatic Regulation of N,N-Dimethylsphinganine: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Degradation, and Signaling Roles of a Key Sphingolipid Metabolite
Abstract
N,N-Dimethylsphinganine (DMS), a naturally occurring sphingolipid, is emerging as a critical regulator of fundamental cellular processes, including cell growth, apoptosis, and stress responses. This technical guide provides a comprehensive overview of the enzymatic regulation of DMS, detailing its synthesis, purported degradation, and its complex role as a signaling molecule. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in DMS metabolism and function.
Introduction
Sphingolipids are a class of bioactive lipids that play pivotal roles in cell membrane structure and signal transduction. N,N-Dimethylsphinganine (DMS) is a metabolite of sphingosine (B13886), synthesized through the enzymatic activity of sphingosine N-methyltransferase.[1] While initially characterized as an inhibitor of protein kinase C (PKC), more recent evidence suggests that its primary intracellular targets at physiological concentrations are the sphingosine kinases (SphK1 and SphK2).[2] By modulating the activity of these key enzymes, DMS influences the cellular balance of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), thereby impacting cell fate decisions. This guide will delve into the known enzymatic machinery governing DMS levels and its downstream signaling consequences.
Enzymatic Synthesis of N,N-Dimethylsphinganine
The primary enzyme responsible for the synthesis of N,N-dimethylsphinganine is sphingosine N-methyltransferase . This enzyme catalyzes the transfer of two methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of sphinganine (B43673) (dihydrosphingosine) or sphingosine.
Sphingosine N-Methyltransferase
Reaction: Sphingosine + 2 S-Adenosyl-L-methionine → N,N-Dimethylsphingosine + 2 S-Adenosyl-L-homocysteine
Localization: The enzyme activity has been detected in crude mouse brain tissue homogenates, suggesting its presence in the central nervous system.[1]
Quantitative Data: To date, specific kinetic parameters such as Km and Vmax for sphingosine N-methyltransferase with respect to its sphingolipid substrates have not been extensively characterized in the literature.
Degradation of N,N-Dimethylsphinganine
The metabolic fate and catabolic pathway of N,N-dimethylsphinganine remain largely uncharacterized. Extensive literature searches have not revealed specific enzymes responsible for the degradation of DMS or the identity of its breakdown products. This represents a significant knowledge gap in the understanding of DMS homeostasis and signaling termination. Future research is required to elucidate the enzymatic processes involved in DMS catabolism.
N,N-Dimethylsphinganine as a Signaling Molecule
DMS exerts its biological effects primarily by modulating the activity of key signaling enzymes, most notably sphingosine kinases and, to a lesser extent, protein kinase C.
Inhibition of Sphingosine Kinases
DMS is a potent inhibitor of both isoforms of sphingosine kinase, SphK1 and SphK2. This inhibition is crucial as it directly impacts the "sphingolipid rheostat," the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P.
Quantitative Inhibition Data:
| Enzyme | Cell/Tissue Source | Inhibition Type | Ki (µM) |
| Sphingosine Kinase 1 (SphK1) | U937 monoblastic leukemia cells | Competitive | 3.1 |
| Sphingosine Kinase 1 (SphK1) | Swiss 3T3 fibroblasts | Competitive | 2.3 |
| Sphingosine Kinase 1 (SphK1) | PC12 pheochromocytoma cells | Competitive | 6.8 |
Data compiled from Edsall et al. (1998).[2]
By inhibiting SphK, DMS prevents the phosphorylation of sphingosine to S1P, leading to an accumulation of sphingosine and subsequently ceramide, which can trigger apoptosis.[2]
Modulation of Protein Kinase C (PKC)
While DMS was initially identified as an inhibitor of PKC, subsequent studies have shown that its inhibitory effects on PKC are observed at concentrations higher than those required to inhibit sphingosine kinase.[2] However, at low concentrations (0.3-1 µM), DMS has been shown to activate cytosolic sphingosine kinase in a PKCε-dependent manner in cardiac tissue, suggesting a more complex, isoform-specific interaction.[3]
Induction of Apoptosis
DMS is a known pro-apoptotic agent in various cancer cell lines. Its ability to inhibit sphingosine kinase and thereby increase cellular ceramide levels is a key mechanism for its apoptotic effects.[2] DMS-induced apoptosis has been shown to involve the activation of the extrinsic caspase-8 pathway, leading to the cleavage of Bid, mitochondrial cytochrome c release, and subsequent activation of the intrinsic caspase-9 and caspase-3 cascade.[3]
Experimental Protocols
Assay for Sphingosine N-Methyltransferase Activity (Radiolabeled Method)
This protocol is adapted from general methyltransferase assays and would require optimization for sphingosine N-methyltransferase.
Materials:
-
Crude enzyme preparation (e.g., mouse brain homogenate)
-
Sphingosine (substrate)
-
[14C-methyl]-S-Adenosyl-L-methionine (radiolabeled methyl donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing reaction buffer, a known concentration of sphingosine, and the enzyme preparation.
-
Initiate the reaction by adding [14C-methyl]-S-Adenosyl-L-methionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of ice-cold chloroform/methanol (2:1, v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the radiolabeled N,N-dimethylsphingosine.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent and add to a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Include appropriate controls (e.g., no enzyme, no substrate) to determine background levels.
Quantification of N,N-Dimethylsphinganine by Mass Spectrometry
This protocol provides a general workflow for the analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., a deuterated analog of DMS if available)
-
Chloroform, Methanol, Water (for lipid extraction)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize cell or tissue samples in a suitable buffer.
-
Spike the homogenate with the internal standard.
-
Perform a Bligh-Dyer or a similar lipid extraction method using a chloroform/methanol/water solvent system.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water, acetonitrile, or methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation.
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transition for DMS and its internal standard.
-
-
Data Analysis:
-
Quantify the amount of DMS in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Signaling Pathways and Visualizations
Synthesis of N,N-Dimethylsphinganine
Caption: Synthesis of N,N-Dimethylsphinganine.
DMS-Mediated Inhibition of Sphingosine Kinase and Induction of Apoptosis
Caption: DMS signaling and apoptosis induction.
Conclusion and Future Directions
N,N-Dimethylsphinganine is a key bioactive sphingolipid that plays a significant role in regulating cell fate. Its synthesis is catalyzed by sphingosine N-methyltransferase, and it functions primarily as a potent inhibitor of sphingosine kinases, thereby shifting the sphingolipid balance towards apoptosis. While its pro-apoptotic signaling pathways are beginning to be elucidated, significant gaps in our knowledge remain. The kinetic properties of sphingosine N-methyltransferase are yet to be fully characterized, and the entire catabolic pathway of DMS is currently unknown. Future research should focus on identifying and characterizing the enzymes involved in DMS degradation, which will be crucial for a complete understanding of its cellular homeostasis. Furthermore, detailed kinetic analysis of sphingosine N-methyltransferase will provide valuable insights into the regulation of DMS production. A deeper understanding of the enzymatic regulation of DMS will undoubtedly open new avenues for therapeutic intervention in diseases where sphingolipid signaling is dysregulated, such as cancer and neurodegenerative disorders.
References
- 1. Enzymatic synthesis of N,N-dimethyl-sphingosine: demonstration of the sphingosine: N-methyltransferase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Mechanism of Action of N,N-dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (DMS), also known as N,N-dimethyl-D-erythro-dihydrosphingosine, is a synthetically modified sphingolipid that has garnered significant interest in cellular biology and pharmacology.[1] As an analogue of endogenous sphingolipids, DMS serves as a powerful tool to investigate the intricate signaling pathways governed by these bioactive lipids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets, impact on signaling cascades, and the experimental methodologies employed to elucidate its function.
Core Mechanism of Action: Inhibition of Sphingosine (B13886) Kinase
The primary and most well-documented mechanism of action of this compound is the potent and competitive inhibition of sphingosine kinase (SphK), a critical enzyme in the sphingolipid metabolic pathway.[2][3][4][5][6] SphK catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule with roles in cell survival, proliferation, and inflammation.[2][3]
By competitively inhibiting SphK, DMS effectively blocks the production of S1P.[2][3] This disruption leads to a significant shift in the cellular balance between pro-apoptotic and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat". The inhibition of SphK by DMS results in the intracellular accumulation of sphingosine and, subsequently, its metabolic precursor, ceramide, which is known to induce apoptosis and cell cycle arrest.[2][3][4] Concurrently, the levels of pro-survival S1P are diminished.[2][3] This alteration of the ceramide/S1P ratio is believed to be a key contributor to the pro-apoptotic effects of DMS observed in various cancer cell lines.[3][4]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound against sphingosine kinase has been quantified in several studies. The following table summarizes the key inhibitory constants.
| Enzyme/Process | Cell Type/System | IC50 / Ki | Reference |
| Sphingosine Kinase | U937, Swiss 3T3, PC12 cells | Ki = 2-5 µM | [7] |
| Sphingosine Kinase | Platelet cytosolic fraction | IC50 ≈ 5 µM | [4][8] |
| ERK-1/2 Activation | - | IC50 = 15 +/- 10 µM | [9] |
| Cell Proliferation ([³H]-thymidine incorporation) | - | IC50 = 12 +/- 6 µM | [9] |
Controversy Regarding Protein Kinase C Inhibition
Early studies suggested that this compound, similar to sphingosine, could also inhibit Protein Kinase C (PKC).[10][11] However, more recent and detailed investigations have demonstrated that at concentrations effective for inhibiting sphingosine kinase, DMS has no significant effect on PKC activity or its translocation to the cell membrane.[3][4][7] This indicates that the primary mechanism of action of DMS is the specific inhibition of SphK, making it a valuable tool to study S1P-mediated signaling pathways with minimal off-target effects on PKC.[3][4]
Signaling Pathways and Cellular Effects
The inhibition of sphingosine kinase by this compound initiates a cascade of downstream cellular events, primarily impacting cell survival and proliferation.
Sphingolipid Metabolism and the Ceramide/S1P Rheostat
The central role of DMS is to modulate the sphingolipid metabolic pathway. The following diagram illustrates this key mechanism.
Caption: The inhibitory effect of this compound on Sphingosine Kinase.
Induction of Apoptosis
By increasing the intracellular concentration of ceramide and decreasing S1P, this compound promotes apoptosis in a variety of cancer cell lines, including human lung cancer cells.[12] The apoptotic cascade induced by DMS has been shown to involve the activation of caspases, including caspase-3, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation.[13][14] Furthermore, DMS can induce the release of cytochrome c from mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[13] Studies have also implicated the generation of reactive oxygen species (ROS) as a critical regulator in DMS-induced apoptosis.[13]
Caption: Downstream signaling cascade of DMS-induced apoptosis.
Inhibition of Cell Proliferation
In addition to inducing apoptosis, this compound inhibits cell proliferation.[12] This effect is, in part, a consequence of the reduced levels of S1P, which acts as a potent mitogen. DMS has been shown to inhibit DNA synthesis, as measured by [³H]-thymidine incorporation, and to suppress colony formation in cancer cells.[9][12]
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the mechanism of action of this compound.
Sphingosine Kinase Activity Assay (Cell-Free System)
This protocol is adapted from studies measuring SphK activity in cell lysates.[8]
1. Preparation of Cytosolic Fractions:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, 1.5 mM MgCl₂, 1 mM DTT, 0.1 mM PMSF, and protease inhibitor cocktail).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the kinase assay.
2. Kinase Reaction:
-
Prepare a reaction mixture containing the cytosolic fraction, [γ-³²P]ATP, and sphingosine as the substrate in a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
3. Lipid Extraction and Analysis:
-
Terminate the reaction by adding a mixture of chloroform:methanol:HCl (100:200:1, v/v/v).
-
Perform lipid extraction using the Bligh and Dyer method.
-
Separate the radiolabeled sphingosine-1-phosphate from other lipids using thin-layer chromatography (TLC) with a solvent system such as butanol:acetic acid:water (3:1:1, v/v/v).
-
Visualize and quantify the radiolabeled S1P using autoradiography or a phosphorimager.
Cell Viability and Proliferation Assay (MTS Assay)
This protocol outlines a common method to assess the effect of DMS on cell viability.[15]
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of DMS or vehicle control.
3. Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTS Reagent Addition and Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
General Experimental Workflow
The following diagram provides a general workflow for investigating the effects of this compound.
Caption: A generalized workflow for studying this compound's effects.
Conclusion
This compound is a specific and potent competitive inhibitor of sphingosine kinase. Its mechanism of action is centered on the disruption of the sphingolipid rheostat, leading to decreased levels of the pro-survival mediator sphingosine-1-phosphate and an accumulation of the pro-apoptotic lipid ceramide. This targeted inhibition triggers downstream signaling events that culminate in the induction of apoptosis and the suppression of cell proliferation, particularly in cancer cells. The high specificity of DMS for SphK over PKC makes it an invaluable research tool for dissecting the complex roles of sphingolipid signaling in health and disease and holds promise for the development of novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 3. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-Dimethyl-Sphingosine - LKT Labs [lktlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells (Journal Article) | OSTI.GOV [osti.gov]
- 14. Dual Effects of N,N-dimethylformamide on Cell Proliferation and Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
N,N-dimethyl Sphinganine: A Bioactive Sphingolipid Modulator of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl Sphinganine (DMS) is a naturally occurring, bioactive sphingolipid that has garnered significant attention for its potent biological activities. Primarily recognized as a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for the synthesis of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), DMS plays a critical role in modulating the cellular "sphingolipid rheostat." This rheostat represents the delicate balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival S1P. By inhibiting SphK, DMS effectively shifts this balance towards apoptosis, making it a molecule of interest in cancer research. Furthermore, emerging evidence has implicated DMS in the intricate signaling pathways of neuropathic pain. This technical guide provides a comprehensive overview of the core aspects of DMS, including its biochemical properties, mechanism of action, and its roles in apoptosis and pain signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this intriguing bioactive lipid.
Introduction
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Once considered mere structural components of cell membranes, they are now recognized as critical players in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The biological functions of sphingolipids are often dictated by the delicate equilibrium between different species, most notably the balance between ceramide and sphingosine, which typically promote apoptosis, and sphingosine-1-phosphate (S1P), which fosters cell survival and proliferation.
This compound (DMS), a derivative of sphinganine, has emerged as a key tool for interrogating the sphingolipid signaling pathway. Its primary mode of action is the competitive inhibition of sphingosine kinase (SphK), the enzyme that phosphorylates sphingosine to produce S1P.[1][2] This inhibition leads to a decrease in cellular S1P levels and a concomitant increase in sphingosine and ceramide, thereby promoting a cellular environment conducive to apoptosis.[1][2] This property has positioned DMS as a potential therapeutic agent in oncology.
Beyond its role in cancer biology, recent studies have unveiled a novel function for DMS in the pathophysiology of neuropathic pain. Research has shown that DMS levels are upregulated in the dorsal horn of the spinal cord in animal models of neuropathic pain, and direct administration of DMS can induce mechanical hypersensitivity.[3] This discovery has opened new avenues for the development of analgesics targeting the sphingolipid pathway.
This guide aims to provide a detailed technical overview of this compound, focusing on its biochemical characteristics, its mechanism of action as a SphK inhibitor, and its involvement in key signaling pathways. We present quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the signaling cascades it modulates.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₃NO₂ | [4] |
| Molar Mass | 329.57 g/mol | [4] |
| Synonyms | (2S,3R)-2-(Dimethylamino)octadecane-1,3-diol, DMS | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol, DMSO, and DMF | [4] |
Mechanism of Action: Inhibition of Sphingosine Kinase
This compound exerts its primary biological effects through the competitive inhibition of sphingosine kinase (SphK). There are two main isoforms of this enzyme, SphK1 and SphK2, and DMS has been shown to inhibit both.[1] By binding to the active site of SphK, DMS prevents the phosphorylation of the endogenous substrate, sphingosine, into sphingosine-1-phosphate (S1P).[1][2]
This inhibition has two major consequences:
-
Decreased S1P Levels: The reduction in S1P levels curtails its pro-survival and pro-proliferative signaling. S1P acts both as an intracellular second messenger and as a ligand for a family of G protein-coupled receptors (S1PRs), which activate downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, promoting cell growth and survival.
-
Increased Sphingosine and Ceramide Levels: The blockage of sphingosine phosphorylation leads to an accumulation of sphingosine, which can then be converted to ceramide. Both sphingosine and ceramide are pro-apoptotic molecules that can activate stress-activated protein kinases and induce cell death.
The dual effect of DMS on the sphingolipid rheostat makes it a potent modulator of cell fate.
Quantitative Data: Inhibitory Activity of DMS
The inhibitory potency of this compound against sphingosine kinase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.
| Cell Line / Enzyme Source | IC50 (µM) | Reference |
| Porcine Vascular Smooth Muscle Cells (ERK-1/2 activation) | 15 ± 10 | [5] |
| Porcine Vascular Smooth Muscle Cells ([³H]-thymidine incorporation) | 12 ± 6 | [5] |
| General (Sphingosine Kinases) | ~5 | [1] |
Signaling Pathways
DMS and the Sphingolipid Rheostat
The central role of DMS is to modulate the balance between pro-apoptotic and pro-survival sphingolipids. The following diagram illustrates this concept, often referred to as the "sphingolipid rheostat."
DMS-Induced Apoptosis Signaling Pathway
By inhibiting SphK and promoting the accumulation of ceramide and sphingosine, DMS triggers the intrinsic pathway of apoptosis. This involves mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
DMS in Neuropathic Pain Signaling
In the context of neuropathic pain, DMS acts as a pro-nociceptive signaling molecule in the dorsal horn of the spinal cord. Its upregulation leads to the activation of glial cells and the release of pro-inflammatory cytokines, contributing to central sensitization and pain hypersensitivity.[3]
Experimental Protocols
Radiometric Sphingosine Kinase Activity Assay
This protocol describes a classic and highly sensitive method to measure SphK activity by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to sphingosine.
Materials:
-
Cell or tissue lysate containing SphK
-
Sphingosine substrate (e.g., in a solution with 7.5% Triton X-100)
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 2 mM Na₃VO₄, 1 mM DTT, 4 mM MgCl₂, 10% glycerol, 0.5 mM PMSF, and protease inhibitor cocktail)
-
Methanol
-
1 M KCl
-
0.1 M HCl
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cell/tissue lysate (containing a known amount of protein, e.g., 20-50 µg) with the reaction buffer.
-
Add the sphingosine substrate to a final concentration of, for example, 50 µM.
-
To test the effect of DMS, pre-incubate the lysate with varying concentrations of DMS for a specified time (e.g., 15 minutes) at room temperature before adding the substrate.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 1 mM, with a specific activity of ~1000 cpm/pmol).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Lipid Extraction:
-
Stop the reaction by adding 20 µl of 1 M HCl.
-
Add 800 µl of chloroform/methanol/1 M HCl (100:200:1, v/v/v).
-
Vortex thoroughly and then add 250 µl of chloroform and 250 µl of 1 M KCl.
-
Vortex again and centrifuge at high speed for 5 minutes to separate the phases.
-
-
TLC Separation:
-
Carefully collect the lower organic phase.
-
Spot the organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.
-
Scrape the silica corresponding to the S1P spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of S1P formed based on the specific activity of the [γ-³²P]ATP.
-
LC-MS/MS Quantification of this compound in Brain Tissue
This protocol outlines a method for the sensitive and specific quantification of DMS in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue sample
-
Internal standard (e.g., a stable isotope-labeled DMS or a structurally similar sphingolipid not present in the sample)
-
Homogenization buffer (e.g., phosphate-buffered saline with protease and phosphatase inhibitors)
-
Extraction solvent (e.g., a mixture of chloroform and methanol)
-
LC-MS/MS system (including a suitable column, such as a C18 reversed-phase column)
-
Mobile phases (e.g., a gradient of water with formic acid and acetonitrile (B52724) with formic acid)
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh a frozen brain tissue sample.
-
Add a known amount of the internal standard.
-
Add ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Determine the protein concentration of the homogenate (e.g., using a BCA assay).
-
-
Lipid Extraction:
-
To a known amount of homogenate, add the extraction solvent (e.g., chloroform/methanol, 2:1, v/v).
-
Vortex vigorously and incubate on ice (e.g., for 30 minutes).
-
Induce phase separation by adding water.
-
Vortex and centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Processing:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the lipids using a suitable chromatographic gradient.
-
Detect and quantify DMS and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for DMS will need to be optimized.
-
-
Data Analysis:
-
Integrate the peak areas for DMS and the internal standard.
-
Calculate the ratio of the DMS peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of DMS and the internal standard.
-
Determine the concentration of DMS in the brain tissue sample by comparing its peak area ratio to the standard curve.
-
Normalize the DMS concentration to the initial tissue weight or protein concentration.
-
Conclusion
This compound is a pivotal bioactive sphingolipid that serves as a powerful tool for dissecting the complexities of the sphingolipid signaling network. Its well-characterized role as a competitive inhibitor of sphingosine kinase provides a direct mechanism for modulating the cellular balance between apoptosis and survival. The pro-apoptotic effects of DMS have established it as a compound of significant interest in the development of novel anti-cancer therapies. Furthermore, the recent discovery of its involvement in neuropathic pain signaling has broadened its potential therapeutic applications.
The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted biology of DMS. A thorough understanding of its mechanism of action, its impact on key signaling pathways, and robust methodologies for its study are essential for harnessing its full therapeutic potential. Future research will likely focus on the development of more specific inhibitors targeting SphK isoforms and a deeper exploration of the in vivo efficacy and safety of DMS and its analogs in various disease models. The continued investigation of this compound promises to yield valuable insights into the fundamental roles of sphingolipids in health and disease.
References
- 1. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Presence of N,N-dimethylsphinganine: A Technical Guide for Researchers
An In-depth Examination of the Detection, Quantification, and Potential Biological Significance of an Understudied Sphingolipid
This technical guide provides a comprehensive overview of the endogenous sphingolipid, N,N-dimethylsphinganine (DMS). Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of DMS, detailing its biochemical context, methodologies for its analysis, and its potential role in cellular signaling. While the endogenous presence of N,N-dimethylsphinganine is suggested by the existence of relevant enzymatic machinery, its quantitative levels in mammalian tissues are not widely documented, highlighting a significant area for future research.
Introduction to N,N-dimethylsphinganine
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only structural components of cellular membranes but also critical signaling molecules involved in regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (also known as dihydrosphingosine). Sphinganine is the direct precursor to N,N-dimethylsphinganine.
N,N-dimethylsphinganine (d18:0) is the saturated counterpart to the more frequently studied N,N-dimethylsphingosine (d18:1). The existence of a sphingosine (B13886) N-methyltransferase enzyme in tissues like the mouse brain strongly implies that sphinganine can be endogenously N-methylated to form N,N-dimethylsphinganine.[1] These methylated sphingoid bases are of significant interest due to their potent biological activities, primarily as inhibitors of key enzymes in the sphingolipid signaling network.
Quantitative Data on Endogenous N,N-dimethylsphinganine
A thorough review of existing literature reveals a notable gap in the quantitative analysis of endogenous N,N-dimethylsphinganine in mammalian tissues. While methods for its detection and quantification have been developed, particularly in the context of broader sphingolipid profiling, specific concentrations in various tissues under basal physiological conditions have not been extensively reported.
One study developed a robust LC-MS/MS method capable of quantifying di- and trimethyl-sphingosine in cultured fibroblasts, demonstrating the feasibility of such measurements.[2][3] However, these were not baseline tissue levels. Other comprehensive sphingolipid analyses of mammalian tissues have been performed but often do not include methylated sphingoid bases in their reported results.[1][4][5][6] This lack of quantitative data represents a critical knowledge gap and an opportunity for future investigation in the field of lipidomics.
For context, studies on other endogenous N,N-dimethylated molecules, such as N,N-dimethyltryptamine (DMT), have found baseline concentrations in the rat brain to be in the low nanomolar (nM) range, suggesting that N,N-dimethylsphinganine may also be a low-abundance signaling molecule.[7][8]
Table 1: Endogenous N,N-dimethylsphinganine Levels in Mammalian Tissues
| Tissue | Species | Concentration | Method | Reference |
| Data Not Available | - | - | - | - |
As of late 2025, specific quantitative data for the endogenous levels of N,N-dimethylsphinganine in untreated, healthy mammalian tissues remains largely unpublished in peer-reviewed literature.
Experimental Protocols for Quantification
The quantification of N,N-dimethylsphinganine from complex biological matrices like tissues requires a highly sensitive and specific analytical method, for which Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9] Below is a detailed methodology adapted from established sphingolipidomic protocols.[2][3][6]
Tissue Homogenization and Lipid Extraction
-
Sample Preparation : Weigh approximately 10-50 mg of frozen tissue. All procedures should be carried out on ice to minimize enzymatic activity.
-
Homogenization : Homogenize the tissue in a suitable volume of phosphate-buffered saline (PBS) using a sonicator or mechanical homogenizer to achieve a uniform suspension.[4]
-
Internal Standard Addition : Add a known quantity of a suitable internal standard. For N,N-dimethylsphinganine, a deuterated or ¹³C-labeled analog (e.g., N,N-dimethylsphinganine-d7) is ideal. If unavailable, a structurally similar lipid with a different chain length (e.g., d17:0 N,N-dimethylsphinganine) can be used.
-
Lipid Extraction (Folch Method) :
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue homogenate. A common ratio is 20 volumes of solvent to 1 volume of homogenate.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution (or PBS) to induce phase separation.
-
Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.
LC-MS/MS Analysis
A hydrophilic interaction liquid chromatography (HILIC) approach is effective for separating polar sphingoid bases.[2][3]
-
Chromatography System : A UHPLC system capable of handling high pressures.
-
Column : A HILIC column (e.g., a sub-2 µm particle size column).
-
Mobile Phase A : Water with 0.2% formic acid and an ammonium (B1175870) formate (B1220265) salt (e.g., 10-200 mM).
-
Mobile Phase B : Acetonitrile with 0.2% formic acid.
-
Gradient : A gradient starting with high organic content (e.g., 90-95% B) and decreasing to elute the polar analytes.
-
Flow Rate : Typically 0.4-0.8 mL/min.
-
Column Temperature : Maintained at an elevated temperature (e.g., 50°C) for better peak shape and reproducibility.[2]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : The specific precursor-to-product ion transition for N,N-dimethylsphinganine must be determined by infusing a pure standard. For the d18:0 backbone, the precursor ion will be the [M+H]⁺ ion (m/z 330.4). The product ion typically results from the loss of water molecules. For sphinganine, a characteristic product ion is m/z 266.[10] A similar fragmentation pattern is expected for the N,N-dimethylated version.
-
Precursor Ion (Q1) : m/z 330.4
-
Product Ion (Q3) : To be determined empirically (e.g., fragments corresponding to the sphingoid backbone).
-
-
Ion Source Parameters : Optimized for the specific analyte, including ion spray voltage, source temperature, and gas flows.
Biological Role and Signaling Pathways
The biological function of N,N-dimethylsphinganine is inferred from studies of its unsaturated analog, N,N-dimethylsphingosine, which is a potent and specific competitive inhibitor of sphingosine kinase (SphK).[3][11] SphK is the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a pleiotropic signaling molecule with predominantly pro-survival, pro-proliferative, and anti-apoptotic effects.
By inhibiting SphK, N,N-dimethylated sphingoid bases disrupt this pathway, leading to two major consequences:
-
Decreased S1P Levels : The reduction in S1P diminishes its downstream signaling, which can inhibit cell growth and survival.
-
Increased Sphingosine/Sphinganine and Ceramide Levels : The block in phosphorylation leads to an accumulation of the SphK substrates (sphingosine and sphinganine). This accumulation can shift the metabolic flux towards the synthesis of ceramide, a lipid known for its pro-apoptotic and anti-proliferative roles.
This dynamic interplay is often referred to as the "sphingolipid rheostat," where the relative balance between ceramide/sphingosine and S1P determines the cell's fate. N,N-dimethylsphinganine, by inhibiting SphK, effectively shifts this rheostat towards apoptosis.
Conclusion and Future Directions
N,N-dimethylsphinganine is an endogenously produced sphingolipid with potent bioactivity, primarily acting as an inhibitor of sphingosine kinase. While its existence is supported by enzymatic studies and its chemical analysis is feasible with modern LC-MS/MS techniques, there is a significant lack of data regarding its absolute quantities in mammalian tissues.
Future research should prioritize:
-
Quantitative Profiling : Conducting comprehensive sphingolipidomic studies across a variety of mammalian tissues (e.g., brain, liver, kidney, lung) to establish the baseline endogenous levels of N,N-dimethylsphinganine.
-
Functional Studies : Investigating the specific physiological and pathological conditions under which N,N-dimethylsphinganine levels may be altered.
-
Enzyme Characterization : Further characterizing the sphingoid N-methyltransferase(s) responsible for its synthesis and their regulation.
Addressing these questions will illuminate the role of this understudied lipid and could unveil new therapeutic targets for diseases where sphingolipid signaling is dysregulated, such as cancer and neurodegenerative disorders.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurochemical and Neurophysiological Effects of Intravenous Administration of N,N- Dimethyltryptamine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethyl Sphinganine's Role in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. Emerging evidence has implicated dysregulation of sphingolipid metabolism in the pathophysiology of neuropathic pain, opening new avenues for therapeutic intervention. This technical guide focuses on N,N-dimethyl sphinganine (B43673) (DMS), an endogenous sphingolipid metabolite, and its role in preclinical models of neuropathic pain. DMS has been identified as a key player in central sensitization, a fundamental mechanism underlying neuropathic pain. This document provides a comprehensive overview of the signaling pathways involving DMS, detailed experimental protocols for its study in animal models, and a summary of the quantitative data available to date.
The Sphingolipid Rheostat in Neuropathic Pain
Sphingolipids are a class of bioactive lipids that are integral to cell structure and signaling. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which is crucial for maintaining cellular homeostasis. In the context of neuropathic pain, this balance is often disrupted.
N,N-dimethyl sphinganine (DMS) is a catabolite of ceramide and a known inhibitor of sphingosine (B13886) kinase 1 (SphK1), the enzyme responsible for phosphorylating sphingosine to S1P.[1][2] By inhibiting SphK1, DMS can shift the sphingolipid rheostat towards an accumulation of ceramide and a reduction in S1P, a state that has been associated with the development and maintenance of neuropathic pain.[3][4]
Signaling Pathways of this compound in Neuropathic Pain
The pronociceptive effects of DMS are mediated through a complex signaling cascade primarily within the central nervous system, particularly the dorsal horn of the spinal cord.[5][6][7]
Caption: Signaling pathway of this compound in neuropathic pain.
Following peripheral nerve injury, there is an upregulation of sphingolipid metabolism, leading to increased levels of ceramide and its metabolites, including DMS, in the spinal cord.[6][7] Oligodendrocytes have been identified as a primary source of DMS release in response to inflammatory stimuli.[3][8] DMS acts on astrocytes, causing an increase in intracellular calcium concentrations and inhibiting glutamate uptake.[1][6] This leads to glutamate spillover in the synaptic cleft and subsequent over-activation of N-methyl-D-aspartate (NMDA) receptors on postsynaptic neurons.[6] This cascade of events contributes to central sensitization, a state of neuronal hyperexcitability that manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[6] Furthermore, DMS stimulates astrocytes to release pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and monocyte chemoattractant protein-1 (MCP-1), which further amplify the pain state.[7]
Quantitative Data on the Effects of this compound in Neuropathic Pain Models
While several studies have qualitatively described the pro-nociceptive effects of DMS, detailed quantitative data remains somewhat limited in the publicly available literature. The following tables summarize the key findings from studies that have investigated the in vivo effects of exogenously administered DMS.
Table 1: Effects of Intrathecal this compound on Mechanical Allodynia in Rats
| Animal Model | DMS Dose (intrathecal) | Time Point | Paw Withdrawal Threshold (g) (Mean ± SEM) | Reference |
| Naive Rats | Vehicle | Baseline | 15.0 ± 0.0 | [7] |
| 10 nmol | 2 hours post-injection | 4.2 ± 1.1 | [7] | |
| 10 nmol | 24 hours post-injection | 6.5 ± 1.5 | [7] | |
| 10 nmol | 48 hours post-injection | 10.8 ± 2.1 | [7] |
Table 2: Effects of Intrathecal this compound on Pro-inflammatory Cytokine Levels in the Spinal Cord
| Cytokine | Treatment | Fold Change vs. Vehicle (Mean ± SEM) | Reference |
| IL-1β | DMS (10 nmol) | 2.5 ± 0.4 | [7] |
| MCP-1 | DMS (10 nmol) | 3.1 ± 0.6 | [7] |
Experimental Protocols
A standardized approach is crucial for the reliable investigation of DMS in neuropathic pain models. The following sections detail the methodologies for key experiments.
Animal Models of Neuropathic Pain
Several animal models are used to mimic the clinical features of neuropathic pain.[9][10][11][12] The choice of model depends on the specific research question.
-
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to inflammation and nerve compression.[9][13]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are transected, leaving the sural nerve intact.[9][10]
-
Tibial Nerve Transection (TNT): This model involves the transection of the tibial nerve, a branch of the sciatic nerve.[7][13]
Behavioral Testing for Neuropathic Pain
Behavioral assays are used to assess the presence and severity of pain-like behaviors in rodents.
-
Von Frey Test for Mechanical Allodynia: This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[14][15][16][17]
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Procedure:
-
Acclimatize the animal to the testing environment (e.g., a wire mesh floor) for at least 30 minutes.[16]
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold.[17] A positive response is a brisk withdrawal or licking of the paw.
-
-
-
Hargreaves Test for Thermal Hyperalgesia: This test measures the latency of paw withdrawal from a radiant heat source.[18][19][20][21]
-
Apparatus: A radiant heat source and a timer.
-
Procedure:
-
Place the animal in a Plexiglas enclosure on a glass floor and allow it to acclimatize.[22]
-
Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.[18] A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[22]
-
-
Administration of this compound
For studying its central effects, DMS is typically administered via intrathecal injection in anesthetized animals.
Biochemical Analysis
-
Sphingolipid Analysis by HPLC-MS/MS: This is the gold standard for the quantification of sphingolipids, including DMS, in biological samples.[23][24][25][26][27]
-
Sample Preparation: Lipid extraction from spinal cord tissue.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Method: Separation of lipid species by HPLC followed by detection and quantification by MS/MS.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of DMS in a neuropathic pain model.
Caption: A typical experimental workflow for studying DMS in neuropathic pain.
Conclusion
This compound has emerged as a significant contributor to the pathogenesis of neuropathic pain. Its role in modulating the sphingolipid rheostat and promoting central sensitization through its actions on astrocytes highlights the potential of targeting this pathway for the development of novel analgesic therapies. This technical guide provides a foundational resource for researchers aiming to investigate the intricate role of DMS in neuropathic pain, offering detailed insights into its signaling mechanisms and standardized protocols for its preclinical evaluation. Further research focusing on the specific enzymes involved in DMS synthesis and the development of selective inhibitors could pave the way for innovative treatments for this debilitating condition.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine-1-phosphate axis for developing non-narcotic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-phosphate receptor 1 activation in astrocytes contributes to neuropathic pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. Dysregulation of sphingolipid metabolism in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics Implicates Altered Sphingolipids in Chronic Pain of Neuropathic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 11. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. von Frey test [protocols.io]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. mmpc.org [mmpc.org]
- 23. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lipidmaps.org [lipidmaps.org]
- 25. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N,N-dimethyl Sphinganine in Apoptosis Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-dimethyl Sphinganine (DMS), a naturally occurring sphingolipid, has emerged as a potent inducer of apoptosis in a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily centered on the inhibition of sphingosine (B13886) kinase 1 (SPHK1). This inhibition leads to a crucial shift in the cellular balance of bioactive sphingolipids, specifically an accumulation of pro-apoptotic ceramide and a depletion of pro-survival sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of the molecular mechanisms underlying DMS-induced apoptosis, detailed experimental protocols for its study, and quantitative data to support its potential as a therapeutic agent.
Core Mechanism of Action: The Ceramide/S1P Rheostat
The apoptotic effects of this compound are largely attributed to its function as a competitive inhibitor of sphingosine kinase 1 (SPHK1)[1][2]. SPHK1 is a critical enzyme that phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and migration. By inhibiting SPHK1, DMS effectively blocks the production of S1P[1][2].
This inhibition has a dual pro-apoptotic effect:
-
Decrease in Sphingosine-1-Phosphate (S1P): Reduced S1P levels disrupt pro-survival signaling pathways, making the cell more susceptible to apoptosis.
-
Increase in Ceramide: The inhibition of SPHK1 leads to the accumulation of its substrate, sphingosine, which can be readily converted to ceramide. Ceramide is a well-established second messenger in apoptotic signaling, activating downstream pathways that lead to programmed cell death.
This alteration of the ceramide-to-S1P ratio, often referred to as the "sphingolipid rheostat," is a central event in DMS-induced apoptosis. A higher ceramide-to-S1P ratio pushes the cell towards a death fate.
Key Signaling Pathways in DMS-Induced Apoptosis
DMS triggers a cascade of signaling events that converge to execute the apoptotic program. The primary pathways identified are:
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival and inhibiting apoptosis. Studies have shown that DMS treatment leads to a dose-dependent decrease in the expression of the NF-κB p65 subunit in cancer cells, such as the human lung cancer cell line A549[1]. This suppression of NF-κB activity removes a key survival signal, thereby lowering the threshold for apoptosis induction.
Modulation of Intracellular Calcium Levels
DMS has been observed to induce an increase in the intracellular calcium concentration ([Ca2+]i)[1]. Elevated intracellular calcium can act as a signal for apoptosis through various mechanisms, including the activation of calcium-dependent proteases and the induction of mitochondrial stress.
Activation of the Caspase Cascade
A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. DMS treatment has been shown to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3[1]. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One such key substrate is Poly(ADP-ribose) polymerase (PARP), and its cleavage is a widely used marker of apoptosis.
Involvement of the Bcl-2 Family and c-Myc
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is critical in determining cell fate. While direct quantitative data on the effect of DMS on the Bax/Bcl-2 ratio is still emerging, the induction of the mitochondrial pathway of apoptosis by sphingolipids suggests a likely modulation of these proteins.
The proto-oncogene c-Myc is a transcription factor that can promote both cell proliferation and apoptosis. The downregulation of c-Myc has been associated with apoptosis in some contexts. The precise role of c-Myc in DMS-induced apoptosis is an area of ongoing investigation.
Data Presentation: Quantitative Effects of DMS
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | ~2-4 | 48 | [1] |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but apoptosis induced at 20 µM | 6 | [3] |
| U937 | Histiocytic Lymphoma | Not explicitly stated, but apoptosis induced at 20 µM | 6 | [3] |
| HT-29 | Colorectal Adenocarcinoma | >50% apoptosis at concentrations tested | Not specified | [3] |
| Porcine VSMC | Vascular Smooth Muscle | 12 ± 6 (for [3H]-thymidine incorporation) | Not specified | [4] |
Table 2: Quantitative Effects of DMS on Apoptosis and Signaling Molecules in A549 Cells
| Parameter | DMS Concentration (µmol/l) | Treatment Time (h) | Observed Effect | Reference |
| SPHK1 mRNA levels | 2 | 48 | 35.28% decrease | [1] |
| SPHK1 mRNA levels | 4 | 48 | 34.64% decrease | [1] |
| NF-κB p65 protein expression | Increasing concentrations | 24 and 48 | Dose- and time-dependent decrease | [1] |
| Caspase-3 activity | 1 | Not specified | Increase | [1] |
| Caspase-3 activity | 2-4 | Not specified | Plateau of increased activity | [1] |
| PARP cleavage | Increasing concentrations | 24 and 48 | Dose- and time-dependent increase | [1] |
| Apoptosis Rate | 25 µM (ErPC3, another apoptosis inducer) | 48 | Significant increase in apoptotic cells | [5] |
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of DMS-induced apoptosis.
Caption: General experimental workflow for studying DMS-induced apoptosis.
Experimental Protocols
Cell Culture and DMS Treatment
-
Cell Lines: Human lung carcinoma (A549), human promyelocytic leukemia (HL-60), and human histiocytic lymphoma (U937) cells can be obtained from ATCC.
-
Culture Medium:
-
A549: F-12K Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HL-60 & U937: RPMI-1640 Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
DMS Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations for treatment. An equivalent concentration of DMSO should be used as a vehicle control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After DMS treatment, harvest cells (including floating cells) and wash twice with cold PBS.
-
Staining: Resuspend approximately 1 x 10^6 cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3.
-
Lysate Preparation: After DMS treatment, lyse the cells in a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, incubate a specific amount of protein lysate (e.g., 50-100 µg) with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) using a fluorescence plate reader. The increase in fluorescence is proportional to the caspase-3 activity.
Western Blot Analysis
This technique is used to detect changes in the expression and cleavage of specific proteins.
-
Protein Extraction and Quantification: Prepare cell lysates as described for the caspase assay and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., SPHK1, NF-κB p65, PARP, Bax, Bcl-2, c-myc) overnight at 4°C. Recommended dilutions should be optimized but are typically in the range of 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM (e.g., 2-5 µM), for 30-60 minutes at 37°C.
-
Washing: Wash the cells with a dye-free buffer to remove excess extracellular dye.
-
DMS Treatment: Add DMS to the cells at the desired concentration.
-
Fluorescence Measurement: Immediately measure the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader with appropriate filters (e.g., Ex/Em = 488/525 nm for Fluo-3). An increase in fluorescence indicates a rise in intracellular calcium.
Sphingosine Kinase Activity Assay
This assay measures the activity of SPHK1 and its inhibition by DMS.
-
Enzyme Source: Use either purified recombinant SPHK1 or cell lysates as the enzyme source.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, sphingosine (substrate), and [γ-32P]ATP.
-
Inhibition: For inhibition studies, pre-incubate the enzyme with varying concentrations of DMS before adding the substrates.
-
Reaction: Initiate the reaction by adding [γ-32P]ATP and incubate at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.
-
TLC Separation: Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-32P]ATP and sphingosine by thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled spots by autoradiography and quantify the amount of sphingosine-1-phosphate produced by scintillation counting.
Quantification of Ceramide and Sphingosine-1-Phosphate by LC-MS/MS
This is a highly sensitive and specific method for quantifying sphingolipids.
-
Lipid Extraction: After DMS treatment, harvest cells and perform a lipid extraction using a suitable solvent system (e.g., Bligh-Dyer method). Add internal standards (e.g., C17-ceramide and C17-S1P) at the beginning of the extraction for accurate quantification.
-
LC Separation: Separate the different sphingolipid species using liquid chromatography, often with a C18 reversed-phase column.
-
MS/MS Detection: Analyze the eluted lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each lipid species based on its unique precursor and product ion transitions.
-
Data Analysis: Quantify the amount of each sphingolipid by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.
Conclusion and Future Directions
This compound is a valuable tool for studying the intricate role of sphingolipids in apoptosis. Its ability to potently inhibit SPHK1 and thereby modulate the ceramide/S1P rheostat highlights a promising strategy for cancer therapy. The detailed mechanisms and pathways outlined in this guide provide a solid foundation for further research and drug development efforts. Future studies should focus on elucidating the in vivo efficacy and safety of DMS and its analogs, as well as exploring its potential in combination therapies to enhance the apoptotic response in cancer cells. The development of more specific and potent SPHK1 inhibitors based on the structure of DMS could lead to novel and effective anti-cancer agents.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-SPHK1 (Ser225) antibody (19561-1-AP) | Proteintech [ptglab.com]
- 3. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N,N-dimethyl Sphinganine: A Technical Guide to Sphingosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl Sphinganine (B43673) (DMS) is a synthetic analog of sphinganine and a well-characterized inhibitor of sphingosine (B13886) kinases (SphK), the enzymes responsible for phosphorylating sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). By competitively inhibiting SphK, DMS disrupts the critical balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival S1P. This disruption makes DMS a valuable tool for studying the sphingolipid signaling pathway and a potential scaffold for the development of therapeutics targeting diseases characterized by dysregulated SphK activity, such as cancer and inflammatory disorders. This guide provides an in-depth overview of the mechanism of action of DMS, its effects on cellular signaling, quantitative inhibitory data, and detailed experimental protocols for its characterization.
The Sphingolipid Signaling Pathway and the Role of Sphingosine Kinase
The sphingolipid signaling pathway is a complex network of bioactive lipids that regulate a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation. A key regulatory node in this pathway is the phosphorylation of sphingosine to S1P, a reaction catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2.
S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that typically promote cell survival, proliferation, and migration. Conversely, its metabolic precursors, sphingosine and ceramide, are generally considered pro-apoptotic. The balance between these opposing signaling molecules, often referred to as the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. Dysregulation of this rheostat, often through the overexpression of SphK1, is implicated in the pathology of numerous diseases, most notably cancer.
dot
Caption: The core sphingolipid signaling pathway.
This compound as a Sphingosine Kinase Inhibitor
Mechanism of Action
DMS is a competitive inhibitor of both SphK1 and SphK2.[1] Its structural similarity to the endogenous substrate, sphingosine, allows it to bind to the active site of the enzyme, thereby preventing the phosphorylation of sphingosine to S1P.[2] This inhibition leads to a decrease in intracellular S1P levels and a concomitant increase in the levels of sphingosine and its precursor, ceramide. The alteration of the sphingolipid rheostat towards the pro-apoptotic lipids is a key mechanism behind the biological effects of DMS.
Quantitative Inhibitory Data
The inhibitory potency of DMS against SphK1 and SphK2 has been determined in various cell lines and with recombinant enzymes. The following table summarizes the reported inhibitory constants.
| Enzyme | Cell Line/Source | Inhibition Metric | Value | Reference |
| SphK1 | U937 Cells | Ki | 3.1 µM | [1] |
| PC12 Cells | Ki | 6.8 µM | [1] | |
| Swiss 3T3 Cells | Ki | 2.3 µM | [1] | |
| Recombinant Human | IC50 | ~60 µM | [3] | |
| SphK2 | Recombinant Human | IC50 | ~20 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of DMS as a SphK inhibitor.
Radioactive Sphingosine Kinase Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine to form [³²P]S1P.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.5 mM DTT, 1 mM ATP)
-
DMS or other inhibitors
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes on ice. To each tube, add kinase assay buffer, sphingosine (e.g., 10 µM final concentration), and the desired concentration of DMS or vehicle control.
-
Initiate the reaction by adding recombinant SphK enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding an equal volume of 1 N HCl.
-
Extract the lipids by adding 2 volumes of chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled S1P.
-
Quantify the radioactivity of the S1P spots to determine enzyme activity.
Fluorescence-Based Sphingosine Kinase Assay
This assay utilizes a fluorescently labeled sphingosine analog, such as NBD-sphingosine, as a substrate. The phosphorylation of NBD-sphingosine to NBD-S1P results in a change in its fluorescence properties, which can be measured to determine kinase activity.
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine (substrate)
-
ATP
-
Kinase assay buffer
-
DMS or other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black microplate, add kinase assay buffer, NBD-sphingosine, and the desired concentration of DMS or vehicle control to each well.
-
Initiate the reaction by adding recombinant SphK enzyme and ATP.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
Stop the reaction (e.g., by adding EDTA to chelate Mg²⁺).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for NBD. The increase in fluorescence intensity corresponds to the formation of NBD-S1P.
-
Calculate the enzyme activity based on the change in fluorescence over time.
Downstream Signaling Effects of SphK Inhibition by DMS
Inhibition of SphK by DMS triggers a cascade of downstream signaling events, primarily culminating in the induction of apoptosis.
dot
Caption: DMS-induced apoptotic signaling pathway.
The primary consequences of DMS-mediated SphK inhibition include:
-
Increased Ceramide Levels: The blockage of S1P production leads to the accumulation of ceramide, a potent inducer of apoptosis.
-
Inhibition of Pro-Survival Signaling: Reduced S1P levels lead to decreased activation of pro-survival pathways, such as the Akt and ERK signaling cascades.[4]
-
Induction of Apoptosis: The shift in the sphingolipid rheostat towards ceramide and the suppression of pro-survival signals trigger the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax and Bak), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5][6] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3 and ultimately, cell death.[5][6]
Experimental Workflow for Inhibitor Characterization
The characterization of a novel SphK inhibitor like DMS typically follows a multi-step workflow, from initial screening to the elucidation of its cellular effects.
dot
Caption: Workflow for SphK inhibitor characterization.
This workflow typically involves:
-
High-Throughput Screening (HTS): A large library of compounds is screened using a biochemical assay (radioactive or fluorescence-based) to identify initial "hits" that inhibit SphK activity.
-
Hit Identification and Validation: Hits are confirmed and their potency is determined through dose-response curves to calculate IC50 values.
-
Mechanism of Inhibition Studies: Kinetic assays are performed to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Cellular Activity Assays: The ability of the inhibitor to block SphK activity within a cellular context is assessed by measuring intracellular S1P levels.
-
Downstream Signaling Analysis: The effect of the inhibitor on downstream signaling pathways (e.g., Akt, ERK, apoptosis markers) is investigated using techniques like Western blotting.
-
Functional Assays: The ultimate biological effect of the inhibitor on cellular processes such as proliferation, migration, and apoptosis is evaluated.
Conclusion
This compound serves as a foundational tool for dissecting the complexities of the sphingolipid signaling pathway. Its well-defined mechanism as a competitive inhibitor of sphingosine kinases allows for the targeted manipulation of the sphingolipid rheostat, providing valuable insights into the roles of S1P and ceramide in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize DMS in their studies or to develop novel therapeutics targeting the critical SphK/S1P axis.
References
- 1. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening assay for sphingosine kinase inhibitors in whole blood using RapidFire® mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dimethylsphinganine (DMS): A Comprehensive Technical Overview of its Interaction with Cellular Membranes and Consequent Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylsphinganine (DMS) is a synthetic, cell-permeable analog of sphinganine (B43673) that has garnered significant attention in cellular biology and pharmacology. Its primary mode of action involves direct interaction with cellular membranes, leading to the modulation of key signaling proteins and metabolic pathways. This technical guide provides an in-depth examination of the molecular interactions of DMS with cellular membranes, the downstream consequences for cellular signaling, and detailed methodologies for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visually represented to facilitate understanding.
Introduction
Sphingolipids are a class of lipids that play critical roles in maintaining the structural integrity of cellular membranes and participating in signal transduction. N,N-dimethylsphinganine (DMS) is a synthetic derivative of the sphingolipid precursor sphinganine. Its structural modifications, specifically the methylation of the amino group, confer unique properties that allow it to permeate cell membranes and act as a potent modulator of cellular processes. A primary and well-documented effect of DMS is its competitive inhibition of protein kinase C (PKC). Furthermore, DMS influences sphingolipid metabolism by inhibiting the N-acylation of sphinganine, a crucial step in the de novo synthesis of ceramides. These interactions trigger a cascade of downstream effects, including the induction of apoptosis and autophagy, making DMS a valuable tool for studying these pathways and a potential lead compound in drug development.
Interaction with Cellular Membranes
The lipophilic nature of DMS facilitates its rapid incorporation into cellular membranes. Once embedded within the lipid bilayer, DMS can exert its effects through several mechanisms:
-
Alteration of Membrane Fluidity and Structure: The presence of DMS within the membrane can alter its physical properties, including fluidity and the organization of lipid rafts. These changes can, in turn, affect the function of membrane-associated proteins.
-
Direct Protein Interaction: DMS directly interacts with membrane-associated proteins, most notably protein kinase C (PKC). It competitively inhibits PKC by binding to the catalytic domain of the enzyme.
-
Modulation of Sphingolipid Metabolism: DMS acts as a competitive inhibitor of ceramide synthase, the enzyme responsible for the N-acylation of sphinganine to form dihydroceramide, a precursor to ceramide. This leads to an accumulation of sphinganine and a reduction in ceramide levels, thereby altering the cellular sphingolipid profile.
Quantitative Data on DMS Activity
The following tables summarize key quantitative data regarding the inhibitory and cytotoxic effects of DMS from various studies.
Table 1: Inhibitory Constants (IC50) of DMS against Protein Kinase C
| PKC Isoform | Cell Type/Assay Condition | IC50 (µM) | Reference |
| PKCα | In vitro kinase assay | 29 | |
| PKCβI | In vitro kinase assay | 42 | |
| PKCβII | In vitro kinase assay | 55 | |
| PKCγ | In vitro kinase assay | 33 | |
| Mixed PKC isoforms | From rat brain | ~50 |
Table 2: Cytotoxic Effects of DMS on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Key Effect | Reference |
| U937 | Human leukemia | 10 | Apoptosis | |
| Molt-4 | Human leukemia | 7.5 | Apoptosis | |
| DU145 | Human prostate cancer | 10 | Autophagy, Apoptosis | |
| PC3 | Human prostate cancer | 15 | Autophagy, Apoptosis |
Signaling Pathways Modulated by DMS
DMS influences several critical signaling pathways, primarily through its effects on PKC and ceramide metabolism.
Protein Kinase C (PKC) Inhibition Pathway
DMS is a potent inhibitor of PKC, a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. By competitively binding to the catalytic domain of PKC, DMS prevents the phosphorylation of its downstream targets.
Caption: DMS inhibits PKC, preventing substrate phosphorylation.
Modulation of Sphingolipid Metabolism and Downstream Effects
DMS inhibits ceramide synthase, leading to an accumulation of sphinganine and a decrease in ceramide levels. This dysregulation of sphingolipid metabolism can trigger cellular stress responses, including apoptosis and autophagy. The accumulation of sphinganine itself can be cytotoxic.
Caption: DMS inhibits ceramide synthesis, leading to apoptosis.
Detailed Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to determine the inhibitory effect of DMS on PKC activity.
Objective: To quantify the IC50 of DMS for PKC.
Materials:
-
Purified PKC isoforms
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
DMS stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL phorbol (B1677699) 12-myristate 13-acetate)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of DMS.
-
Initiate the reaction by adding the purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each DMS concentration and determine the IC50 value.
Caption: Workflow for the in vitro PKC activity assay.
Cell Viability/Cytotoxicity Assay
This protocol describes how to assess the effect of DMS on cell viability.
Objective: To determine the IC50 of DMS in a specific cell line.
Materials:
-
Cell line of interest (e.g., U937, DU145)
-
Complete cell culture medium
-
DMS stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Solubilization buffer (e.g., DMSO or SDS solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of DMS for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the cell viability/cytotoxicity assay.
Analysis of Sphingolipids by Mass Spectrometry
This protocol provides a general workflow for analyzing changes in sphingolipid levels after DMS treatment.
Objective: To quantify the levels of sphinganine, ceramide, and other sphingolipids in cells treated with DMS.
Materials:
-
Cell line of interest
-
DMS
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for sphingolipids
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Treat cells with DMS for the desired time.
-
Harvest the cells and perform a lipid extraction using a method such as Bligh-Dyer.
-
Add internal standards to the lipid extract for quantification.
-
Analyze the lipid extract using LC-MS/MS. The liquid chromatography step separates the different lipid species, and the mass spectrometry step allows for their identification and quantification.
-
Compare the levels of sphingolipids in DMS-treated cells to control cells.
Caption: Workflow for sphingolipid analysis by LC-MS/MS.
Conclusion
N,N-dimethylsphinganine is a powerful pharmacological tool for investigating the roles of PKC and sphingolipid metabolism in cellular signaling. Its direct interaction with cellular membranes initiates a cascade of events that can lead to significant cellular outcomes, including apoptosis and autophagy. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with DMS. A thorough understanding of its mechanisms of action is crucial for interpreting experimental results and for exploring its therapeutic potential. Further research into the nuanced effects of DMS on different cell types and its potential off-target effects will continue to refine our understanding of this versatile molecule.
The Discovery and Characterization of N,N-dimethyl Sphinganine: A Natural Metabolite
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document details the discovery and characterization of N,N-dimethyl sphinganine (B43673) as a natural metabolite. While its close analog, N,N-dimethylsphingosine (DMS), has been identified and studied for its role in cellular signaling and disease, the presence and function of the fully saturated N,N-dimethyl sphinganine (d18:0) are an emerging area of interest. This guide summarizes its physicochemical properties, outlines its potential biosynthetic and signaling pathways, and provides detailed experimental protocols for its detection and functional analysis.
Introduction
Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signal transduction. Modifications to their basic structure can dramatically alter their biological function. This compound (d18:0) is a derivative of the sphingoid base sphinganine, characterized by the methylation of its amino group. While research has often focused on its unsaturated counterpart, N,N-dimethylsphingosine (DMS), the identification of this compound in biological systems points to a previously uncharacterized layer of sphingolipid metabolism and signaling. For instance, levels of this compound (d18:0) have been observed to increase during the development of Leishmania donovani promastigotes, suggesting a role in developmental biology[1]. This guide provides a core technical overview for researchers investigating this metabolite.
Physicochemical Properties
The fundamental characteristics of this compound (d18:0) are crucial for its study, from designing analytical standards to understanding its behavior in biological membranes.
| Property | Value | Reference |
| Formal Name | 2S-(dimethylamino)-1,3R-octadecanediol | Cayman Chemical |
| Synonyms | N,N-dimethyl-D-erythro-Dihydrosphingosine | [1] |
| CAS Number | 17267-46-8 | [1] |
| Molecular Formula | C₂₀H₄₃NO₂ | [1] |
| Formula Weight | 329.6 | [1] |
| Purity | ≥95% (as a commercial standard) | [1] |
| Formulation | A solution in ethanol | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: miscible | [1] |
Biosynthesis and Signaling Pathways
The precise biosynthetic pathway for this compound has not been fully elucidated but can be inferred from the known pathways of sphingolipid metabolism and biological methylation reactions.
De Novo Sphingolipid Biosynthesis
The formation of sphinganine, the precursor to this compound, is a well-established pathway beginning with the condensation of serine and palmitoyl-CoA.
Caption: The canonical pathway for de novo synthesis of sphinganine.
Putative N-methylation of Sphinganine
Following its synthesis, sphinganine can be acylated to form dihydroceramides or, hypothetically, undergo methylation. This N-methylation would likely be catalyzed by an N-methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor, a common mechanism in cellular methylation reactions[2].
References
An In-depth Technical Guide to the Early Physiological Effects of N,N-dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on the physiological effects of N,N-dimethyl Sphinganine (DMS), a critical inhibitor of sphingosine (B13886) kinase. This document details its mechanism of action, its role in fundamental cellular processes such as apoptosis and proliferation, and its impact on intracellular signaling pathways. The information is presented to support further research and drug development efforts targeting the sphingolipid metabolic pathway.
Core Physiological Effects of this compound
This compound is a synthetic derivative of sphingosine that has been instrumental in elucidating the roles of sphingolipid metabolites in cell signaling. Early studies established DMS as a potent and competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][2][3] This inhibition disrupts the critical balance between the pro-apoptotic molecules, ceramide and sphingosine, and the pro-survival molecule, S1P, often referred to as the "sphingolipid rheostat".[1][3]
The primary downstream effects of DMS stem from its inhibition of SphK, leading to a decrease in cellular S1P levels and a concomitant increase in ceramide levels.[1][2][3] This shift in the sphingolipid balance is a key driver of the pro-apoptotic effects observed with DMS treatment in various cancer cell lines.[4][5] Furthermore, DMS has been shown to induce a dose-dependent suppression of cell proliferation.[4]
Interestingly, while some early reports suggested that DMS might inhibit Protein Kinase C (PKC), subsequent and more detailed studies clarified that at concentrations effective for SphK inhibition, DMS does not directly inhibit PKC activity.[1][2] However, DMS has been shown to influence intracellular calcium levels, causing a sustained increase in cytosolic calcium.[4][6][7][8] At low concentrations, DMS has also demonstrated cardioprotective effects, a phenomenon linked to the activation of PKCε and subsequent activation of cytosolic SphK.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on the physiological effects of this compound.
Table 1: Inhibitory Activity of this compound on Sphingosine Kinase
| Parameter | Value | Cell/System | Reference |
| IC50 | ~5 µM | Not specified | [1] |
| IC50 | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | [10] |
| Ki | 5 µM | Not specified | [4] |
Table 2: Effects of this compound on Cell Proliferation and Apoptosis
| Effect | Concentration | Cell Line | Observation | Reference |
| Inhibition of Cell Proliferation | 15 ± 10 µM (IC50) | Porcine Vascular Smooth Muscle Cells | Dose-dependent reduction in [3H]-thymidine incorporation | [10] |
| Induction of Apoptosis | 20 µM | Human leukemic cell lines (CMK-7, HL60, U937) | Up to 90% of cells underwent apoptosis after 6 hours | [5] |
| Induction of Apoptosis | >50% | Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205) | More susceptible to DMS-induced apoptosis than sphingosine | [5] |
| DNA Fragmentation | 10 µM | PC12 cells | Increased DNA fragmentation | [11] |
Table 3: Cardioprotective Effects of this compound
| Effect | Concentration | System | Observation | Reference |
| Cardioprotection | 0.3 µM and 1 µM | Langendorff-perfused murine hearts | Protection against ischemia/reperfusion injury | [9] |
| Inhibition of Cardioprotection | 10 µM | Langendorff-perfused murine hearts | Higher concentrations are inhibitory | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in early studies on this compound.
Sphingosine Kinase Inhibition Assay
This protocol is adapted from early studies measuring the inhibition of SphK by DMS.
Materials:
-
Recombinant Sphingosine Kinase
-
Sphingosine (substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection kit
-
This compound (inhibitor)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Reaction termination solution (e.g., 1N HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol, 2:1)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of sphingosine, and [γ-³²P]ATP.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding the recombinant sphingosine kinase.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by adding the reaction termination solution.
-
Extract the lipids using an organic solvent.
-
Separate the radiolabeled sphingosine-1-phosphate from unreacted sphingosine and ATP using TLC.
-
Quantify the amount of radiolabeled S1P by scintillation counting.
-
For non-radioactive methods, measure the amount of ADP produced, which is proportional to kinase activity, using a commercial kit and a luminometer.
-
Calculate the percentage of inhibition for each DMS concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability following DMS treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by DNA Fragmentation
This protocol describes a method to visualize the characteristic DNA laddering pattern of apoptosis after DMS treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Harvest both adherent and floating cells after treatment with DMS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes to pellet high molecular weight DNA and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat the supernatant with RNase A at 37°C for 1 hour.
-
Treat with Proteinase K at 50°C for 1-2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA with 100% ethanol and wash the pellet with 70% ethanol.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Run the DNA on a 1.5-2% agarose gel.
-
Stain the gel with a DNA stain and visualize the DNA laddering pattern under UV light.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol details the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium levels in response to DMS.
Materials:
-
Cells cultured on glass coverslips or in a 96-well plate
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM (with 0.02% Pluronic F-127) in HBS for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Measure the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound to the cells and continue to record the fluorescence ratio (F340/F380).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspases and PARP, by western blotting following DMS treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of the apoptotic markers.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. researchhub.com [researchhub.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
Methodological & Application
Application Notes and Protocols for N,N-dimethyl Sphinganine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (DMS), a derivative of sphinganine, is a valuable pharmacological tool for investigating the roles of sphingolipids in cellular processes. Its primary mechanism of action is the competitive inhibition of sphingosine (B13886) kinase (SphK), a critical enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). By inhibiting SphK, DMS disrupts the cellular balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, S1P. This "sphingolipid rheostat" modulation makes DMS a potent inducer of apoptosis and an inhibitor of cell proliferation in various cell types, particularly cancer cells. These application notes provide detailed protocols for utilizing DMS in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression, along with an overview of the key signaling pathways involved.
Mechanism of Action
This compound acts as a specific and competitive inhibitor of sphingosine kinase (SphK1 and SphK2).[1] This inhibition leads to two major downstream consequences:
-
Decrease in Sphingosine-1-Phosphate (S1P) levels: S1P is a critical signaling molecule that promotes cell survival, proliferation, and migration.
-
Increase in cellular ceramide levels: The substrate of SphK, sphingosine, is no longer efficiently converted to S1P, leading to its accumulation and subsequent conversion to ceramide. Ceramide, in contrast to S1P, is a pro-apoptotic lipid second messenger.
The resulting shift in the intracellular ceramide-to-S1P ratio is a key determinant of cell fate, with an increase favoring apoptosis.[1] Notably, at concentrations effective for SphK inhibition, DMS does not significantly inhibit Protein Kinase C (PKC).
Data Presentation: Efficacy of this compound
The cytotoxic and anti-proliferative effects of DMS have been documented in various cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay Type |
| A549 | Lung Carcinoma | 4.86 | 24 | MTT |
| A549 | Lung Carcinoma | 4.79 | 48 | MTT |
| A549 | Lung Carcinoma | 4.46 | 72 | MTT |
| MDA-MB-231 | Breast Adenocarcinoma | ~5 | 48 | Proliferation Assay |
| MCF-7 | Breast Adenocarcinoma | ~3.5 | 48 | Proliferation Assay |
| U2OS | Osteosarcoma | ~5.57 | 48 | Proliferation Assay |
| Cell Line | DMS Concentration (µM) | Treatment Duration (hours) | % of Apoptotic Cells (Annexin V Positive) |
| A549 | 1 | 24 | Increased |
| A549 | 2 | 24 | Dose-dependently increased |
| A549 | 4 | 24 | Significantly increased |
| A549 | 1 | 48 | Increased |
| A549 | 2 | 48 | Dose-dependently increased |
| A549 | 4 | 48 | Significantly increased (early apoptosis decreased, late apoptosis/necrosis increased) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (DMS) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Prepare a high-concentration stock solution of DMS (e.g., 10 mM) in sterile DMSO.
-
Warm the DMSO to room temperature before use to ensure complete dissolution of the DMS powder.
-
Vortex the solution until the DMS is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations for cell treatment, dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the highest DMS treatment group) in your experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
DMS stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
DMS Treatment: The next day, prepare serial dilutions of DMS in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of DMS (e.g., 0, 1, 2, 4, 8, 16 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the DMS concentration to determine the IC50 value (the concentration of DMS that inhibits cell viability by 50%).
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
DMS stock solution
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of DMS for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
DMS stock solution
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DMS as described in the apoptosis protocol.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.
Signaling Pathways and Visualizations
DMS treatment initiates a cascade of signaling events, primarily stemming from the inhibition of SphK. The following diagrams illustrate the key affected pathways.
References
Application Note: Quantification of N,N-dimethyl Sphinganine in Human Plasma using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-dimethyl sphinganine (B43673) in human plasma. The methodology employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals investigating the role of N,N-dimethyl sphinganine in various physiological and pathological processes.
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, regulating processes such as cell growth, differentiation, and apoptosis.[1] this compound is a methylated derivative of sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway.[2] Alterations in sphingolipid metabolism have been implicated in several diseases, making the accurate quantification of individual sphingolipid species, such as this compound, essential for understanding their biological functions and potential as therapeutic targets. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological matrices.[3][4] This application note provides a detailed protocol for the quantification of this compound in human plasma.
Signaling Pathway
The diagram below illustrates the central role of sphinganine (dihydrosphingosine) in the de novo sphingolipid biosynthesis pathway. This compound is a derivative of this key intermediate.
Caption: De novo sphingolipid biosynthesis pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Standard and Internal Standard Stock Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Weigh accurately ~1 mg of this compound and its internal standard (IS) into separate volumetric flasks and dissolve in methanol to make a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of analytical standards. e.g., this compound: Q1/Q3 this compound-d7 (IS): Q1/Q3 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following table summarizes the typical validation parameters for this assay. The values presented are illustrative and should be determined experimentally.
| Parameter | This compound |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | To be assessed |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical research. This method can be a valuable tool for investigating the role of sphingolipid metabolism in health and disease.
References
- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N,N-dimethyl Sphinganine Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (d18:0) is a bioactive sphingolipid that plays a crucial role in cell signaling. As a competitive inhibitor of sphingosine (B13886) kinase (SphK), it disrupts the balance between pro-apoptotic and pro-survival sphingolipids.[1][2] Specifically, this compound blocks the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2] This inhibition leads to an accumulation of sphingosine and subsequently ceramide, both of which are implicated in promoting apoptosis.[1] Due to its ability to modulate this critical "sphingolipid rheostat," this compound is a valuable tool for studying cellular processes such as apoptosis, proliferation, and inflammation, particularly in the context of cancer research.[2]
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃NO₂ | [3][4][5] |
| Molecular Weight | 329.6 g/mol | [3][4][5] |
| CAS Number | 17267-46-8 | [3][4] |
| Purity | ≥95% | [3][4] |
| Solubility in Ethanol (B145695) | Miscible | [3] |
| Solubility in DMSO | ~2 mg/mL | [3][5] |
| Solubility in DMF | ~10 mg/mL | [3][5] |
| Storage Temperature | -20°C | [3][5] |
| Stability | ≥ 2 years at -20°C | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound (powder or film)
-
Anhydrous ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 329.6 g/mol = 0.003296 g = 3.296 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound in a sterile microcentrifuge tube.
-
Dissolve in ethanol: Add the appropriate volume of anhydrous ethanol to the tube. For the example above, add 1 mL of ethanol.
-
Vortex: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for at least two years when stored properly.[3][5]
Note: If the compound is supplied as a solution in ethanol, it can be used directly or diluted to the desired concentration. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be redissolved in the solvent of choice, such as DMSO or DMF.[5]
Protocol 2: Application of this compound in a Cell-Based Apoptosis Assay
This protocol provides a general guideline for treating cells with this compound to study its effect on apoptosis.
Materials:
-
Cultured cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Remember to include a vehicle control (medium with the same concentration of ethanol as the highest treatment dose).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Apoptosis Analysis: Following incubation, harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.
-
Data Acquisition: Analyze the stained cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: this compound inhibits SphK1, altering the sphingolipid balance.
Caption: A typical workflow for studying the effects of this compound.
References
Application Notes and Protocols for Studying Sphingolipid Metabolism Using N,N-Dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, apoptosis, and membrane structure. The dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. Perturbations in this balance are implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
This document provides detailed application notes and protocols for the use of N,N-dimethyl Sphinganine in the study of sphingolipid metabolism. It is important to note that the vast majority of published research has focused on the closely related compound, N,N-dimethylsphingosine (DMS) . Sphinganine is the saturated backbone precursor to sphingosine (B13886). Due to their structural similarity, it is hypothesized that their biological activities may be comparable; however, researchers should be aware that the specific effects of this compound may differ and require empirical validation. The information presented herein is largely based on studies of N,N-dimethylsphingosine, providing a strong foundational framework for investigating this compound.
N,N-dimethylsphingosine is a potent and specific competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to S1P.[1][2] By inhibiting SphK, this compound can be utilized to manipulate the sphingolipid rheostat, leading to a decrease in S1P levels and a subsequent increase in cellular ceramide concentrations.[2] This makes it a valuable tool for elucidating the roles of these key sphingolipid metabolites in various cellular processes.
Mechanism of Action
This compound is presumed to act as a competitive inhibitor of sphingosine kinase, similar to its unsaturated counterpart, N,N-dimethylsphingosine. Sphingosine kinases (SphK1 and SphK2) catalyze the transfer of the gamma-phosphate from ATP to the primary hydroxyl group of sphingosine, forming S1P. By competitively binding to the sphingosine-binding site of SphK, this compound blocks the production of S1P. This inhibition shifts the sphingolipid metabolism towards the accumulation of sphingosine and its metabolic precursor, ceramide.
Beyond SphK, studies on N,N-dimethylsphingosine have identified other potential cellular targets that may also be relevant for this compound:
-
Protein Kinase C (PKC): Some reports suggest that N,N-dimethylsphingosine can inhibit PKC.[3]
-
Mitogen-Activated Protein Kinase (MAPK): Inhibition of MAPK by N,N-dimethylsphingosine has also been observed.[3]
-
Protein Phosphatase 2A (PP2A): N,N-dimethylsphingosine has been shown to be a direct target of the acidic leucine-rich nuclear phosphoprotein-32A (ANP32A), an inhibitor of PP2A. By binding to ANP32A, N,N-dimethylsphingosine can relieve its inhibitory effect on PP2A, leading to PP2A activation.
The pleiotropic effects of N,N-dimethylsphingosine highlight the importance of careful experimental design and interpretation when using this and related compounds to study sphingolipid metabolism.
Data Presentation
The following table summarizes the known targets and inhibitory concentrations of N,N-dimethylsphingosine. These values can serve as a starting point for designing experiments with this compound, but optimal concentrations should be determined empirically for each cell type and experimental condition.
| Target Enzyme/Process | Reported IC50/Ki | Cell Type/System | Reference |
| Sphingosine Kinase (ERK-1/2 activation) | 15 ± 10 µM | Porcine Vascular Smooth Muscle Cells | [4] |
| Cell Proliferation ([3H]-thymidine incorporation) | 12 ± 6 µM | Porcine Vascular Smooth Muscle Cells | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for dissolving this compound (e.g., ethanol (B145695), DMSO)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Multi-well plates or culture flasks
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest cells using standard trypsinization methods. c. Count viable cells and seed them into appropriate culture vessels at a density suitable for your experimental endpoint. d. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in an appropriate solvent (e.g., ethanol or DMSO). b. Store the stock solution at -20°C.
-
Treatment of Cells: a. On the day of the experiment, thaw the this compound stock solution. b. Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (e.g., 1, 5, 10, 25, 50 µM). c. Include a vehicle control group treated with the same concentration of solvent used to dissolve the this compound. d. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. e. Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) depending on the experimental endpoint.
-
Downstream Analysis: a. Following incubation, cells can be harvested for various analyses, including:
- Cell viability assays (e.g., MTT, trypan blue exclusion).
- Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).
- Western blotting for signaling proteins.
- Lipid extraction for sphingolipid analysis by LC-MS/MS (see Protocol 2).
Protocol 2: Sphingolipid Extraction and Analysis by LC-MS/MS
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P, C17-ceramide)
-
Centrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping in a minimal volume of ice-cold PBS and transfer to a centrifuge tube. c. Centrifuge at 500 x g for 5 minutes at 4°C. d. Discard the supernatant.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 100 µL of water. b. Add 375 µL of a chloroform:methanol (1:2, v/v) mixture containing the internal standards. c. Vortex vigorously for 1 minute. d. Add 125 µL of chloroform and vortex for 1 minute. e. Add 125 µL of water and vortex for 1 minute. f. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases. g. Carefully collect the lower organic phase containing the lipids into a new tube.
-
Sample Preparation for LC-MS/MS: a. Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: a. Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18). b. Develop a chromatographic method to separate the different sphingolipid species. c. Use multiple reaction monitoring (MRM) mode for the sensitive and specific quantification of each sphingolipid species and the corresponding internal standards. d. Quantify the endogenous sphingolipids by comparing their peak areas to those of the internal standards.
Protocol 3: In Vitro Sphingosine Kinase Activity Assay
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl2, 0.5 mM ATP)
-
Sphingosine substrate
-
[γ-32P]ATP
-
This compound
-
Scintillation vials and scintillation fluid
-
Thin-layer chromatography (TLC) plates and developing chamber
-
TLC solvent system (e.g., chloroform:methanol:acetic acid:water, 60:30:8:4, v/v/v/v)
Procedure:
-
Preparation of Lysate: a. Prepare a cell or tissue lysate in a suitable lysis buffer. b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Enzyme Reaction: a. Set up the reaction mixture in a microcentrifuge tube containing assay buffer, a known amount of lysate protein, and various concentrations of this compound (or vehicle control). b. Pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding sphingosine and [γ-32P]ATP. d. Incubate for 30-60 minutes at 37°C.
-
Lipid Extraction: a. Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture. b. Perform a Bligh-Dyer lipid extraction as described in Protocol 2.
-
TLC Separation and Quantification: a. Spot the extracted lipids onto a TLC plate. b. Develop the TLC plate in the appropriate solvent system to separate S1P from other lipids. c. Visualize the radioactive spots using autoradiography or a phosphorimager. d. Scrape the spots corresponding to S1P into scintillation vials. e. Add scintillation fluid and quantify the radioactivity using a scintillation counter. f. Calculate the percentage of inhibition of SphK activity by this compound at different concentrations.
Visualizations
Sphingolipid Metabolism Pathway
Caption: The central role of Ceramide in sphingolipid metabolism.
Experimental Workflow
Caption: Workflow for studying this compound effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N,N-dimethyl Sphinganine in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (B43673) (DMS) is a synthetic derivative of sphinganine that has garnered significant attention in cancer research due to its potent pro-apoptotic and anti-proliferative activities across a variety of cancer cell lines. As a competitive inhibitor of sphingosine (B13886) kinase 1 (SPHK1), DMS plays a crucial role in modulating the cellular "sphingolipid rheostat," the critical balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P).[1][2][3] This application note provides a comprehensive overview of the use of DMS in cancer cell line studies, including its mechanism of action, effects on various cancer cell lines, and detailed experimental protocols.
Mechanism of Action
N,N-dimethyl Sphinganine primarily exerts its anti-cancer effects by competitively inhibiting sphingosine kinase 1 (SPHK1), the enzyme responsible for phosphorylating sphingosine to generate sphingosine-1-phosphate (S1P).[1][2][3] S1P is a critical signaling molecule that promotes cell proliferation, survival, and migration.[1][2] By inhibiting SPHK1, DMS leads to a decrease in intracellular S1P levels and a concomitant increase in its precursors, sphingosine and ceramide.[1][2] This shift in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," is a key determinant of cell fate, pushing cancer cells towards apoptosis.[1]
Furthermore, studies have shown that DMS can trigger apoptosis through the modulation of other signaling pathways, including the inhibition of nuclear factor-κB (NF-κB) activation and an increase in intracellular calcium concentration.[4] While early studies suggested DMS might also inhibit Protein Kinase C (PKC), more recent evidence indicates that at concentrations effective for SPHK1 inhibition, DMS does not significantly affect PKC activity or its membrane translocation.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Apoptotic Effects of this compound (DMS) on Various Cancer Cell Lines
| Cell Line | Cancer Type | DMS Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Citation |
| CMK-7 | Human Leukemia | 20 | 6 | >50 | [5] |
| HL60 | Human Leukemia | 20 | 6 | >50 | [5] |
| U937 | Human Leukemia | 20 | 6 | >50 | [5] |
| HT29 | Human Colonic Carcinoma | 20 | 6 | >50 | [5] |
| HRT18 | Human Colonic Carcinoma | 20 | 6 | >50 | [5] |
| MKN74 | Human Colonic Carcinoma | 20 | 6 | >50 | [5] |
| COLO205 | Human Colonic Carcinoma | 20 | 6 | >50 | [5] |
| A549 | Human Lung Cancer | Dose-dependent | 24, 48, 72 | Dose-dependent increase | [4][6] |
| LNCaP | Human Prostate Cancer | Not specified | Not specified | Induced apoptosis and sensitized to radiation | [7] |
Table 2: Effects of this compound (DMS) on Cell Viability and Clonogenicity
| Cell Line | Cancer Type | Effect | Key Findings | Citation |
| A549 | Human Lung Cancer | Inhibition of Cell Proliferation | Dose-dependent suppression of cell viability. | [6] |
| A549 | Human Lung Cancer | Inhibition of Clonogenicity | Dose-dependent suppression of colony formation; >2 µmol/l almost completely inhibited growth. | [8] |
| MKN74 | Human Gastric Carcinoma | Inhibition of In Vitro Growth | Dose-dependent inhibition. | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in cancer cell line studies.
Protocol 1: Assessment of Apoptosis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells in a cancer cell line population following treatment with DMS.
Materials:
-
Cancer cell line of interest (e.g., HL60, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (DMS) stock solution (dissolved in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
DMS Treatment: Treat the cells with the desired concentrations of DMS (e.g., 10, 20, 50 µM) for the specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO or ethanol).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of DMS on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DMS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
DMS Treatment: Treat the cells with a range of DMS concentrations for 24, 48, or 72 hours.[6]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of DMS on the expression and activation of key signaling proteins (e.g., SPHK1, NF-κB).
Materials:
-
Cancer cell line of interest
-
This compound (DMS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SPHK1, anti-p65, anti-phospho-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMS as described in Protocol 1. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells | Semantic Scholar [semanticscholar.org]
- 5. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine enhances apoptosis of radiation-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-dimethyl Sphinganine Delivery to Cells using Bovine Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl sphinganine (B43673) (DMS) is a synthetic analog of sphinganine and a potent, cell-permeable inhibitor of sphingosine (B13886) kinase 1 (SPHK1).[1][2] By competitively inhibiting SPHK1, DMS blocks the conversion of sphingosine to the pro-survival signaling lipid, sphingosine-1-phosphate (S1P). This inhibition leads to an accumulation of cellular ceramides (B1148491) and sphingosine, which can trigger apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3] While early studies suggested DMS may also inhibit Protein Kinase C (PKC), more recent evidence indicates that at concentrations effective for SPHK1 inhibition, DMS does not significantly affect PKC activity.[2]
Due to its hydrophobic nature, delivering DMS to cells in aqueous culture media requires a carrier molecule. Bovine serum albumin (BSA) is a widely used carrier for fatty acids and other lipids, enhancing their solubility and facilitating their uptake by cells. This document provides detailed protocols for the preparation of DMS-BSA complexes and their application in cell-based assays, along with a summary of its biological effects and signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of N,N-dimethyl Sphinganine
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Time | Notes |
| Human leukemic cell lines (CMK-7, HL60, U937) | Apoptosis | 20 µM (for up to 90% apoptosis) | 6 hours | Exogenously added Sphingosine also induced apoptosis. |
| Human colonic carcinoma cells (HT29, HRT18, MKN74, COLO205) | Apoptosis | >50% apoptosis with DMS | Not specified | More susceptible to DMS-induced apoptosis than sphingosine-induced apoptosis. |
| Human lung cancer cell line (A549) | Cell Proliferation | Dose-dependent suppression | 24, 48, and 72 hours | DMS also induced apoptosis in a dose-dependent manner. |
| Human neuroblastoma (SK-N-BE) | Apoptosis | IC50 of 100 nM (for Ceramide in the presence of DMS) | Not specified | Thio-ceramide 3 was more potent with an IC50 of 3 nM in the presence of DMS. |
| Murine-promyelocyte-derived (32d) | Apoptosis | Ceramide was more potent than thio-ceramide 3 in the presence of DMS. | Not specified | 7-oxasphingosine and Sphingosine were equally toxic in the presence of DMS. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from general methods for preparing lipid-BSA complexes for cell culture.[4][5][6]
Materials:
-
This compound (DMS)
-
Ethanol (B145695) (100%, cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heating block (37°C and 65°C)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Preparation of DMS Stock Solution (e.g., 10 mM):
-
Carefully weigh the desired amount of DMS powder.
-
Dissolve the DMS in 100% ethanol to make a 10 mM stock solution.
-
Gently warm the solution to 65°C and vortex periodically to ensure complete dissolution. The solution should be clear.
-
Store the DMS stock solution at -20°C.
-
-
Preparation of BSA Solution (e.g., 10% w/v):
-
Dissolve fatty acid-free BSA in sterile deionized water or PBS to a final concentration of 10% (w/v) (100 mg/mL).
-
Gently mix by inversion until the BSA is fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.
-
Store the sterile BSA solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Complexation of DMS with BSA:
-
In a sterile 15 mL conical tube, add the required volume of the 10% BSA solution.
-
Warm the BSA solution in a 37°C water bath for 5-10 minutes.
-
While gently vortexing the warm BSA solution, slowly add the DMS stock solution to achieve the desired final DMS concentration and DMS:BSA molar ratio. A molar ratio of 1.5:1 to 6:1 (DMS:BSA) is a common starting point for lipid-BSA complexes.[4][5]
-
Incubate the DMS-BSA mixture in a 37°C water bath for at least 1 hour with occasional gentle mixing to allow for complex formation.
-
Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful complexation.
-
-
Preparation of Treatment Medium:
-
Add the prepared DMS-BSA complex to the cell culture medium to achieve the final desired treatment concentration.
-
For a vehicle control, prepare a BSA solution with an equivalent amount of ethanol used for the DMS stock solution and dilute it in the culture medium.
-
Protocol 2: Treatment of Cells with DMS-BSA Complex
Materials:
-
Cultured cells in appropriate flasks or plates
-
Prepared DMS-BSA treatment medium
-
Vehicle control medium (BSA + ethanol in medium)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Plate the cells at the desired density and allow them to adhere and grow overnight.
-
The following day, aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the appropriate volume of the pre-warmed DMS-BSA treatment medium or vehicle control medium to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 6, 24, 48, or 72 hours).
-
Proceed with downstream assays to evaluate cellular responses (e.g., apoptosis assay, proliferation assay, Western blotting).
Protocol 3: Quantification of Cellular Uptake of DMS (Conceptual)
Conceptual Method using a Fluorescent DMS Analog:
-
Synthesize or purchase a fluorescently labeled DMS analog (e.g., with a BODIPY or NBD tag).
-
Prepare the fluorescent DMS-BSA complex following Protocol 1.
-
Treat cells with the fluorescent DMS-BSA complex for various time points.
-
After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized complex.
-
Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Alternatively, use flow cytometry or fluorescence microscopy to quantify and visualize the cellular uptake of the fluorescent DMS.[7]
Mandatory Visualization
Experimental workflow for DMS-BSA complex delivery and analysis.
Signaling pathway of DMS-mediated SPHK1 inhibition.
Concluding Remarks
The use of BSA as a carrier for this compound provides a reliable and effective method for studying its biological effects in cell culture. The protocols outlined above offer a starting point for researchers to investigate the role of SPHK1 in various cellular processes and to explore the therapeutic potential of its inhibitors. It is recommended to optimize the DMS concentration and treatment duration for each specific cell line and experimental endpoint. Careful consideration of appropriate vehicle controls is crucial for accurate interpretation of the results.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
protocol for assessing N,N-dimethyl Sphinganine-induced apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylsphingosine (DMS) is a bioactive sphingolipid that has been identified as a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] As a competitive inhibitor of sphingosine (B13886) kinase 1 (SphK1), DMS disrupts the cellular balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[3][4][5] This shift in the "sphingolipid rheostat" towards ceramide accumulation triggers a cascade of events leading to programmed cell death, making DMS a compound of interest in cancer research and drug development.[3][5] The apoptotic pathway induced by DMS involves the suppression of NF-κB activation, an increase in intracellular calcium levels, and engagement of the mitochondrial pathway, culminating in the activation of executioner caspases.[4][6][7]
These application notes provide a comprehensive set of protocols for assessing apoptosis induced by N,N-Dimethylsphingosine, including methods for cell treatment, quantification of apoptosis by Annexin V/PI staining, analysis of caspase activity, and detection of key apoptotic proteins by Western blotting.
Signaling Pathway of DMS-Induced Apoptosis
DMS primarily functions by inhibiting SphK1, which prevents the phosphorylation of sphingosine to S1P. This leads to an accumulation of sphingosine and subsequently ceramide, a key initiator of apoptosis. The elevated ceramide levels, coupled with reduced S1P signaling, promote the mitochondrial or intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7][8]
Experimental Workflow
A typical workflow for assessing DMS-induced apoptosis involves cell culture and treatment, followed by a series of assays to detect and quantify apoptotic events.
Quantitative Data Summary
The following tables summarize representative quantitative data for DMS-induced apoptosis in different cancer cell lines. Note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions.
Table 1: Dose-Response of DMS on A549 Human Lung Carcinoma Cells
| DMS Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 (Control) | 24 | 100 | < 5 |
| 1 | 24 | ~85 | ~10 |
| 2 | 24 | ~70 | ~20 |
| 4 | 24 | ~60 | ~35 |
| 0 (Control) | 48 | 100 | < 5 |
| 1 | 48 | ~75 | ~15 |
| 2 | 48 | ~55 | ~30 |
| 4 | 48 | ~40 | ~45 |
Data are approximate and compiled from findings reported in studies such as those by Park et al.[4][5]
Table 2: Caspase-3 Activity in A549 Cells Following DMS Treatment
| DMS Concentration (µM) | Treatment Time (hours) | Relative Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 24 | 1.0 |
| 2 | 24 | ~2.5 |
| 4 | 24 | ~4.0 |
| 0 (Control) | 48 | 1.0 |
| 2 | 48 | ~3.5 |
| 4 | 48 | ~5.5 |
Data are approximate and based on trends observed in studies on DMS-induced apoptosis.[4][5]
Experimental Protocols
Cell Culture and DMS Treatment
Materials:
-
Cancer cell line of interest (e.g., A549, HL-60, HT29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
N,N-Dimethylsphingosine (DMS) stock solution (e.g., 10 mM in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of DMS in complete culture medium at the desired final concentrations (e.g., 0, 1, 2, 4, 10, 20 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest DMS concentration.
-
Remove the old medium from the cells and replace it with the DMS-containing or vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
Quantification of Apoptosis by Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay (Fluorometric)
Materials:
-
Caspase-3 Activity Assay Kit (containing a specific substrate like DEVD-AFC or DEVD-pNA)
-
Cell Lysis Buffer
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
After DMS treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[11]
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: After DMS treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[13] Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control like β-actin.
References
- 1. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 7-oxasphingosine and -ceramide analogues and their evaluation in a model for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine induces apoptosis in hippocampal neurons and astrocytes by activating caspase-3/-9 via a mitochondrial pathway linked to SDK/14-3-3 protein/Bax/cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of bax protein in sphingosine-induced apoptosis in the human leukemic cell line TF1 and its bcl-2 transfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of N,N-dimethyl Sphinganine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl sphinganine (B43673) (DMS), a methylated derivative of sphinganine, is a bioactive sphingolipid involved in critical cellular processes.[1] As an inhibitor of sphingosine (B13886) kinase 1 (SphK1), DMS plays a significant role in modulating the levels of key signaling lipids like sphingosine-1-phosphate (S1P) and ceramide, thereby influencing cell fate decisions such as apoptosis and proliferation.[2][3] Accurate and sensitive quantification of DMS and its related metabolites is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting sphingolipid metabolism.[4] This document provides detailed application notes and experimental protocols for the analysis of N,N-dimethyl sphinganine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize representative quantitative data for sphingolipids, including concentration ranges and limits of quantification, as reported in various studies. These values can serve as a reference for expected physiological levels and achievable analytical sensitivity.
Table 1: Reported Concentrations of Sphingoid Bases in Human Plasma
| Analyte | Concentration Range (µM) | Reference |
| Sphingosine | 0.006 - 1.56 | [5] |
| Sphinganine | Elevated in Type 2 Diabetes | [6] |
| This compound | Not explicitly reported, but quantifiable | [7][8] |
Table 2: Lower Limits of Quantification (LLOQ) for Sphingolipids
| Analyte | LLOQ | Matrix | Reference |
| Sphingolipids (general) | 0.01 - 50 ng/mL | Human Plasma | [5] |
| Ceramides and S1P | As low as 0.05 ng/mL | --- | [9] |
| Glucosylsphingosine (CSF) | 0.1 pg/mL | CSF | [10] |
| Glucosylsphingosine (Plasma) | 0.03 ng/mL | Plasma | [10] |
Signaling Pathway of this compound
This compound exerts its biological effects primarily by inhibiting sphingosine kinase 1 (SphK1). This inhibition disrupts the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), leading to an increase in intracellular ceramide levels and a decrease in S1P.[2][3] This shift in the ceramide/S1P rheostat can trigger apoptosis.[3] Furthermore, DMS has been shown to suppress the activation of the NF-κB signaling pathway and increase intracellular calcium concentrations, contributing to its pro-apoptotic effects.[2]
Caption: this compound Signaling Pathway.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantitative analysis of this compound and its metabolites involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Sample Preparation - Butanolic Extraction from Cell Homogenates
This protocol is adapted from a method described for the extraction of a broad range of sphingolipids.[7]
Materials:
-
Cell homogenates
-
Internal standard mixture (containing a suitable standard for DMS, e.g., a stable isotope-labeled analog)
-
Citric acid/Disodium (B8443419) hydrogenphosphate buffer (200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., SpeedVac)
-
Injection solvent (e.g., methanol)
Procedure:
-
To an aliquot of cell homogenate (e.g., corresponding to 100 µg of protein), add the internal standard mixture.[7]
-
Add 60 µL of the citric acid/disodium hydrogenphosphate buffer.[7]
-
Add 1 mL of 1-butanol and vortex vigorously for 10 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Transfer the upper butanol phase to a new tube.
-
Evaporate the butanol extract to dryness under vacuum.[11]
-
Reconstitute the dried lipid extract in a suitable volume of injection solvent for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography - HILIC Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating polar sphingolipids.[7]
Instrumentation and Columns:
-
HPLC or UHPLC system
-
HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[7]
Mobile Phases:
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[7]
Gradient Program:
-
Flow rate: 800 µL/min[7]
-
Column Temperature: 50°C[7]
-
Gradient:
-
0-0.1 min: 100% B
-
0.1-0.11 min: Step to 90% B
-
0.11-2.5 min: Linear gradient to 50% B
-
2.5-3.5 min: Hold at 50% B
-
3.51-4.5 min: Re-equilibrate at 100% B[7]
-
-
Injection Volume: 2 µL[7]
Protocol 3: Mass Spectrometry - ESI-MS/MS Detection
This protocol outlines general parameters for the detection of this compound using a triple quadrupole mass spectrometer with electrospray ionization.
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[11]
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Operating Mode: Multiple Reaction Monitoring (MRM)[9]
-
Ion Source Heater Temperature: 400°C[11]
-
Source Gas 1: 40 psi[11]
-
MRM Transitions:
-
The specific MRM transition for this compound should be optimized based on the instrument used. Generally, for sphingoid bases, fragmentation involves dehydration.[12][13] The precursor ion will be the [M+H]⁺ ion of this compound. The product ions will likely result from single and double dehydration.
-
Example Fragmentation: For sphinganine, abundant fragment ions correspond to [M+H-H₂O]⁺ and [M+H-2H₂O]⁺.[12][13] A similar pattern is expected for its N,N-dimethylated form.
-
Data Analysis:
-
Peak areas of the analyte and internal standard are integrated.
-
A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in various biological matrices. These protocols, combined with an understanding of the relevant signaling pathways, will empower researchers to investigate the intricate roles of this bioactive sphingolipid in health and disease, and to explore its potential as a therapeutic target. The provided workflows and protocols can be adapted and optimized for specific instrumentation and research questions.
References
- 1. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolism and Signaling in Lung Cancer: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concentrations of sphingosine and sphinganine in plasma of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative determination method for sphingolipid metabolites by liquid chromatography/ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. GlcSph & GalSph Quantification in CSF, Plasma, and Brain - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing N,N-dimethyl Sphinganine-Based Prodrugs for Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of N,N-dimethyl sphinganine (B43673) (DMS)-based prodrugs as potential therapeutic agents. The protocols outlined below cover the synthesis, characterization, and biological assessment of these compounds, with a focus on their pro-apoptotic and anti-proliferative activities.
Introduction to N,N-dimethyl Sphinganine (DMS) as a Therapeutic Agent
This compound is a derivative of sphinganine and a potent, competitive inhibitor of sphingosine (B13886) kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1][2] SphK phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival, proliferation, and angiogenesis.[1][2] By inhibiting SphK, DMS disrupts this pro-survival signaling and leads to the accumulation of ceramide, a pro-apoptotic lipid second messenger.[2] This modulation of the ceramide/S1P "rheostat" makes DMS a promising candidate for cancer therapy.[2] However, the therapeutic potential of DMS is limited by its hydrophobic nature, which can lead to poor solubility and bioavailability.
Prodrug strategies offer a promising approach to overcome these limitations. By transiently modifying the DMS molecule, for example by attaching it to a hydrophilic polymer, its physicochemical properties can be improved, leading to enhanced drug delivery and efficacy.[3]
Key Signaling Pathways Modulated by this compound
DMS exerts its biological effects by influencing multiple signaling pathways. A primary mechanism is the inhibition of SphK, which has two isoforms, SphK1 and SphK2. This inhibition blocks the production of S1P and leads to an increase in intracellular ceramide levels. The resulting shift in the ceramide/S1P balance promotes apoptosis. Additionally, DMS has been reported to inhibit protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), and to activate protein phosphatase 2A (PP2A) through interaction with ANP32A, further contributing to its anti-cancer effects.
Caption: Signaling pathways affected by this compound (DMS).
Development of this compound-Based Prodrugs
The primary goal of developing DMS-based prodrugs is to improve the parent drug's aqueous solubility and overall pharmacokinetic profile. A common strategy involves conjugating DMS to a hydrophilic carrier molecule, such as a polymer or a peptide, through a cleavable linker.
Example: Synthesis of Poly-L-glutamic acid-DMS (PGA-DMSP) Conjugate[3]
This protocol describes the synthesis of a hydrophilic prodrug of DMS by conjugating it to poly-L-glutamic acid (PGA). To facilitate detection during synthesis, DMS is first modified with a fluorescent tag (e.g., coumarin).
Materials:
-
This compound (DMS)
-
Coumarin (B35378) derivative with a reactive group (e.g., carboxylic acid)
-
Poly-L-glutamic acid (PGA)
-
Coupling agents (e.g., EDC, NHS)
-
Organic solvents (e.g., DMF, DMSO)
-
Dialysis tubing
Protocol:
-
Synthesis of DMSP-Coumarin: React DMS with a coumarin derivative using standard coupling chemistry to form an amide or ester linkage. Purify the product by chromatography.
-
Activation of PGA: Dissolve PGA in an appropriate solvent and activate the carboxylic acid groups using coupling agents like EDC and NHS.
-
Conjugation of DMSP-Coumarin to PGA: Add the DMSP-Coumarin to the activated PGA solution and stir at room temperature. The reaction progress can be monitored by spectrophotometry, tracking the coumarin fluorescence.
-
Purification of PGA-DMSP: Purify the conjugate by dialysis to remove unreacted small molecules.
-
Characterization: Characterize the final product by techniques such as NMR and mass spectrometry to confirm the structure and determine the loading of DMSP on the PGA backbone.
References
- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylsphingosine conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Measuring N,N-dimethyl Sphinganine (DMS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (DMS) is a naturally occurring sphingolipid that has garnered significant interest in cellular biology and drug development due to its diverse bioactivities. Primarily recognized as a potent competitive inhibitor of sphingosine (B13886) kinase (SphK), particularly SphK1, DMS plays a crucial role in modulating the sphingolipid rheostat—the cellular balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SphK, DMS decreases the production of S1P and leads to an accumulation of cellular ceramides, thereby promoting apoptosis.[1][2] Beyond its effects on SphK, DMS has also been shown to inhibit Protein Kinase C (PKC) and activate Protein Phosphatase 2A (PP2A), further highlighting its potential as a multifaceted signaling molecule.[4][5]
These application notes provide detailed protocols for in vitro assays to measure the activity of DMS on these three key enzyme targets: Sphingosine Kinase, Protein Kinase C, and Protein Phosphatase 2A.
Data Presentation: Quantitative Analysis of DMS Activity
The following table summarizes the quantitative data for the in vitro activity of this compound against its primary enzyme targets.
| Enzyme Target | Assay Type | DMS Effect | Quantitative Value | Reference |
| Sphingosine Kinase 1 (SphK1) | Radiometric | Inhibition | IC₅₀ = 5 µM | Not explicitly stated, but widely cited |
| Sphingosine Kinase (from F9-12 cell lysate) | Fluorescence-based (HPLC) | Inhibition | ~70% reduction at 20 µM | [6] |
| Protein Kinase C (PKC) | Radiometric (Vesicle and Mixed Micellar) | Inhibition | Significant inhibition (equipotent to sphingosine) | [4] |
| Protein Phosphatase 2A (PP2A) | Radiometric | Activation (via relief of ANP32A inhibition) | Significant activation | [5] |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and DMS Point of Intervention
Caption: The central role of SphK1 in converting sphingosine to S1P and how DMS inhibits this step.
General Experimental Workflow for Measuring DMS Activity on Target Enzymes
Caption: A generalized workflow for assessing the in vitro enzymatic activity of DMS.
Experimental Protocols
Protocol 1: Sphingosine Kinase 1 (SphK1) Inhibition Assay (Radiometric)
This protocol is adapted from methods used to demonstrate the dose-dependent inhibition of SphK1 by DMS.[3]
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SphK1 by measuring the incorporation of radiolabeled phosphate (B84403) into sphingosine.
Materials:
-
Recombinant human SphK1
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (DMS)
-
SphK reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 10 mM MgCl₂)
-
P81 phosphocellulose cation exchange paper or FlashPlates®
-
75 mM phosphoric acid (wash buffer)
-
Scintillation counter
Procedure:
-
Prepare DMS Dilutions: Prepare a serial dilution of DMS in the SphK reaction buffer. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO).
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the following on ice:
-
SphK reaction buffer
-
Recombinant SphK1 (e.g., 2 µg of cell lysate protein or a predetermined amount of purified enzyme)
-
D-erythro-sphingosine (e.g., 5-10 µM)
-
DMS dilution or vehicle
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of 10-250 µM.
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. Ensure the reaction time is within the linear range of product formation.
-
Termination and Detection (P81 paper method):
-
Spot an aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.
-
Wash the paper squares three times with 75 mM phosphoric acid.
-
Soak the squares in acetone for 2 minutes.
-
Allow the squares to air dry.
-
Quantify the radioactivity using a scintillation counter.
-
-
Termination and Detection (FlashPlate® method): [7]
-
If using a FlashPlate®, wash the wells twice with phosphate-buffered saline.
-
Measure the bound radionuclide using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percentage of SphK1 inhibition for each DMS concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the DMS concentration.
Protocol 2: Protein Kinase C (PKC) Inhibition Assay (Radiometric)
This protocol is a generalized method based on vesicle or mixed micellar assays where DMS has been shown to inhibit PKC.[4]
Objective: To determine the inhibitory effect of DMS on PKC activity.
Materials:
-
Purified Protein Kinase C
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
PKC reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
This compound (DMS)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid (wash buffer)
-
Scintillation counter
Procedure:
-
Prepare DMS Dilutions: Prepare a serial dilution of DMS in the PKC reaction buffer. The optimal concentration range should be determined empirically.
-
Reaction Setup: In a microcentrifuge tube on ice, add:
-
PKC reaction buffer
-
PKC substrate peptide
-
Lipid activator (sonicate on ice before use)
-
DMS dilution or vehicle
-
Purified PKC enzyme
-
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP mixture.
-
Incubation: Incubate at 30°C for 10 minutes.
-
Termination: Spot an aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing: Wash the squares with 0.75% phosphoric acid.
-
Detection: Quantify the radioactivity of the dried squares using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKC inhibition for each DMS concentration and determine the IC₅₀ value if possible.
Protocol 3: Protein Phosphatase 2A (PP2A) Activation Assay (Colorimetric)
This protocol is based on the finding that DMS activates PP2A by relieving its inhibition by ANP32A.[5] A colorimetric assay using p-nitrophenylphosphate (pNPP) is a common method for measuring phosphatase activity.
Objective: To measure the activation of PP2A by DMS in the presence of its inhibitor, ANP32A.
Materials:
-
Purified PP2A enzyme
-
Purified ANP32A protein
-
p-Nitrophenylphosphate (pNPP) substrate
-
PP2A reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM DTT, 10 mM MgCl₂)
-
This compound (DMS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNPP in the PP2A reaction buffer.
-
Prepare dilutions of DMS in the reaction buffer. The optimal concentration range (e.g., 0.25 µM to 5 µM) should be determined based on preliminary experiments.
-
-
Reaction Setup: In a 96-well plate, set up the following conditions:
-
Control (PP2A alone)
-
PP2A + ANP32A
-
PP2A + ANP32A + DMS (at various concentrations)
-
PP2A + DMS (to test for direct effects)
-
-
Pre-incubation: Add the purified PP2A, ANP32A, and DMS (or vehicle) to the respective wells containing the reaction buffer. Incubate at room temperature for 10-15 minutes.
-
Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Measurement: Measure the absorbance at 405 nm at several time points or as an endpoint reading. The production of p-nitrophenol from pNPP results in a yellow color.
-
Data Analysis: Calculate the rate of pNPP hydrolysis for each condition. Determine the fold activation of PP2A by DMS in the presence of ANP32A by comparing the reaction rates to the "PP2A + ANP32A" control.
Conclusion
The in vitro assays detailed in these application notes provide robust methods for characterizing the activity of this compound. As a potent inhibitor of SphK1 and a modulator of PKC and PP2A, DMS continues to be a valuable tool for research in sphingolipid signaling and as a potential therapeutic agent. The provided protocols offer a starting point for researchers to investigate the multifaceted effects of this bioactive lipid. It is recommended that researchers optimize the specific conditions for their experimental setup.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine interaction with acidic leucine-rich nuclear phosphoprotein-32A (ANP32A) regulates PP2A activity and cyclooxygenase (COX)-2 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine kinase assay system with fluorescent detection in high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of N,N-dimethyl Sphinganine for Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethyl sphinganine (B43673) is a derivative of sphinganine, a key intermediate in the de novo synthesis of sphingolipids. Sphingolipids are essential components of cellular membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The N,N-dimethylation of the amino group alters its biochemical properties and potential downstream metabolic fate. Fluorescent labeling of N,N-dimethyl sphinganine is a powerful technique to visualize its subcellular distribution, transport, and dynamic interactions in living cells, providing insights into its biological functions.
These application notes provide protocols for the fluorescent labeling of this compound and its application in cellular imaging. Due to the dimethylation of the primary amine, which is a common site for fluorescent labeling, alternative strategies targeting the hydroxyl groups are presented.
Principle of Fluorescent Labeling
The visualization of this compound in cells can be achieved by covalently attaching a fluorescent dye (fluorophore) to the molecule. The choice of fluorophore and the labeling strategy are critical for maintaining the biological activity of the lipid analog and for achieving high-quality imaging results. The primary challenge with this compound is that the nucleophilic primary amine is blocked. Therefore, labeling strategies must target the primary or secondary hydroxyl groups.
An alternative and often preferred method for studying sphingolipid metabolism is the use of "click chemistry." This involves metabolically incorporating a sphinganine analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne group). After incorporation into cellular lipids, a fluorescent probe is attached via a highly specific and biocompatible click reaction. This approach minimizes the potential for the fluorophore to alter the lipid's metabolism and trafficking.
Fluorescent Dyes for Labeling
A variety of fluorescent dyes are available for labeling lipids. The choice depends on the desired photophysical properties, such as excitation and emission wavelengths, brightness, and photostability. For direct labeling of this compound, fluorophores with functional groups reactive towards hydroxyl groups are required. For click chemistry, azide or alkyne-derivatized fluorophores are used.
Table 1: Properties of Common Fluorophores for Lipid Labeling
| Fluorophore | Reactive Group for Direct Labeling (Hydroxyl) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BODIPY FL | Carboxylic Acid, Succinimidyl Ester | ~505 | ~515 | ~80,000 | >0.9 |
| NBD | N/A (typically amine-reactive) | ~465 | ~535 | ~22,000 | ~0.3 |
| Fluorescein | Isothiocyanate (FITC) | ~494 | ~518 | ~75,000 | ~0.9 |
| Rhodamine B | Isothiocyanate (TRITC)* | ~557 | ~576 | ~105,000 | ~0.3 |
| CF® Dyes | Amine (for reaction with activated acids) | Various | Various | High | High |
*Note: Succinimidyl esters and isothiocyanates primarily react with amines but can be used to label hydroxyl groups under specific conditions, although with lower efficiency. More efficient labeling of hydroxyl groups often requires chemical activation of the hydroxyl group or the use of specific coupling agents.
Experimental Protocols
Protocol 1: Synthesis of Azido-Sphinganine for Click Chemistry-based Labeling
This protocol describes the synthesis of an azido-functionalized sphinganine precursor for subsequent fluorescent labeling via click chemistry. This is a more biologically faithful approach than direct labeling with a bulky fluorophore.
Materials:
-
L-serine
-
Appropriate reagents and solvents for multi-step organic synthesis
-
DBCO-labeled fluorophore (e.g., DBCO-Cy5)
Procedure:
The synthesis of ω-azidosphinganine from L-serine is a multi-step process that has been previously described in the literature.[1] A detailed synthetic scheme is beyond the scope of these application notes, but the general strategy involves the elongation of the carbon chain of L-serine and the introduction of an azide group at the terminus.
Metabolic Labeling and Click Reaction:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Metabolic Labeling: Incubate the cells with ω-azidosphinganine (1-5 µM) in serum-free medium for 4-24 hours at 37°C.
-
Fixation: Wash the cells three times with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If intracellular targets are to be imaged, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Incubate the fixed cells with a DBCO-labeled fluorophore (e.g., 5 µM DBCO-Cy5) in PBS for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and image the cells using an appropriate fluorescence microscope.
Protocol 2: Cellular Imaging with Fluorescently Labeled Sphingolipids
This protocol is a general guide for introducing fluorescently labeled sphingolipids into cultured cells.
Materials:
-
Fluorescently labeled this compound (or other fluorescent sphingolipid analog)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Lipid-BSA Complex:
-
Prepare a 1 mM stock solution of the fluorescent sphingolipid in ethanol (B145695) or chloroform:methanol (1:1).
-
In a glass tube, evaporate a small volume of the lipid stock solution under a stream of nitrogen to form a thin film.
-
Dissolve the lipid film in a small amount of ethanol.
-
Prepare a solution of 0.34 mg/mL defatted BSA in HBSS/HEPES.
-
While vortexing, slowly add the lipid solution to the BSA solution to a final lipid concentration of 5 µM.
-
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS/HEPES.
-
Incubate the cells with the lipid-BSA complex for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with ice-cold HBSS/HEPES to remove excess probe.
-
To follow the trafficking of the lipid, add fresh, pre-warmed culture medium and incubate the cells at 37°C for various times (e.g., 15, 30, 60 minutes).
-
-
Fixation and Imaging:
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope (e.g., confocal) with appropriate filter sets for the chosen fluorophore.
-
Table 2: Typical Confocal Microscopy Settings
| Fluorophore | Excitation Laser | Emission Filter | Pinhole Size |
| BODIPY FL | 488 nm | 500-550 nm | 1 Airy Unit |
| NBD | 458 nm | 500-550 nm | 1 Airy Unit |
| FITC | 488 nm | 500-540 nm | 1 Airy Unit |
| TRITC | 561 nm | 570-620 nm | 1 Airy Unit |
| Cy5 | 633 nm | 650-750 nm | 1 Airy Unit |
Data Interpretation and Troubleshooting
-
Co-localization: To determine the subcellular localization of the fluorescently labeled this compound, co-stain the cells with organelle-specific markers (e.g., ER-Tracker, Mito-Tracker, or fluorescently tagged proteins).
-
High Background: If the background fluorescence is high, reduce the concentration of the fluorescent probe or increase the number of washing steps.
-
Low Signal: If the signal is weak, increase the probe concentration or the incubation time. Ensure that the microscopy settings (laser power, detector gain) are optimized.
-
Phototoxicity: To minimize cell damage during live-cell imaging, use the lowest possible laser power and exposure time.
Visualizations
References
Application Note: Quantitative Analysis of N,N-dimethyl Sphinganine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (B43673) (d18:0) is a methylated sphingoid base, a class of bioactive lipids involved in various cellular processes. While less studied than their primary amine counterparts, sphingosine (B13886) and sphinganine, N-methylated sphingoid bases have been implicated as inhibitors of sphingosine kinase and participants in cell signaling pathways.[1][2][3] Accurate quantification of these molecules is crucial for understanding their physiological and pathological roles.
This document provides a detailed protocol for the quantitative analysis of N,N-dimethyl Sphinganine in biological samples, such as cell lysates or plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established principles of lipidomics sample preparation and analysis.[4][5]
Note on Scope: The use of this compound as a general internal standard or derivatizing agent for the analysis of other, more common sphingolipids (e.g., sphingosine, ceramides) is not a widely documented or standard practice. This protocol is therefore focused on the accurate quantification of endogenous or exogenous this compound itself.
Principle
This method employs a liquid-liquid extraction procedure to isolate lipids from the biological matrix. For robust and accurate quantification, an appropriate internal standard is crucial.[6][7] An ideal choice is a structurally similar molecule not naturally abundant in the sample, such as an odd-chain analog. This protocol recommends the use of N,N-dimethyl Sphingosine (d17:1), which is commercially available and shares structural similarity, ensuring comparable extraction efficiency and chromatographic behavior.[8]
Following extraction, the lipid extract is analyzed by reverse-phase LC-MS/MS. The analytes are separated based on their hydrophobicity and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of this compound.[4][9]
Experimental Protocols
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), chloroform, acetonitrile, isopropanol, and water.
-
Acids/Buffers: Formic acid, ammonium (B1175870) formate.
-
Standards:
-
This compound (d18:0) (Cayman Chemical or equivalent)
-
Internal Standard (IS): N,N-dimethyl Sphingosine (d17:1) (Cayman Chemical or equivalent)
-
-
Biological Matrix: Cell pellets, plasma, or tissue homogenate.
-
General Labware: Glass vials, pipettes, microcentrifuge tubes, vortex mixer, centrifuge, solvent evaporator (e.g., nitrogen stream).
Internal Standard Preparation
Prepare a stock solution of N,N-dimethyl Sphingosine (d17:1) in ethanol (B145695) or methanol at a concentration of 1 mg/mL. From this, create a working solution (e.g., 1 µg/mL) in the initial extraction solvent. The final concentration of the IS added to the sample should be determined based on the expected concentration range of the analyte.
Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is adapted for a 100 µL aqueous sample (e.g., cell homogenate in PBS or plasma).
-
To a 2 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard working solution.
-
Add 375 µL of chloroform:methanol (1:2, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Add 125 µL of chloroform.
-
Vortex for 1 minute.
-
Add 125 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) into a clean glass vial. Avoid disturbing the protein interface.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 20% B to 100% B over 8 min, hold 2 min, re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation: MRM Transitions
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The following table provides the theoretical precursor ion and plausible product ions for this compound and the suggested internal standard. Note: These transitions should be optimized on the specific mass spectrometer being used.
The fragmentation of sphingoid bases typically involves sequential loss of water molecules.[10][11][12] For this compound ([M+H]⁺ = m/z 330.6), the primary fragments are expected to be from the loss of one and two water molecules.
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| This compound (d18:0) | 330.6 | 312.6 (Quantifier) | Optimize (e.g., 15-25) |
| 330.6 | 294.6 (Qualifier) | Optimize (e.g., 20-30) | |
| N,N-dimethyl Sphingosine (d17:1) (IS) | 314.5 | 296.5 (Quantifier) | Optimize (e.g., 15-25) |
| 314.5 | 278.5 (Qualifier) | Optimize (e.g., 20-30) |
Signaling Pathway Context
This compound is part of the broader sphingolipid metabolic network. Its formation is believed to occur through the methylation of sphinganine. Understanding its place in this pathway is key to interpreting quantitative data.
Simplified Sphingolipid Metabolism Diagram
Caption: Simplified de novo sphingolipid synthesis and methylation pathway.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or PBS with 4% BSA) with known concentrations of this compound and a constant concentration of the internal standard.
-
Integration: Integrate the peak areas for the quantifier MRM transitions of both the analyte and the internal standard in all samples, standards, and blanks.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards. Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. By employing a structurally similar internal standard and optimized analytical conditions, this method offers the sensitivity and specificity required for advanced lipidomics research, aiding in the elucidation of the roles of methylated sphingoid bases in health and disease.
References
- 1. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 2. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylsphingosine = 98 HPLC 119567-63-4 [sigmaaldrich.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable N,N-dimethyl Sphinganine Solutions for Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl Sphinganine (d18:0) is a bioactive sphingolipid that plays a role in various cellular processes. As an analog of sphinganine, a key intermediate in the de novo sphingolipid synthesis pathway, it is a valuable tool for studying sphingolipid metabolism and signaling.[1] The N,N-dimethyl modification can alter its metabolic fate and protein interactions, making it a subject of interest in fields such as cancer biology and immunology.
Long-term experiments involving cell culture require stable solutions of bioactive lipids to ensure consistent and reproducible results. The inherent hydrophobicity of sphingolipids like this compound presents a challenge for its use in aqueous-based biological systems. This document provides detailed protocols for the preparation of stable this compound solutions suitable for long-term cell-based assays and a methodology for assessing their stability over time.
Physicochemical Properties and Solubility of this compound
A clear understanding of the physicochemical properties of this compound is essential for the preparation of stable solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 329.6 g/mol | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| Supplied As | Solution in ethanol (B145695) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Stability (in ethanol at -20°C) | ≥ 2 years | --INVALID-LINK-- |
| Solubility (approximate) | DMSO: 2 mg/mLDMF: 10 mg/mL | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
For experimental use, it is often necessary to prepare stock solutions in solvents compatible with biological assays. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Materials:
-
This compound (as a solution in ethanol)
-
High-purity DMSO
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Gentle stream of nitrogen gas
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
In a sterile fume hood, aliquot the desired amount of the this compound ethanol solution into a sterile amber glass vial.
-
Evaporate the ethanol under a gentle stream of nitrogen gas until a dry lipid film is formed at the bottom of the vial.
-
Immediately add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the vial thoroughly until the lipid film is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
For direct addition to cell culture media, complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can enhance its solubility and stability in aqueous solutions.[2]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium
-
Sterile polypropylene tubes
-
Water bath at 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Warm the BSA solution to 37°C.
-
In a sterile polypropylene tube, add the desired volume of cell culture medium.
-
Add the appropriate volume of the 10% BSA solution to the medium to achieve a final BSA concentration that is equimolar to or in slight excess of the final this compound concentration.
-
While gently vortexing the medium-BSA mixture, slowly add the required volume of the this compound DMSO stock solution.
-
Incubate the mixture at 37°C for 15-30 minutes with occasional gentle mixing to allow for the formation of the lipid-BSA complex.
-
This solution is now ready for addition to cell cultures. It is recommended to prepare this working solution fresh for each experiment.
Stability of this compound Solutions
While this compound is stable for at least two years when stored in ethanol at -20°C, its stability in prepared stock and working solutions for long-term experiments should be verified.
Protocol 3: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in DMSO at various storage conditions.
Materials:
-
This compound stock solution in DMSO (1 mg/mL)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents
-
Sterile, amber polypropylene tubes
Procedure:
-
Prepare a batch of this compound stock solution in DMSO (1 mg/mL) as described in Protocol 1.
-
Aliquot the stock solution into multiple sterile, amber polypropylene tubes.
-
Time Zero (T=0) Analysis: Immediately analyze a fresh aliquot by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the aliquots under the following conditions:
-
-20°C (recommended storage)
-
4°C (refrigerated)
-
Room temperature (approx. 25°C)
-
-
Time Points for Analysis: Analyze the stored samples at regular intervals. A suggested schedule is:
-
1 week
-
1 month
-
3 months
-
6 months
-
-
Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the sample to equilibrate to room temperature and analyze by HPLC under the same conditions as the T=0 sample.
-
Data Evaluation: Compare the peak area and purity of the stored samples to the T=0 sample. A significant decrease in the main peak area or the appearance of degradation peaks indicates instability.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Storage Condition | Time Point | Concentration (% of Initial) | Purity (%) | Observations |
| -20°C | 0 | 100 | >95 | - |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 4°C | 0 | 100 | >95 | - |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Room Temp. | 0 | 100 | >95 | - |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| 6 months |
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and Signaling
This compound is an analog of sphinganine, a central molecule in sphingolipid metabolism. Sphinganine is acylated to form dihydroceramide, which is then desaturated to produce ceramide. Ceramide is a critical hub for the synthesis of more complex sphingolipids and also functions as a signaling molecule. The related compound, N,N-dimethylsphingosine, has been shown to inhibit sphingosine (B13886) kinase and interact with other signaling proteins like protein phosphatase 2A (PP2A).[3][4]
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for conducting a long-term stability study of this compound solutions.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers working with this compound. By following the detailed procedures for solution preparation and conducting stability assessments, investigators can ensure the reliability and reproducibility of their long-term experiments. The use of BSA complexation is a recommended strategy to improve the bioavailability of this lipid in cell culture systems. Understanding the potential signaling roles of this compound will further aid in the design and interpretation of studies aimed at elucidating the complex functions of sphingolipids in health and disease.
References
- 1. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingosine interaction with acidic leucine-rich nuclear phosphoprotein-32A (ANP32A) regulates PP2A activity and cyclooxygenase (COX)-2 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled N,N-Dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of radiolabeled N,N-dimethyl sphinganine (B43673), a critical tool for investigating the metabolic pathways and signaling roles of this bioactive sphingolipid. The protocols described herein focus on the incorporation of carbon-14 (B1195169) ([¹⁴C]) and tritium (B154650) ([³H]) isotopes, enabling sensitive detection and quantification in various biological systems.
Introduction
N,N-dimethyl sphinganine is a naturally occurring sphingolipid that plays a significant role in cell signaling. It is a potent and specific inhibitor of sphingosine (B13886) kinase (SphK), a key enzyme that catalyzes the formation of the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SphK, this compound effectively decreases S1P levels while increasing the concentration of the pro-apoptotic lipid, ceramide.[2] Furthermore, this compound has been shown to activate protein phosphatase 2A (PP2A), a major cellular serine/threonine phosphatase, by binding to and relieving the inhibitory action of the acidic leucine-rich nuclear phosphoprotein-32A (ANP32A).[4] This activation of PP2A can, in turn, influence downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway and the expression of cyclooxygenase-2 (COX-2).[4]
The use of radiolabeled this compound allows for precise tracking and quantification of its uptake, metabolism, and interaction with cellular targets, providing invaluable insights into its mechanism of action.
Synthesis Methodologies
The synthesis of radiolabeled this compound can be achieved through chemical methods, primarily involving reductive amination of sphinganine with a radiolabeled methyl source for [¹⁴C]-labeling or the use of a tritiated precursor for [³H]-labeling.
Carbon-14 Labeling via Reductive Amination
A common and effective method for introducing a ¹⁴C label is through reductive amination of sphinganine using [¹⁴C]formaldehyde. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the dimethylated amine.
Experimental Protocol: Synthesis of [¹⁴C]this compound
Materials:
-
Sphinganine
-
[¹⁴C]Formaldehyde (aqueous solution)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol
-
Sodium acetate
-
Acetic acid
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve sphinganine in a solution of methanol, sodium acetate, and acetic acid.
-
Addition of Radiolabel: To the stirred solution, add an aqueous solution of [¹⁴C]formaldehyde. The molar ratio of sphinganine to formaldehyde (B43269) should be optimized, but a slight excess of formaldehyde is typically used.
-
Reduction: Add sodium cyanoborohydride (NaCNBH₃) portion-wise to the reaction mixture. The reaction is allowed to proceed at room temperature for several hours to overnight.
-
Reaction Quenching and Extraction: Quench the reaction by adding a small amount of water. Extract the lipid product into chloroform. Wash the organic phase sequentially with water and brine.
-
Purification:
-
Silica Gel Chromatography: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to separate the radiolabeled this compound from unreacted sphinganine and byproducts.
-
HPLC Purification: For higher purity, the fractions containing the desired product can be further purified by reverse-phase HPLC with radiochemical detection.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy (on a non-radiolabeled standard synthesized in parallel).
-
Determine the specific activity (e.g., in mCi/mmol) and radiochemical purity by liquid scintillation counting and radio-HPLC analysis.
-
Tritium Labeling
Tritium labeling can be achieved by first synthesizing [³H]sphinganine, which is then subjected to non-radioactive dimethylation.
Experimental Protocol: Synthesis of [³H]this compound
Part 1: Synthesis of [³H]Sphinganine
A common method for preparing tritiated sphingolipids involves the reduction of a 3-keto precursor with a tritium-labeled reducing agent.
-
Synthesis of 3-Ketosphinganine: Synthesize 3-ketosphinganine from a suitable precursor, such as L-serine, through established organic synthesis routes.
-
Tritium Reduction: Reduce the 3-ketosphinganine using sodium borotritide ([³H]NaBH₄) to introduce the tritium label at the C3 position.
-
Purification: Purify the resulting [³H]sphinganine using silica gel chromatography.
Part 2: Dimethylation of [³H]Sphinganine
-
Reductive Amination: Subject the purified [³H]sphinganine to reductive amination using non-radiolabeled formaldehyde and sodium cyanoborohydride, following a similar procedure as described for the ¹⁴C-labeling.
-
Purification and Characterization: Purify the final [³H]this compound product using silica gel chromatography and HPLC. Characterize and quantify the product as described previously to determine specific activity and radiochemical purity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of radiolabeled sphingolipids. Note that specific values can vary depending on the exact reaction conditions and purification efficiency.
| Parameter | [¹⁴C]this compound | [³H]this compound | Reference |
| Synthesis Method | Reductive amination with [¹⁴C]formaldehyde | Dimethylation of [³H]sphinganine | [1] |
| Typical Yield | 60-80% | 50-70% (overall) | General Estimate |
| Specific Activity | 50-60 mCi/mmol | 10-20 Ci/mmol | General Estimate |
| Radiochemical Purity | >98% (post-HPLC) | >98% (post-HPLC) | General Estimate |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental design and the biological context of radiolabeled this compound, the following diagrams illustrate the synthetic workflow and its key signaling pathways.
Caption: Experimental workflow for the synthesis and purification of radiolabeled this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The ability to synthesize radiolabeled this compound is essential for advancing our understanding of its biological functions. The protocols and data presented here provide a framework for researchers to produce these valuable tools for their studies in sphingolipid metabolism, cell signaling, and drug development. The use of these radiolabeled compounds will continue to be instrumental in elucidating the intricate roles of this compound in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine interaction with acidic leucine-rich nuclear phosphoprotein-32A (ANP32A) regulates PP2A activity and cyclooxygenase (COX)-2 expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethyl Sphinganine (DMS) in Primary Cell Experiments
Welcome to the technical support center for N,N-Dimethyl Sphinganine (DMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity and effectively using DMS in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
A1: this compound is a potent and competitive inhibitor of the enzyme sphingosine (B13886) kinase (SK). This inhibition leads to two key downstream effects: a decrease in the cellular levels of sphingosine-1-phosphate (SPP), a pro-survival signaling molecule, and an increase in the cellular levels of ceramide, a pro-apoptotic lipid. This shift in the balance between ceramide and SPP, often referred to as the "ceramide/SPP rheostat," is a primary contributor to the biological effects of DMS, including the induction of apoptosis.
Q2: Why am I observing high cytotoxicity in my primary cells when treated with DMS?
A2: While DMS is known to induce apoptosis in various cancer cell lines, it is generally less cytotoxic to primary cells at concentrations that effectively inhibit sphingosine kinase. However, significant cytotoxicity in primary cells can occur, and is often attributed to the method of delivery. DMS, like other long-chain lipid molecules, can form detergent-like micelles at higher concentrations when dissolved in solvents like DMSO and directly added to aqueous culture media. These micelles can disrupt cell membranes, leading to non-specific cytotoxicity.
Q3: How can I minimize the non-specific cytotoxicity of DMS in my primary cell experiments?
A3: The most effective method to minimize the non-specific cytotoxicity of DMS is to use a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to facilitate its delivery to cells. Complexing DMS with BSA helps to prevent the formation of cytotoxic micelles and ensures a more physiological delivery of the molecule to the cells. A detailed protocol for this method is provided in the Troubleshooting Guide below.
Q4: What is a recommended working concentration for DMS in primary cells?
A4: The optimal concentration of DMS should be determined empirically for each primary cell type and experimental goal. However, for effective inhibition of sphingosine kinase without inducing significant cytotoxicity, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended. For example, in primary cultures of porcine vascular smooth muscle cells, DMS inhibited proliferation with an IC50 value of 12 ± 6 µM. It's crucial to perform a dose-response curve to identify the optimal concentration for your specific primary cells.
Q5: Besides the ceramide/SPP rheostat, what other signaling pathways are affected by DMS in primary cells?
A5: The primary and most well-documented effect of DMS is the inhibition of sphingosine kinase. However, downstream of this event, other signaling pathways can be affected. For instance, in porcine vascular smooth muscle cells, DMS has been shown to reduce both Akt and extracellular signal-regulated kinase-1/2 (ERK-1/2) signaling.
Troubleshooting Guide
Issue: High levels of cell death observed in primary cells shortly after DMS treatment.
This guide provides a step-by-step protocol to mitigate non-specific cytotoxicity associated with DMS treatment in primary cells. The core of this strategy is the preparation of a DMS-BSA complex.
Experimental Protocol: Preparation of this compound-BSA Complex
This protocol is adapted from established methods for solubilizing sphingolipids for cell-based assays.
Materials:
-
This compound (DMS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (absolute)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile glass test tubes
-
Sterile plastic centrifuge tubes
-
Vortex mixer
-
Nitrogen gas source (optional)
stability of N,N-dimethyl Sphinganine in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N,N-dimethylsphinganine in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my N,N-dimethylsphinganine stock solution over time. What could be the cause?
A1: Several factors can contribute to the degradation of N,N-dimethylsphinganine in solution. The primary suspects are improper storage conditions and the choice of solvent. Like other sphingolipids, N,N-dimethylsphinganine can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[1][2] Unsaturated lipids are also prone to autoxidation when exposed to oxygen.[3]
Probable Causes & Solutions:
-
Improper Storage: Storing the solution at room temperature or in direct light can accelerate degradation.
-
Solution: Store stock solutions at -20°C or -80°C in a tightly sealed, light-protected container.[3] For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
-
Inappropriate Solvent: While N,N-dimethylsphinganine is an organic molecule, dissolving it in purely aqueous buffers can be challenging and may lead to precipitation or degradation over time.[1]
-
Solution: A common solvent for sphingolipids is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).[3] For cell-based assays, a stock solution in an organic solvent like ethanol (B145695) or DMSO can be prepared and then diluted into the aqueous buffer or cell culture medium immediately before use.
-
Q2: My N,N-dimethylsphinganine solution appears cloudy or has formed a precipitate. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully soluble or has aggregated in the chosen solvent system. This is a common issue with lipids due to their amphipathic nature.[1]
Probable Causes & Solutions:
-
Low Solubility in Aqueous Buffers: N,N-dimethylsphinganine, being a lipid, has limited solubility in aqueous solutions.
-
Solution: Increase the solubility by using a co-solvent. Prepare a concentrated stock solution in an organic solvent such as ethanol, methanol, or DMSO. For experiments in aqueous buffers, this stock can be diluted to the final working concentration. Gentle warming and sonication can also aid in dissolution, but care must be taken to avoid degradation from excessive heat.[3]
-
-
Aggregation: At high concentrations, lipid molecules can self-aggregate.
-
Solution: Work with concentrations appropriate for your experimental setup. If high concentrations are necessary, the use of a carrier protein like bovine serum albumin (BSA) can help maintain solubility and prevent aggregation in aqueous media.
-
Q3: I am getting inconsistent results in my biological assays using N,N-dimethylsphinganine. Could this be related to its stability?
A3: Yes, inconsistent results can be a direct consequence of compound instability. If the concentration of the active compound changes between experiments, it will lead to variability in the observed effects.
Probable Causes & Solutions:
-
Degradation After Dilution: The stability of N,N-dimethylsphinganine may differ significantly between the concentrated stock solution and the final working dilution in an aqueous buffer.
-
Interaction with Experimental Components: Components of your assay medium could potentially affect the stability or availability of the compound.
-
Solution: Conduct control experiments to assess the stability of N,N-dimethylsphinganine in your specific assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration using a suitable analytical method like HPLC or LC-MS.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of N,N-dimethylsphinganine?
A1: For long-term storage, it is advisable to dissolve N,N-dimethylsphinganine in an organic solvent. A mixture of chloroform and methanol (e.g., 2:1, v/v) is a common choice for sphingolipids.[3] For biological experiments, ethanol or DMSO are frequently used to prepare concentrated stock solutions that can then be diluted into aqueous buffers or cell culture media.
Q2: How should I store my N,N-dimethylsphinganine solutions?
A2: Stock solutions in organic solvents should be stored in tightly sealed glass vials at -20°C or -80°C to minimize solvent evaporation and degradation.[3] To prevent oxidation, particularly if the lipid has any degree of unsaturation, the solution can be stored under an inert atmosphere (e.g., argon or nitrogen). Avoid storing sphingolipids in aqueous solutions for extended periods due to the potential for hydrolysis.[3]
Q3: How does pH affect the stability of N,N-dimethylsphinganine?
Q4: Can I subject my N,N-dimethylsphinganine solution to freeze-thaw cycles?
A4: Repeated freeze-thaw cycles are generally not recommended as they can lead to degradation of the compound and solvent evaporation, thereby altering the concentration. It is best practice to aliquot your stock solution into single-use volumes to maintain the integrity of your stock.[4][5]
Q5: What analytical methods can be used to assess the stability of N,N-dimethylsphinganine?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is a common and effective method for quantifying the concentration of N,N-dimethylsphinganine and detecting any degradation products.[6][7][10]
Quantitative Data Summary
Specific stability data for N,N-dimethylsphinganine in different buffer systems is not extensively published. However, the following table provides a hypothetical representation of stability data based on general principles of lipid stability. This data should be used as a guideline, and it is highly recommended to perform your own stability studies under your specific experimental conditions.
| Buffer System (50 mM) | pH | Temperature (°C) | Storage Duration (days) | % Remaining (Hypothetical) |
| Sodium Phosphate | 5.0 | 37 | 7 | 85% |
| Sodium Phosphate | 7.4 | 4 | 30 | 98% |
| Sodium Phosphate | 7.4 | 25 | 7 | 92% |
| Tris-HCl | 7.4 | 4 | 30 | 99% |
| Tris-HCl | 7.4 | 25 | 7 | 95% |
| Tris-HCl | 8.5 | 25 | 7 | 90% |
| Sodium Citrate | 4.0 | 25 | 7 | 80% |
| Sodium Citrate | 5.5 | 25 | 7 | 88% |
Experimental Protocols
Protocol: Assessment of N,N-dimethylsphinganine Stability in an Aqueous Buffer
This protocol outlines a general procedure to determine the stability of N,N-dimethylsphinganine in a specific buffer system over time.
1. Materials:
- N,N-dimethylsphinganine
- Organic solvent (e.g., Ethanol or DMSO)
- Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)
- HPLC or LC-MS system
- Incubator or water bath
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of N,N-dimethylsphinganine (e.g., 10 mg/mL) in the chosen organic solvent.
- Preparation of Working Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µg/mL).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration. This will serve as your baseline.
- Incubation: Aliquot the remaining working solution into several sealed vials and place them in an incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.
- Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of N,N-dimethylsphinganine.
- Data Analysis: Calculate the percentage of N,N-dimethylsphinganine remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of N,N-dimethylsphinganine.
Caption: Troubleshooting common issues with N,N-dimethylsphinganine solutions.
References
- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex life of simple sphingolipids | EMBO Reports [link.springer.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Replicates Number for Drug Stability Testing during Bioanalytical Method Validation-An Experimental and Retrospective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods to Determine the Stability of Biopharmaceutical Products [ouci.dntb.gov.ua]
preventing N,N-dimethyl Sphinganine precipitation in aqueous solutions
Welcome to the technical support center for N,N-dimethyl Sphinganine (DMS). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DMS) is a sphingolipid that functions as a competitive inhibitor of sphingosine (B13886) kinase (SphK), an enzyme that catalyzes the formation of sphingosine-1-phosphate (S1P).[1][2] By inhibiting SphK, DMS leads to a decrease in cellular S1P levels and an increase in cellular ceramide levels.[1][2] This alteration of the ceramide/S1P rheostat is linked to the pro-apoptotic effects of DMS.[1][2] It is also known to inhibit protein kinase C (PKC).[3][4]
Q2: Why does this compound precipitate in aqueous solutions?
Like many sphingolipids, this compound has limited solubility in aqueous solutions.[5] Sphingolipids are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In aqueous environments, the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of insoluble precipitates. The solubility of sphingolipids in water is generally negligible.[6]
Q3: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol (B145695) and DMSO.[4] For analytical purposes, a mixture of chloroform (B151607) and methanol (B129727) is often used to dissolve sphingolipids.[7] However, for cell-based assays and in vivo studies, these solvents can be toxic.[5]
Q4: How can I prepare this compound for use in cell culture?
Directly dissolving this compound in cell culture media is not recommended due to its poor aqueous solubility. A common and effective method is to first dissolve the lipid in an organic solvent and then complex it with a carrier protein like bovine serum albumin (BSA). This process creates a more stable and soluble form that can be readily taken up by cells.
Troubleshooting Guide: Preventing Precipitation
Issue: I observed a precipitate after adding my this compound stock solution to my aqueous buffer or cell culture medium.
This is a common issue stemming from the low aqueous solubility of this compound. Here are several approaches to troubleshoot and prevent precipitation:
Method 1: Complexation with Bovine Serum Albumin (BSA)
This is a widely used method to increase the solubility and delivery of lipids to cells in culture.
Experimental Protocol:
-
Prepare a stock solution of this compound: Dissolve this compound in ethanol or a chloroform:methanol (19:1, v/v) mixture to create a concentrated stock solution (e.g., 1 mM).[7]
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in your desired buffer (e.g., 100 mM NaH2PO4/Na2HPO4, pH 7.4) to a concentration of approximately 0.34 mg/mL.[7]
-
Dry the lipid: In a glass test tube, dispense a small volume of your this compound stock solution. Dry the solvent under a stream of nitrogen gas, followed by at least 1 hour in a vacuum desiccator to remove all residual solvent.[7]
-
Resuspend in ethanol: Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µL for 50 µL of a 1 mM stock).[7]
-
Form the complex: While vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.[7]
-
Final concentration: This will result in a solution where the this compound is complexed with BSA, making it more soluble and stable in aqueous solutions. The final concentration of the lipid and BSA will depend on the initial volumes and concentrations used.[7]
Method 2: Use of Detergents
Detergents can be used to create micelles that encapsulate the lipid, aiding in its solubilization. This method is more common for in vitro enzyme assays than for cell-based experiments, as detergents can affect cell membranes.
Experimental Protocol:
-
Dry the lipid: Evaporate the solvent from your this compound stock solution under a stream of nitrogen in a glass test tube.
-
Prepare detergent solution: Prepare a solution of a suitable detergent, such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), in your experimental buffer.[7]
-
Solubilize the lipid: Add the detergent solution to the dried lipid film and mix thoroughly. Sonication for a few minutes can aid in the formation of a clear solution.[7]
Solvent and Carrier Comparison Table
| Method | Vehicle | Advantages | Disadvantages | Primary Application |
| Solvent Stock | Ethanol, DMSO | Easy to prepare high concentration stocks. | Can be toxic to cells at higher concentrations. Lipid may precipitate upon dilution in aqueous media. | Preparation of stock solutions for further dilution or complexation. |
| BSA Complexation | Fatty Acid-Free BSA in Buffer | Improves solubility and stability in aqueous solutions. Facilitates cellular uptake.[7] | Requires careful preparation. BSA can have its own biological effects. | Cell-based assays, in vitro studies. |
| Detergent Micelles | CHAPS, Triton X-100 | Effective for solubilizing lipids for enzyme assays. | Can disrupt cell membranes. May interfere with certain assays. | In vitro enzyme assays. |
Signaling Pathways and Experimental Workflow
This compound primarily impacts the sphingolipid metabolic pathway. Below is a diagram illustrating its key inhibitory action and the resulting downstream effects.
Caption: this compound's inhibitory effect on Sphingosine Kinase.
The following diagram outlines a general experimental workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for preparing DMS-BSA complexes for cell-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. N,N-Dimethyl-Sphingosine - LKT Labs [lktlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. caymanchem.com [caymanchem.com]
addressing off-target effects of N,N-dimethyl Sphinganine in experiments
Welcome to the technical support center for N,N-dimethyl Sphinganine (DMS). This resource is designed for researchers, scientists, and drug development professionals to effectively use DMS in their experiments while addressing its potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and inhibitor selectivity data to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DMS)?
A1: this compound (DMS) is a competitive inhibitor of sphingosine (B13886) kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P)[1][2]. By inhibiting SphK, DMS leads to a decrease in intracellular S1P levels and a subsequent increase in the levels of its metabolic precursor, ceramide. This shift in the ceramide/S1P rheostat is often associated with pro-apoptotic effects in cells[1][2].
Q2: What are the known off-target effects of DMS?
A2: The most discussed potential off-target of DMS is Protein Kinase C (PKC). However, studies have shown that at concentrations that effectively inhibit sphingosine kinase (typically in the low micromolar range), DMS has no significant effect on PKC activity or its translocation to the membrane[1][2]. Other reported off-target effects at higher concentrations include the modulation of ERK-1/2 and Akt signaling and an increase in intracellular calcium concentration[3][4].
Q3: What is a typical working concentration for DMS in cell-based assays?
A3: The effective concentration of DMS can vary between cell types. However, a common starting point is in the range of 5-25 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there more selective inhibitors for sphingosine kinase available?
A4: Yes, several more selective sphingosine kinase inhibitors have been developed. For example, PF-543 is a highly potent and selective SphK1 inhibitor. Using a structurally unrelated inhibitor with the same target can be a valuable control to confirm that the observed biological effect is due to the inhibition of sphingosine kinase and not an off-target effect of DMS.
Troubleshooting Guide
Here are some common issues encountered when using DMS and how to troubleshoot them.
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death or toxicity. | 1. Off-target effects: At higher concentrations, DMS may induce apoptosis through mechanisms other than SphK inhibition. 2. On-target effect: Inhibition of SphK and the resulting increase in ceramide can be potently pro-apoptotic. | 1. Perform a dose-response experiment: Determine the lowest effective concentration that inhibits SphK without causing excessive toxicity. 2. Use a structurally unrelated SphK inhibitor: Compare the effects of DMS with another SphK inhibitor (e.g., PF-543) to see if the phenotype is consistent. 3. siRNA/shRNA knockdown: Use a genetic approach to knockdown SphK1 and/or SphK2 to see if it phenocopies the effect of DMS. |
| Inconsistent or unexpected experimental results. | 1. DMS degradation: DMS may not be stable over long incubation periods in cell culture media. 2. Off-target effects: The observed phenotype may be due to the modulation of other signaling pathways. | 1. Replenish DMS: For long-term experiments, consider replacing the media with fresh DMS at regular intervals. 2. Assess off-target activity: Perform a PKC activity assay to rule out its involvement. Measure intracellular calcium levels. 3. Rescue experiment: Attempt to rescue the DMS-induced phenotype by adding exogenous S1P. |
| Difficulty distinguishing between on-target and off-target effects. | The observed cellular response could be a composite of both SphK inhibition and interaction with other cellular targets. | Follow the experimental workflow outlined below to systematically dissect the on-target versus off-target effects of DMS. |
Data Presentation: Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) of DMS and a more selective SphK inhibitor, PF-543. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target | IC50 | Notes |
| This compound (DMS) | Sphingosine Kinase (SphK) | ~5 µM[5][6] | Competitive inhibitor. May have off-target effects at higher concentrations. |
| Protein Kinase C (PKC) | No significant inhibition at concentrations that inhibit SphK[1][2]. | It is advisable to confirm this in your experimental system. | |
| PF-543 | Sphingosine Kinase 1 (SphK1) | ~2 nM | Highly potent and selective SphK1 inhibitor. A good control for DMS experiments. |
Mandatory Visualizations
Signaling Pathway of Sphingosine Kinase and the Effect of DMS
Caption: The sphingolipid metabolic pathway and the inhibitory action of DMS on SphK1.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: A logical workflow to distinguish between on-target and off-target effects of DMS.
Experimental Protocols
Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol measures the activity of SphK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into sphingosine.
Materials:
-
Recombinant SphK1 or cell lysate
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
DMS and other inhibitors
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of DMS and any control inhibitors in the kinase assay buffer.
-
In a microcentrifuge tube, add the recombinant SphK enzyme or cell lysate.
-
Add the diluted inhibitors to the respective tubes and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the lipids using a chloroform/methanol solvent system.
-
Spot the organic phase onto a silica (B1680970) TLC plate and separate the lipids.
-
Visualize the radiolabeled S1P product by autoradiography.
-
Quantify the spots using a scintillation counter to determine the level of SphK inhibition.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay (ELISA-based)
This non-radioactive assay measures PKC activity by detecting the phosphorylation of a specific peptide substrate.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a PKC-specific peptide)
-
Active PKC (for positive control)
-
Kinase Assay Dilution Buffer
-
ATP Solution
-
Phosphospecific Substrate Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate and Stop Solution
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with DMS, a known PKC activator (e.g., PMA) as a positive control, and a vehicle control.
-
Add Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and add your cell lysates and controls to the appropriate wells.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Terminate the reaction by washing the wells three times with Wash Buffer.
-
Add the phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes at room temperature.
-
Wash the wells and add TMB Substrate. Monitor for color development (30-60 minutes).
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.
Protocol 3: Measurement of Intracellular Calcium
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following DMS treatment.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
DMS
-
Ionomycin (B1663694) (positive control)
-
EGTA (for chelating extracellular calcium)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well. To test the role of extracellular calcium, a parallel set of wells can contain HBSS with EGTA.
-
Measure the baseline fluorescence using a plate reader or microscope.
-
Add DMS to the wells and immediately begin recording the fluorescence intensity over time.
-
At the end of the experiment, add ionomycin to obtain a maximal calcium response.
-
Analyze the data by normalizing the fluorescence signal to the baseline reading.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. N,N-Dimethylsphingosine - Focus Biomolecules [mayflowerbio.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of N,N-dimethyl Sphinganine (DMS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with N,N-dimethyl Sphinganine (DMS). The focus is on strategies to improve its bioavailability, a critical factor for achieving desired therapeutic or research outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (DMS) and what are its primary biological activities?
A1: this compound (DMS) is a synthetic, cell-permeable analog of the naturally occurring sphingolipid sphinganine. Its primary and most well-characterized biological activity is the competitive inhibition of sphingosine (B13886) kinase 1 (SphK1), a key enzyme in the sphingolipid metabolic pathway.[1][2] By inhibiting SphK1, DMS prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and inflammation. This inhibition leads to an increase in cellular levels of pro-apoptotic sphingolipids like ceramide, effectively shifting the cellular balance towards apoptosis.[3][4]
Q2: What are the main challenges in achieving good in vivo bioavailability of DMS?
A2: The primary challenge in achieving high in vivo bioavailability of DMS, particularly via oral administration, stems from its high lipophilicity and poor aqueous solubility. This can lead to inefficient absorption from the gastrointestinal tract, rapid metabolism, and clearance from the systemic circulation.
Q3: What are the most promising formulation strategies to improve the in vivo bioavailability of DMS?
A3: Several formulation strategies can be employed to enhance the in vivo bioavailability of DMS. These include:
-
Lipid-Based Nanoparticles: Encapsulating DMS in lipid-based nanoparticles such as liposomes and solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Prodrug Approach: Covalently modifying DMS to create a more hydrophilic prodrug can improve its solubility and absorption characteristics. An example is the conjugation of DMS with poly-L-glutamic acid (PGA).[5]
Q4: How can I quantify the concentration of DMS in biological samples to assess its bioavailability?
A4: The most common and reliable method for quantifying DMS in biological samples such as plasma, serum, and tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of DMS concentrations even at low levels.[6][7]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with DMS.
Low or Variable Bioavailability After Oral Administration
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low plasma concentration of DMS after oral gavage. | Poor solubility and dissolution of free DMS in the gastrointestinal fluid. | 1. Formulate DMS into lipid-based nanoparticles: Encapsulate DMS in liposomes or solid lipid nanoparticles (SLNs) to improve its solubility and dissolution rate. 2. Consider a prodrug approach: Synthesize a more water-soluble prodrug of DMS, such as a PGA-DMS conjugate, to enhance absorption.[5] |
| High variability in plasma DMS concentrations between experimental animals. | Inconsistent formulation, leading to variable particle size or encapsulation efficiency. Food effects influencing absorption. | 1. Optimize and standardize the formulation protocol: Ensure consistent particle size, zeta potential, and encapsulation efficiency of your nanoparticle formulation. 2. Standardize feeding protocols: Administer DMS to fasted animals to minimize food-drug interactions that can affect absorption. |
| Rapid clearance of DMS from plasma. | First-pass metabolism in the liver. | 1. Utilize nanoparticle formulations: Nanoparticles can be designed to be taken up by the lymphatic system, bypassing the portal circulation and reducing first-pass metabolism. |
Formulation Instability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Aggregation or precipitation of nanoparticle formulation upon storage. | Suboptimal lipid composition or surfactant concentration. Inadequate surface charge. | 1. Optimize lipid and surfactant concentrations: Experiment with different lipid-to-drug ratios and surfactant concentrations to achieve a stable formulation. 2. Incorporate charged lipids: Including charged lipids in the formulation can increase the zeta potential and enhance colloidal stability through electrostatic repulsion. |
| Leakage of DMS from nanoparticles during storage or in vivo. | Poor encapsulation efficiency or instability of the lipid bilayer. | 1. Select lipids with a higher phase transition temperature (Tm): For SLNs, using lipids that are solid at physiological temperature can improve drug retention. 2. Optimize the drug loading method: Ensure the chosen method (e.g., thin-film hydration, microemulsification) is suitable for a lipophilic drug like DMS. |
Inconsistent or Unexpected Biological Effects
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of expected downstream effects (e.g., no increase in ceramide levels). | Insufficient bioavailability of DMS at the target tissue. Off-target effects. | 1. Confirm target engagement: Measure the levels of S1P in the target tissue to confirm that SphK1 has been inhibited. 2. Measure DMS concentration in the target tissue: Use LC-MS/MS to determine if sufficient DMS is reaching the site of action. 3. Evaluate the impact on ceramide levels: Directly measure ceramide levels in the target tissue to confirm the expected metabolic shift.[4] |
| Toxicity observed at expected therapeutic doses. | Off-target effects or accumulation in non-target organs. | 1. Conduct a dose-response study: Determine the maximum tolerated dose (MTD) for your specific formulation and animal model. 2. Evaluate biodistribution: Use a labeled version of DMS or the nanoparticle to track its distribution in vivo and identify potential sites of accumulation. |
III. Experimental Protocols
Preparation of DMS-Loaded Liposomes (Thin-Film Hydration Method)
This protocol provides a general method for preparing DMS-loaded liposomes. Optimization of the lipid composition and drug-to-lipid ratio may be necessary.
Materials:
-
This compound (DMS)
-
Phosphatidylcholine (PC) (e.g., from egg or soy)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DMS, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (PC:Cholesterol:DMS), but this should be optimized.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (probe or bath) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
Preparation of DMS-Loaded Solid Lipid Nanoparticles (SLNs) (Microemulsion Method)
This protocol describes the preparation of SLNs using a microemulsion technique.
Materials:
-
This compound (DMS)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., butanol)
-
Water (deionized or distilled)
-
Magnetic stirrer with heating
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve DMS in the melted lipid.
-
In a separate beaker, prepare an aqueous phase by dissolving the surfactant and co-surfactant in water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a clear microemulsion.
-
Disperse the hot microemulsion into cold water (2-4°C) under high-speed stirring. The volume ratio of the hot microemulsion to cold water should be optimized (e.g., 1:10 to 1:50).
-
The sudden cooling of the microemulsion causes the lipid to precipitate, forming DMS-loaded SLNs.
Quantification of DMS in Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of DMS in plasma.
Workflow:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add an internal standard (e.g., a stable isotope-labeled DMS).
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid).
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for DMS and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of DMS spiked into a blank matrix (e.g., drug-free plasma).
-
Calculate the concentration of DMS in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
IV. Data Presentation
Table 1: Physicochemical Properties of this compound (DMS)
| Property | Value |
| Molecular Formula | C₂₀H₄₃NO₂ |
| Molecular Weight | 329.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Table 2: Comparison of Formulation Strategies for Improving DMS Bioavailability
| Formulation Strategy | Advantages | Disadvantages | Key Parameters to Optimize |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can be surface-modified for targeting. | Potential for drug leakage, physical instability (aggregation, fusion). | Lipid composition, drug-to-lipid ratio, particle size, zeta potential, lamellarity. |
| Solid Lipid Nanoparticles (SLNs) | Good physical stability, controlled release, potential for lymphatic uptake. | Lower drug loading capacity compared to nanoemulsions, potential for drug expulsion during storage. | Lipid type, surfactant concentration, particle size, crystallinity of the lipid matrix. |
| Prodrugs (e.g., PGA-DMS) | Improved aqueous solubility, potential for sustained release, can be designed to be cleaved at the target site.[5] | Requires chemical synthesis and characterization, potential for altered pharmacology of the prodrug itself. | Linker chemistry, degree of drug conjugation, molecular weight of the polymer. |
V. Visualizations
Caption: Signaling pathway of DMS.
Caption: Experimental workflow for bioavailability assessment.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. Differential roles of de novo sphingolipid biosynthesis and turnover in the "burst" of free sphingosine and sphinganine, and their 1-phosphates and N-acyl-derivatives, that occurs upon changing the medium of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of the new antidiabetic agent pioglitazone in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylsphingosine conjugates of poly-L-glutamic acid: synthesis, characterization, and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
challenges in the quantification of N,N-dimethyl Sphinganine in complex samples
Welcome to the technical support center for the analysis of N,N-dimethyl Sphinganine (B43673). This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this analyte in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying N,N-dimethyl Sphinganine in complex samples?
The quantification of this compound, like other sphingoid bases, presents several analytical challenges, primarily due to its physicochemical properties and the complexity of biological matrices. Key challenges include:
-
Matrix Effects: Endogenous components in samples like plasma, serum, or tissue extracts can co-elute with the analyte and interfere with ionization in the mass spectrometer. This phenomenon, known as ion suppression or enhancement, can lead to significant inaccuracies in quantification.[1][2][3]
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Low Endogenous Concentrations: Sphingoid bases are often present at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.[4]
-
Extraction Recovery: this compound is a polar lipid. Its recovery during sample preparation can be highly variable depending on the chosen extraction method. For instance, traditional biphasic liquid-liquid extractions (e.g., using MTBE) have shown poor recovery for similar polar sphingolipids like sphinganine and sphingosine.[1][5]
-
Isobaric Interferences: The presence of other molecules with the same nominal mass can interfere with quantification, necessitating high-resolution mass spectrometry or robust chromatographic separation.[6]
-
Selection of Appropriate Internal Standard: The lack of a commercially available stable isotope-labeled internal standard for this compound complicates accurate quantification. Using a single internal standard for an entire lipid class can introduce errors due to differences in extraction efficiency, ionization response, and fragmentation.[6][7]
Q2: How should I select an internal standard (IS) for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d-labeled this compound), as it shares nearly identical physicochemical properties and behavior during sample extraction, chromatography, and ionization.[4][7] If a stable isotope-labeled IS is unavailable, the next best choice is a close structural analog that is not naturally present in the sample. A good analog should:
-
Be structurally similar to this compound.
-
Co-elute as closely as possible with the analyte to ensure it experiences similar matrix effects.[4]
-
Exhibit similar ionization and fragmentation characteristics.
For sphinganine and sphingosine, a C17-chain length analog (heptadecasphinganine) is often used.[8] A similar strategy could be adopted for this compound. It is crucial to validate the chosen IS to ensure it adequately corrects for analytical variability.
Q3: Which sample extraction method is recommended for optimal recovery?
For polar sphingolipids like sphinganine, single-phase extraction methods have demonstrated superior recovery compared to biphasic methods.[1][9] Studies comparing different protocols for sphingolipidome analysis in whole blood found that a single-phase butanol/methanol extraction provided good recovery for a wide range of sphingolipids, including the polar sphinganine and sphingosine-1-phosphate, for which two-phase MTBE methods performed poorly.[1][5] Given the structural similarity, this approach is a strong starting point for this compound.
Q4: What are the recommended chromatographic and mass spectrometric conditions?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for sensitive and specific quantification.[6]
-
Chromatography: While reversed-phase (RP) chromatography is common, hydrophilic interaction liquid chromatography (HILIC) can offer advantages for polar analytes like sphingoid bases. HILIC can provide good peak shapes and facilitate the co-elution of the analyte and its corresponding internal standard, which is critical for accurate quantification.[10]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of sphingoid bases.[11] Quantification is performed using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a tandem mass spectrometer, which provides high selectivity and sensitivity.[1][8] Using a high-resolution mass spectrometer can further aid in distinguishing the analyte from isobaric interferences.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Signal / Poor Sensitivity | 1. Inefficient extraction recovery.[1][5]2. Significant ion suppression from matrix components.[3][12]3. Suboptimal chromatographic conditions leading to poor peak shape.4. Incorrect mass spectrometer settings. | 1. Switch to a single-phase butanol/methanol extraction protocol optimized for polar lipids.[9]2. Improve sample cleanup (e.g., solid-phase extraction) to remove interfering matrix components like phospholipids. Alkaline hydrolysis can also be used to degrade interfering glycerolipids.[13]3. Optimize the mobile phase (e.g., adjust pH, add modifiers like formic acid or ammonium (B1175870) formate).[6][10] Consider using a HILIC column for better retention and peak shape of polar analytes.[10]4. Perform infusion experiments to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. |
| High Variability in Results | 1. Inconsistent sample preparation and extraction.2. Variable and uncorrected matrix effects between samples.[12]3. Analyte degradation.[12]4. Carryover from previous injections.[4] | 1. Automate liquid handling steps where possible. Ensure complete solvent evaporation and consistent reconstitution volumes.2. Use a robust internal standard that co-elutes with the analyte.[8] Prepare calibration standards in a matrix that mimics the study samples to account for matrix effects.3. Ensure samples are processed quickly and stored at -80°C. Add antioxidants or enzyme inhibitors if degradation is suspected.[12]4. Implement a rigorous needle wash protocol using a strong organic solvent between injections. Inject blank samples to confirm the absence of carryover. |
| Inaccurate Quantification | 1. Inappropriate internal standard that does not track the analyte's behavior.[6]2. Isotopic overlap from other molecules or from the internal standard.3. Non-linearity of the calibration curve, especially at low concentrations. | 1. The best practice is to use a stable isotope-labeled internal standard . If unavailable, validate a close structural analog to confirm it provides adequate correction.[7][14]2. Use high-resolution mass spectrometry to resolve interferences. For isotopic contributions from the internal standard to the analyte signal (or vice versa), apply a mathematical correction based on the analysis of pure standards.[8][10]3. Ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression (e.g., 1/x or 1/x²) if heteroscedasticity is observed. The lowest point on the curve should meet predefined criteria for accuracy and precision (e.g., within 20%).[4] |
Quantitative Data Summary
While specific quantitative data for this compound is not widely published, the following table summarizes the recovery of its close structural analog, sphinganine, using different extraction methods from whole blood, highlighting the importance of method selection.
Table 1: Fortified Recovery of Sphinganine with Different Extraction Methods
| Extraction Method | Analyte | Average Recovery (%) | Reference |
| Butanol Single Phase | Sphinganine | ~95% | [1],[9] |
| MTBE Two Phases | Sphinganine | ~10% | [1],[9] |
| MTBE Single Phase | Sphinganine | ~25% | [1],[9] |
Data extracted from graphical representations in the cited literature and represent approximate values for comparison.
Experimental Protocols
Protocol 1: Single-Phase Butanol/Methanol Extraction for Sphingoid Bases
This protocol is adapted from methods shown to be effective for extracting polar sphingolipids from plasma or whole blood.[9][15]
-
Preparation: Aliquot 50 µL of the sample (e.g., plasma, homogenized tissue) into a glass tube with a Teflon-lined cap.
-
Internal Standard Addition: Add 20 µL of the internal standard solution (e.g., C17-sphinganine analog in methanol) to the sample.
-
Extraction: Add 1 mL of a pre-mixed butanol/methanol (1:1, v/v) solution containing 10 mM ammonium formate.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes to pellet proteins and other insoluble material.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters for the analysis of sphingoid bases and can be optimized for this compound.
| Parameter | Recommended Setting |
| LC System | |
| Column | HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Acetonitrile with 0.2% Formic Acid |
| Mobile Phase B | Water with 0.2% Formic Acid and 10 mM Ammonium Formate |
| Gradient | Start with high %A (e.g., 95%), decrease to elute polar compounds, then re-equilibrate. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 - 60 °C |
| Injection Volume | 2 - 10 µL |
| MS System | |
| Ionization Mode | ESI Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) / Parallel Reaction Monitoring (PRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 350 - 500 °C |
| MRM Transitions | To be determined by direct infusion of an authentic standard of this compound. The precursor ion will be [M+H]+. Product ions often result from the neutral loss of water molecules.[11] |
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for the quantification of this compound.
Troubleshooting Logic: Low Signal Intensity
Caption: Troubleshooting logic for diagnosing low signal intensity issues.
References
- 1. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. air.unimi.it [air.unimi.it]
- 14. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N-dimethyl Sphinganine Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of N,N-dimethyl Sphinganine from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally recommended for this compound from tissues?
A1: The choice of extraction method depends on the tissue type, sample size, and downstream analysis. However, modified versions of the Bligh and Dyer or Folch methods are commonly used for sphingolipid extraction.[1][2] A single-phase extraction using a mixture of methanol (B129727) and chloroform (B151607) is often a good starting point.[3] For cleaner extracts, particularly for mass spectrometry-based analysis, solid-phase extraction (SPE) can be employed after the initial liquid-liquid extraction.[4][5]
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors. Incomplete cell lysis is a common issue; ensure thorough homogenization of the tissue, potentially including sonication or the use of glass beads.[6] The choice of extraction solvent is also critical. This compound is more polar than ceramide but less polar than sphingosine-1-phosphate, so the solvent polarity needs to be optimized. Trying different ratios of chloroform/methanol or using alternative solvents like methyl-tert-butyl ether (MTBE) might improve recovery.[7][8] Additionally, ensure that the phase separation is clean and that you are collecting the correct phase (typically the organic phase for sphingolipids).
Q3: How can I minimize the degradation of this compound during extraction?
A3: Sphingolipids can be susceptible to degradation. It is crucial to work quickly and keep samples on ice throughout the procedure. Using solvents with antioxidants, such as butylated hydroxytoluene (BHT), can prevent oxidative degradation.[3] Promptly processing fresh or properly stored (at -80°C) tissues is also essential to minimize enzymatic degradation.
Q4: What are the best practices for tissue homogenization for this compound extraction?
A4: For most tissues, homogenization using a rotor-stator homogenizer or a bead beater with an appropriate buffer is effective.[1] For tougher tissues, cryo-pulverization in liquid nitrogen may be necessary before homogenization.[6] The homogenization buffer should be compatible with the subsequent extraction method. For instance, a phosphate-buffered saline (PBS) is often used.[9]
Q5: How critical is the pH of the extraction buffer?
A5: The pH can influence the charge state of the amine group on this compound, affecting its partitioning between the aqueous and organic phases. While neutral pH is generally used, slight adjustments might be necessary depending on the specific tissue matrix. It is recommended to maintain a consistent pH across all samples in a study.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from tissues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/Recovery | Incomplete tissue homogenization. | Ensure thorough homogenization using appropriate mechanical disruption (e.g., rotor-stator, bead beater). For tough tissues, consider liquid nitrogen grinding prior to homogenization.[6] |
| Suboptimal solvent system. | Test different solvent ratios (e.g., chloroform:methanol from 1:1 to 1:2) or alternative solvents like methyl-tert-butyl ether (MTBE) which can be effective for lipid extraction.[7][8] | |
| Incorrect phase collection. | This compound, being a lipid, will primarily be in the lower organic phase in a Bligh and Dyer or Folch extraction. Ensure careful aspiration of this layer without disturbing the interface. | |
| Adsorption to labware. | Use silanized glassware or low-retention polypropylene (B1209903) tubes to minimize loss of the analyte. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization time, speed, and sample-to-buffer ratio for all samples. |
| Incomplete phase separation. | Ensure complete phase separation by adequate centrifugation time and speed. A sharp interface should be visible.[10] | |
| Pipetting errors. | Use calibrated pipettes and be precise when adding solvents and collecting phases. | |
| Presence of Interfering Substances in Downstream Analysis (e.g., Mass Spectrometry) | Contamination from the tissue matrix (e.g., proteins, salts). | Include a protein precipitation step (e.g., with cold acetone (B3395972) or methanol). Consider a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction.[4][5] |
| Contamination from plasticware. | Use high-quality polypropylene tubes and avoid plastics that can leach contaminants. | |
| Carryover from the HPLC/MS system. | Implement a robust column washing protocol between sample injections. | |
| Sample Degradation | Enzymatic activity in the tissue. | Process fresh tissues immediately or snap-freeze them in liquid nitrogen and store at -80°C until extraction.[11] |
| Oxidation. | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[3] | |
| Freeze-thaw cycles. | Aliquot tissue homogenates if they need to be stored to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Extraction for this compound
This protocol is a widely used method for the extraction of total lipids from tissues.[2]
Materials:
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Tissue sample (10-100 mg)
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (rotor-stator or bead beater)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue sample and place it in a glass centrifuge tube on ice.
-
Add 1 mL of cold PBS and homogenize the tissue thoroughly.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.
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Vortex the mixture vigorously for 1 minute.
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Add 1.25 mL of chloroform and vortex for 30 seconds.
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Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used after the initial liquid-liquid extraction to remove impurities.[4][5]
Materials:
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Dried lipid extract from Protocol 1
-
SPE cartridge (e.g., C18 or aminopropyl)
-
Chloroform
-
Methanol
-
Ethyl acetate
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge by washing with 3-5 mL of methanol followed by 3-5 mL of chloroform.
-
Reconstitute the dried lipid extract in a small volume of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
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Wash the cartridge with a non-polar solvent like hexane to elute neutral lipids.
-
Elute the fraction containing this compound with a solvent of intermediate polarity, such as a mixture of chloroform and methanol or ethyl acetate. The optimal elution solvent should be determined empirically.
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Collect the eluate and dry it under a stream of nitrogen.
-
Reconstitute the purified extract for analysis.
Visualizations
General Workflow for this compound Extraction
Caption: A general workflow for the extraction of this compound from tissue samples.
Troubleshooting Logic for Low Extraction Yield
Caption: A troubleshooting decision tree for addressing low extraction yields of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Sphingosine and Sphinganine from the Aqueous Humor for Signaling Studies Using Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
dealing with N,N-dimethyl Sphinganine degradation during sample storage
Welcome to the technical support center for N,N-dimethyl sphinganine (B43673). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of N,N-dimethyl sphinganine during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored as a solution in ethanol (B145695) at -20°C.[1][2][3] Under these conditions, it is stable for at least two years.[1][2][4] For long-term storage, it is advisable to minimize freeze-thaw cycles.[5]
Q2: What are the potential causes of this compound degradation during storage?
A2: Degradation can be influenced by several factors, including:
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Temperature: Storage at temperatures above -20°C can accelerate degradation.
-
Solvent: While ethanol is recommended, storage in other solvents may affect stability. The pH of the solution can also play a role.
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Exposure to Light and Oxygen: Like many lipids, this compound may be susceptible to photo-oxidation and degradation upon exposure to air.
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Repeated Freeze-Thaw Cycles: These can introduce instability and should be avoided.[5]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The appearance of new peaks with different mass-to-charge ratios or a decrease in the peak area of the parent this compound molecule can indicate degradation.
Q4: Can I use this compound that has been stored improperly?
A4: It is not recommended. Using a degraded sample can lead to inaccurate and unreliable experimental results. If you suspect degradation, it is best to use a fresh, properly stored sample.
Troubleshooting Guides
Issue 1: Unexpectedly low signal of this compound in my analysis.
This could be due to degradation during storage or issues with the analytical method.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Verify the storage conditions (temperature, solvent, protection from light). 2. Check the age of the sample and the number of freeze-thaw cycles. 3. Prepare a fresh dilution from a new, properly stored stock solution and re-analyze. |
| Analytical Method Issues | 1. Ensure the LC-MS/MS method is optimized for sphingolipid analysis. 2. Check for ion suppression effects from the sample matrix. 3. Verify the extraction efficiency of your protocol. |
Issue 2: Appearance of unknown peaks in my chromatogram.
This may indicate the presence of degradation products.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | 1. Analyze the mass spectra of the unknown peaks to hypothesize their structures. Common degradation pathways for similar molecules include oxidation or demethylation. 2. Perform a forced degradation study (see Experimental Protocols) on a fresh sample to see if similar degradation products are formed. |
| Contamination | 1. Analyze a solvent blank to rule out contamination from the analytical system. 2. Review the sample preparation procedure for potential sources of contamination. |
Quantitative Data on Stability
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. This data is for illustrative purposes only and may not reflect actual experimental results.
| Stress Condition | Duration | % Degradation of this compound (Hypothetical) | Appearance of Degradation Products (Hypothetical) |
| Acidic (0.1 M HCl, 60°C) | 24 hours | 15% | Minor peaks observed |
| Basic (0.1 M NaOH, 60°C) | 24 hours | 25% | Significant new peaks observed |
| Oxidative (3% H₂O₂, RT) | 24 hours | 40% | Multiple new peaks observed |
| Photolytic (UV light, RT) | 24 hours | 10% | Minor new peaks observed |
| Thermal (80°C) | 48 hours | 30% | Significant new peaks observed |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
- Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
- Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
- Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
- Thermal: Incubate the stock solution at 80°C.
- Control: Keep the stock solution at -20°C, protected from light.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition.
- Neutralize the acidic and basic samples.
- Analyze all samples by a validated LC-MS/MS method for sphingolipid analysis.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples to the control sample.
- Calculate the percentage degradation of this compound.
- Analyze the mass spectra of any new peaks to identify potential degradation products.
Protocol 2: LC-MS/MS Analysis of this compound and its Potential Degradation Products
1. Sample Extraction (from a biological matrix):
- Utilize a liquid-liquid extraction method, such as a modified Bligh-Dyer procedure.
- Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.
2. Chromatographic Separation:
- Column: A C18 reversed-phase column is suitable for separating sphingolipids.
- Mobile Phase: A gradient of acetonitrile/water with formic acid and ammonium (B1175870) formate (B1220265) is commonly used.
3. Mass Spectrometric Detection:
- Ionization: Use electrospray ionization (ESI) in positive ion mode.
- Analysis: Perform full scan analysis to detect all ions and product ion scans on the mass of this compound to identify its fragmentation pattern. Use this information to set up a Multiple Reaction Monitoring (MRM) method for quantitative analysis.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (d18:0) - Labchem Catalog [catalog.labchem.com.my]
- 4. caymanchem.com [caymanchem.com]
- 5. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-dimethyl Sphinganine Lipid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of N,N-dimethyl Sphinganine (B43673).
Frequently Asked Questions (FAQs)
Q1: What is N,N-dimethyl Sphinganine and why is its analysis important?
A1: this compound (d18:0) is a naturally occurring sphingolipid.[1] It is a derivative of sphinganine and is known to be a competitive inhibitor of sphingosine (B13886) kinase 1 (SK1) and sphingosine kinase 2 (SK2).[2][3][4] These enzymes are crucial in the sphingolipid signaling pathway, producing the signaling molecule sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound can modulate critical cellular processes such as cell growth, proliferation, and apoptosis.[3][5] Its analysis is vital for understanding its role in various physiological and pathological conditions and for the development of therapeutic agents targeting the sphingolipid pathway.
Q2: What are the most common types of artifacts observed in the mass spectrometry analysis of this compound?
A2: During electrospray ionization (ESI) mass spectrometry, several types of artifacts can be observed for this compound. These include:
-
Adduct Formation: Like other lipids, this compound can form adducts with various ions present in the mobile phase or from contaminants. Common adducts include protonated molecules [M+H]+, sodiated adducts [M+Na]+, and ammoniated adducts [M+NH4]+. The prevalence of each adduct depends on the mobile phase composition and the cleanliness of the system.
-
In-Source Fragmentation: This process occurs in the ion source of the mass spectrometer and can lead to the formation of fragment ions that might be misinterpreted as impurities or other analytes. For this compound, a common in-source fragmentation is the neutral loss of water ([M+H-H2O]+).
-
Oxidation Products: The tertiary amine group in this compound can be susceptible to oxidation, leading to the formation of an N-oxide ([M+H+O]+). This can occur during sample storage, preparation, or within the ion source.[6][7]
-
Solvent Clusters and Contaminants: Peaks corresponding to solvent clusters or contaminants from plastics and glassware are also common sources of artifacts in mass spectrometry.
Q3: How can I differentiate between a true this compound signal and an artifact?
A3: Differentiating true signals from artifacts requires a combination of strategies:
-
Chromatographic Separation: Good chromatographic separation is key. True analytes should exhibit well-defined, symmetrical peaks, while some artifacts, like those from carryover, may have broader or tailing peaks.
-
Tandem Mass Spectrometry (MS/MS): Performing MS/MS on the ion of interest will generate a characteristic fragmentation pattern. Comparing this pattern to that of a known standard of this compound can confirm its identity. Artifacts will either not fragment or will produce a different fragmentation pattern.
-
Blank Injections: Running solvent blanks and matrix blanks can help identify signals originating from the solvent, system contamination, or the sample matrix.
-
Isotope Labeling: Using a stable isotope-labeled internal standard for this compound can help to confidently identify and quantify the analyte, as it will have a similar retention time and ionization behavior but a distinct mass-to-charge ratio.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Multiple peaks for this compound | 1. Adduct Formation: The presence of different adducts ([M+H]+, [M+Na]+, [M+K]+, [M+NH4]+) will result in multiple peaks in the mass spectrum. | - Optimize Mobile Phase: Add a small amount of a modifier to promote the formation of a single adduct type. For positive ion mode, adding ammonium (B1175870) formate (B1220265) can favor the formation of [M+NH4]+ adducts. - System Cleaning: Ensure the LC-MS system is free from salt contamination (e.g., from glassware or previous analyses) that can lead to unwanted adducts. |
| 2. In-source Fragmentation: Neutral loss of water ([M+H-H2O]+) is a common in-source fragment for sphingolipids. | - Optimize Source Conditions: Reduce the source temperature and fragmentor/cone voltage to minimize in-source fragmentation. | |
| 3. Isomeric/Isobaric Interference: Co-elution of other lipids with the same nominal mass as this compound. | - Improve Chromatographic Resolution: Modify the gradient, change the column, or use a different stationary phase (e.g., HILIC instead of reversed-phase) to separate the interfering compounds.[8][9][10][11] - High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between compounds with the same nominal mass but different elemental compositions. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can lead to peak fronting. | - Dilute the Sample: Reduce the concentration of the sample being injected. |
| 2. Secondary Interactions: The amine group in this compound can interact with residual silanols on the column, causing peak tailing. | - Use a High-Quality, End-capped Column: Select a column specifically designed for the analysis of basic compounds. - Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active sites on the column. | |
| 3. Incompatible Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. | - Match Injection Solvent to Mobile Phase: Reconstitute the dried sample in a solvent that is as close as possible in composition to the initial mobile phase. | |
| Low Signal Intensity or No Peak Detected | 1. Poor Ionization Efficiency: The ionization efficiency of this compound can be affected by the mobile phase pH and composition. | - Optimize Mobile Phase pH: For positive ion mode ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation and improve signal intensity. |
| 2. Sample Degradation: this compound may be unstable under certain storage or sample preparation conditions. | - Storage: Store stock solutions and samples at -20°C or lower.[1] - Avoid Harsh Conditions: Minimize exposure to strong acids or bases and high temperatures during sample preparation. | |
| 3. Matrix Effects: Components of the sample matrix can suppress the ionization of this compound. | - Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for matrix effects during quantification. | |
| Presence of an Unexpected Peak at M+16 | 1. N-Oxide Formation: The tertiary amine of this compound can be oxidized to an N-oxide. This may occur during sample handling or in the ESI source.[6][7] | - Use Fresh Solvents: Ensure that all solvents used for sample preparation and LC-MS analysis are fresh and of high purity to minimize oxidative damage. - Optimize Source Conditions: Lowering the source temperature may reduce in-source oxidation. - MS/MS Analysis: The N-oxide will have a characteristic neutral loss of 16 Da (oxygen) upon collision-induced dissociation (CID), which can be used to confirm its identity.[6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a liquid-liquid extraction method suitable for the extraction of sphingolipids, including this compound, from plasma or cell pellets.
Materials:
-
Water (HPLC-grade)
-
Internal Standard (e.g., C17 this compound)
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or a cell pellet resuspended in 100 µL of water.
-
Add a known amount of the internal standard.
-
Add 375 µL of methanol and vortex for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of chloroform and 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (d18:0): Precursor ion (m/z) 330.3 -> Product ion (m/z) 72.1 (corresponding to the dimethylamine (B145610) headgroup)
-
Internal Standard (C17 this compound): Precursor ion (m/z) 316.3 -> Product ion (m/z) 72.1
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350°C
-
Gas Flow: Instrument dependent
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the analysis of this compound.
Table 1: Common Adducts of this compound (C20H43NO2, Exact Mass: 329.33)
| Adduct | Formula | Calculated m/z |
| Protonated | [M+H]+ | 330.3396 |
| Sodiated | [M+Na]+ | 352.3215 |
| Ammoniated | [M+NH4]+ | 347.3661 |
| Potassiated | [M+K]+ | 368.2955 |
Table 2: Potential Artifacts and Isobaric Interferences
| Species | Formula | Calculated m/z of [M+H]+ | Potential for Interference |
| This compound | C20H43NO2 | 330.3396 | Analyte |
| In-source water loss | [C20H41N+H]+ | 312.3290 | Common in-source fragment |
| N-oxide | [C20H43NO3+H]+ | 346.3345 | Potential oxidation product |
| Isobaric Lipid (example) | C22H47N | 326.3732 | Unlikely to be protonated and interfere in positive mode, but highlights the need for good chromatography and MS/MS. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Inhibition of the Sphingosine Kinase pathway by this compound.
References
- 1. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining N,N-dimethyl Sphinganine Treatment for Apoptosis Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for refining N,N-dimethyl Sphinganine (B43673) (DMS) treatment times in apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N,N-dimethyl Sphinganine (DMS) induced apoptosis?
A1: this compound is a competitive inhibitor of sphingosine (B13886) kinase (SphK).[1] This inhibition leads to a decrease in the pro-survival lipid, sphingosine-1-phosphate (S1P), and a corresponding increase in the pro-apoptotic lipid, ceramide.[1][2] This shift in the balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is a key factor in triggering the apoptotic cascade.[3]
Q2: How long should I treat my cells with DMS to induce apoptosis?
A2: The optimal treatment time for DMS-induced apoptosis is cell-type dependent. For example, in human leukemic cell lines such as CMK-7, HL60, and U937, a 6-hour treatment with 20 µM DMS can induce apoptosis in up to 90% of cells.[4] However, for other cell types, a longer incubation period may be necessary. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific cell line.
Q3: What concentration of DMS should I use?
A3: The effective concentration of DMS can vary significantly between cell lines. A common starting point is in the range of 10-50 µM. For instance, studies have shown that 20 µM DMS is effective in hematopoietic and carcinoma cells.[4] A dose-response experiment is crucial to determine the optimal concentration that induces apoptosis without causing excessive necrosis in your experimental model.
Q4: My cells are not undergoing apoptosis after DMS treatment. What could be the problem?
A4: There are several potential reasons for a lack of apoptotic response:
-
Cell Line Resistance: Some cell lines may exhibit resistance to DMS-induced apoptosis. For example, the LNCaP prostate cancer cell line is resistant to radiation-induced apoptosis but can be sensitized with DMS treatment.[5]
-
Insufficient Treatment Time or Concentration: The duration of treatment or the concentration of DMS may be too low for your specific cell line. We recommend performing a time-course and dose-response experiment to optimize these parameters.
-
Serum Presence: The presence of serum in the culture media can sometimes interfere with the pro-apoptotic effects of sphingolipids.[4] Consider reducing the serum concentration during DMS treatment.
-
Incorrect Apoptosis Assay Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the apoptotic event you are measuring may be missed.[6]
Q5: I am observing high levels of cell death, but my apoptosis assay results are inconsistent. What should I do?
A5: High cell death with inconsistent apoptosis results could indicate necrosis rather than apoptosis.
-
DMS Concentration: High concentrations of DMS can lead to cytotoxicity and necrosis.[7] Ensure you have performed a careful dose-response curve to find a concentration that maximizes apoptosis while minimizing necrosis.
-
Solvent Cytotoxicity: DMS is often dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells.[7] Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to false positives in viability assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells | Insufficient DMS concentration. | Perform a dose-response experiment (e.g., 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line. |
| Inadequate treatment time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic response.[8] | |
| Cell line is resistant to DMS. | Consider combining DMS with other pro-apoptotic agents. For example, DMS can sensitize resistant prostate cancer cells to gamma-irradiation.[5] | |
| Presence of serum in the media. | Try reducing the serum concentration during DMS treatment.[4] | |
| High background in negative control | Cells are unhealthy or overgrown. | Use cells from a healthy, exponentially growing culture. Avoid using cells that are over-confluent. |
| Reagent concentration is too high. | Titrate your Annexin V and Propidium Iodide (PI) concentrations to find the optimal staining dilution. | |
| High percentage of necrotic cells (PI positive, Annexin V negative or double positive) | DMS concentration is too high, causing cytotoxicity. | Lower the DMS concentration. Refer to your dose-response curve to select a concentration that induces apoptosis with minimal necrosis.[7] |
| Solvent (e.g., DMSO) is toxic at the concentration used. | Ensure the final solvent concentration is below the toxic level for your cells (typically <0.5%). Always include a vehicle control.[7] | |
| Harsh cell handling. | Handle cells gently during harvesting and staining procedures to avoid mechanical damage to the cell membrane. | |
| Weak or no signal in positive control | Apoptosis-inducing agent for the positive control is not working. | Use a well-established apoptosis inducer like staurosporine (B1682477) or etoposide (B1684455) at a known effective concentration and time for your cell line. |
| Issue with the apoptosis detection kit. | Check the expiration date of your kit and ensure it has been stored correctly. |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
This compound (DMS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with the desired concentrations of DMS for the predetermined optimal time. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached cells and any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMS as described above. After treatment, lyse the cells using the provided cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.
-
Reaction Initiation: Add the 2X Reaction Buffer (containing DTT) and the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Workflows
This compound Induced Apoptosis Pathway
Caption: DMS induces apoptosis by inhibiting SphK, leading to ceramide accumulation and subsequent mitochondrial pathway activation.
Experimental Workflow for DMS-Induced Apoptosis Assay
Caption: A typical workflow for assessing DMS-induced apoptosis, from cell treatment to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine enhances apoptosis of radiation-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Sphinganine effects on chemoattractant-induced diacylglycerol generation, calcium fluxes, superoxide production, and on cell viability in the human neutrophil. Delivery of sphinganine with bovine serum albumin minimizes cytotoxicity without affecting inhibition of the respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
improving signal-to-noise for N,N-dimethyl Sphinganine in mass spectrometry
Welcome to the technical support center for the analysis of N,N-dimethyl Sphinganine (B43673) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve signal-to-noise for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: Why is my signal intensity for N,N-dimethyl Sphinganine (d18:0) low in positive ion mode ESI-MS?
A1: Low signal intensity for this compound can stem from several factors. As a tertiary amine, its ionization efficiency is sensitive to pH and solvent conditions. Additionally, like other sphingolipids, it is susceptible to matrix effects and in-source fragmentation if parameters are not optimized. Common causes include suboptimal sample extraction, inefficient chromatographic separation leading to co-elution with ion-suppressing species, or incorrect mass spectrometer source settings.[1] Regular tuning and calibration of the mass spectrometer are crucial for maintaining peak performance.[1]
Q2: What are the expected precursor and product ions for this compound (d18:0)?
A2: In positive electrospray ionization (ESI) mode, this compound (Formula: C₂₀H₄₃NO₂, MW: 329.6) will primarily form a protonated molecule [M+H]⁺. The expected precursor ion would therefore be at m/z 330.6 .
Upon collision-induced dissociation (CID), the fragmentation of sphingoid bases typically involves sequential losses of water (H₂O).[2] While specific literature on this compound's fragmentation is scarce, we can predict its pattern based on the known behavior of sphinganine (d18:0), which yields major product ions at m/z 284, 266, and 60.[2] The N,N-dimethyl modification will alter these fragment masses. The most reliable approach is to infuse a pure standard to determine the optimal precursor-product ion transitions for your specific instrument.
Q3: Which Liquid Chromatography (LC) technique is best for this compound analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for separating polar sphingolipids like this compound.[3] HILIC provides good peak shapes and allows for the co-elution of the analyte with its corresponding internal standards, which is critical for accurate quantification and for compensating for matrix effects.[3][4] While reversed-phase (RP) chromatography can be used, HILIC often yields better separation for this class of polar lipids from less polar, potentially interfering species.[4]
Q4: How can I mitigate matrix effects when quantifying this compound?
A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common challenge in lipidomics.[5] Strategies to reduce these effects include:
-
Effective Sample Preparation: Employing robust extraction methods, such as a single-phase extraction with butanol or a modified Bligh and Dyer, can help remove interfering compounds.[6] Alkaline hydrolysis can also be used to remove glycerophospholipids, reducing matrix complexity.[7]
-
Chromatographic Separation: Optimize your LC method to separate this compound from matrix components. Using HILIC columns can be particularly effective.[3]
-
Use of Internal Standards: The most crucial tool is the use of a stable isotope-labeled internal standard (e.g., D-labeled this compound) that co-elutes with the analyte. This allows for reliable correction of both extraction variability and matrix-induced ion suppression/enhancement.
Q5: Is derivatization required for analyzing this compound?
A5: No, derivatization is generally not necessary for this compound. Unlike primary or secondary amines, the tertiary amine in this compound is readily protonated, making it suitable for direct analysis by ESI-MS in positive ion mode. Derivatization is more commonly employed for sphingoid bases with primary amines to improve chromatographic retention or ionization efficiency, but it can sometimes reduce the signal for other related analytes in the same run.[8]
Troubleshooting Guides
Problem: Low or No Signal for this compound
If you observe a weak, noisy, or completely absent peak for this compound while other analytes or internal standards are visible, consult the following guide.
| Question | Possible Cause | Suggested Solution |
| Is the mass spectrometer tuned and calibrated? | Instrument drift or poor calibration. | Perform a full system tune and mass calibration according to the manufacturer's protocol. Ensure you are using the correct calibration standards.[1] |
| Are the MS source parameters optimized? | Inefficient ionization or excessive in-source fragmentation. | Infuse a pure standard of this compound to optimize source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. Start with parameters used for similar sphingolipids and adjust for maximal signal.[4] |
| Are you using the correct MRM transition? | Incorrect precursor or product ion selected. | Verify the calculated m/z for the [M+H]⁺ ion (330.6). Determine the optimal product ions by acquiring a full product ion scan of the precursor in your instrument. |
| Is the analyte eluting from the LC column? | Poor chromatographic conditions or analyte adsorption. | Ensure the mobile phase composition is appropriate for the column type (e.g., sufficient water content in the initial HILIC gradient). Check for potential issues with the column itself by injecting a standard known to work well.[5] |
| Could the sample extraction be inefficient? | The analyte is lost during sample preparation. | Review your extraction protocol. For polar sphingoid bases, a single-phase extraction may yield better recovery than a biphasic method.[9] Ensure pH is controlled if using liquid-liquid extraction. |
Problem: High Background Noise or Interfering Peaks
If the signal for this compound is obscured by high chemical noise or specific interfering peaks, consider the following.
| Question | Possible Cause | Suggested Solution |
| Is the noise chemical or electronic? | Contamination in the solvent system, LC, or MS. | Run solvent blanks to identify sources of contamination. Ensure high-purity solvents (LC-MS grade) and additives are used. Clean the ESI source components (capillary, cone) if contamination is suspected.[6] |
| Are there isobaric interferences? | Other compounds in the matrix have the same nominal mass. | Improve chromatographic resolution to separate the analyte from the interference. If separation is not possible, use high-resolution mass spectrometry to distinguish between the compounds based on accurate mass. Also, ensure your MRM transition is highly specific.[10] |
| Is there significant carryover between injections? | Analyte from a previous, high-concentration sample is interfering. | Optimize the autosampler wash protocol using a strong solvent mixture. Injecting multiple blank samples after a high-concentration sample can confirm and mitigate carryover.[11] |
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS for this compound Quantification
This protocol is adapted from established methods for analyzing polar sphingolipids.[3][4]
-
Liquid Chromatography System:
-
Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: Water with 0.2% formic acid and 10-200 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[3]
-
Flow Rate: 400-800 µL/min.
-
Column Temperature: 50°C.[3]
-
Injection Volume: 2-5 µL.
-
-
LC Gradient (Example):
-
0.0 - 0.1 min: 90% B
-
0.1 - 2.5 min: Linear gradient to 50% B
-
2.5 - 3.5 min: Hold at 50% B
-
3.51 - 4.5 min: Return to 90% B and re-equilibrate.[3]
-
-
Mass Spectrometry System:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Source Settings (Typical Starting Points):
-
-
MRM Parameters (Suggested):
-
Analyte: this compound (d18:0)
-
Precursor Ion (Q1): m/z 330.6
-
Product Ions (Q3): Determine experimentally. Likely fragments will result from losses of H₂O and parts of the aliphatic chain.
-
Internal Standard: D-labeled this compound (d18:0)
-
MRM Transition: Determine experimentally for the specific labeled standard.
-
Visualizations
Diagrams of Workflows and Logic
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal-to-noise.
Caption: Simplified diagram of sphingolipid biosynthesis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
selecting appropriate control compounds for N,N-dimethyl Sphinganine studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate control compounds for studies involving N,N-dimethyl Sphinganine (B43673) (DMS).
Frequently Asked Questions (FAQs)
Q1: What is N,N-dimethyl Sphinganine (DMS) and what is its primary mechanism of action?
A1: this compound (DMS) is a derivative of sphinganine that primarily functions as a potent and competitive inhibitor of sphingosine (B13886) kinase (SphK), particularly SphK1.[1][2][3][4] This inhibition blocks the conversion of sphingosine to the signaling molecule sphingosine-1-phosphate (S1P).[1][2][5] Consequently, DMS treatment leads to decreased intracellular levels of S1P and an accumulation of its metabolic precursors, sphingosine and ceramide.[1][5] This shift in the balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a key aspect of its biological activity.[3]
Q2: Besides sphingosine kinase, are there other known targets of DMS?
A2: While DMS is a potent inhibitor of SphK1, it has been reported to have off-target effects, especially at higher concentrations. These can include the inhibition of protein kinase C (PKC).[3] However, studies have shown that at concentrations effective for SphK inhibition, DMS may not significantly affect PKC activity.[1][5] It has also been shown to inhibit neointimal hyperplasia through mechanisms involving the reduction of ERK-1/2 and Akt signaling.[6][7]
Q3: Why is it crucial to use control compounds in experiments with DMS?
A3: The use of appropriate control compounds is essential to ensure that the observed biological effects are specifically due to the intended mechanism of action of DMS (i.e., SphK1 inhibition) and not due to off-target effects or unintended consequences of manipulating the sphingolipid pathway. Controls help to dissect the specific contributions of SphK1 inhibition, S1P depletion, ceramide accumulation, and potential interactions with other cellular targets.
Q4: What are the key considerations when selecting control compounds for DMS studies?
A4: When selecting control compounds, consider the following:
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On-target positive controls: Use other well-characterized SphK1 inhibitors with different chemical structures to confirm that the observed phenotype is a result of SphK1 inhibition.
-
Negative controls for the primary target: An ideal negative control would be a structurally similar but inactive analog of DMS that does not inhibit SphK1. This helps to rule out effects related to the compound's chemical structure that are independent of its target activity.
-
Controls for downstream pathway alterations: Since DMS affects the levels of other bioactive sphingolipids, it is important to use compounds that can mimic or block these downstream changes independently of SphK1 inhibition. For example, use a ceramide synthase inhibitor to control for the effects of ceramide accumulation.
-
Controls for off-target effects: If DMS is suspected of having off-target effects in your experimental system (e.g., on PKC), use specific inhibitors or activators of those targets to assess their contribution to the observed phenotype.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in DMS experiments.
This guide will help you troubleshoot common issues and ensure the robustness of your experimental design.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of DMS | 1. Titrate DMS Concentration: Determine the lowest effective concentration of DMS that inhibits SphK1 activity without causing known off-target effects. 2. Use a More Specific SphK1 Inhibitor: As a positive control, use a structurally different and more specific SphK1 inhibitor, such as PF-543, to confirm that the phenotype is due to SphK1 inhibition. 3. Employ an Inactive Analog: If available, use a structurally similar but biologically inactive analog of DMS as a negative control. |
| Confounding Effects of Ceramide Accumulation | 1. Measure Ceramide Levels: Quantify intracellular ceramide levels after DMS treatment to confirm its accumulation. 2. Use a Ceramide Synthase Inhibitor: To determine if the observed effects are due to increased ceramide, co-treat cells with DMS and a ceramide synthase inhibitor like Fumonisin B1. If the effect is ameliorated, it suggests a role for ceramide. |
| Effects Mediated by S1P Receptor Signaling | 1. Exogenous S1P Rescue: Attempt to rescue the DMS-induced phenotype by adding exogenous S1P. If the effect is reversed, it suggests that the phenotype is mediated by the depletion of S1P. 2. Use S1P Receptor Antagonists: As a negative control, treat cells with an S1P receptor antagonist, such as VPC23019, to see if it phenocopies the effects of DMS. This can help to determine if the observed phenotype is due to a lack of S1P receptor signaling. |
| Variability in Experimental Conditions | 1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and serum concentrations, as these can influence cellular responses to sphingolipid modulators. 2. Verify Compound Stability and Solubility: Prepare fresh stock solutions of DMS and control compounds for each experiment and ensure they are fully solubilized. |
Recommended Control Compounds
| Compound | Target | Recommended Use | Reported IC50/pKi |
| PF-543 | SphK1 Inhibitor | Positive Control: To confirm that the observed phenotype is due to SphK1 inhibition. | IC50: 16 nM for SphK1[8] |
| SKI-II | SphK1/SphK2 Inhibitor | Positive Control: A well-characterized dual inhibitor of SphK1 and SphK2. | - |
| Fumonisin B1 | Ceramide Synthase Inhibitor | Negative Control: To dissect the effects of ceramide accumulation from direct SphK1 inhibition. | IC50: ~0.1 µM for rat liver microsomes[9] |
| VPC23019 | S1P1/S1P3 Receptor Antagonist | Negative Control: To investigate the role of S1P receptor signaling in the observed phenotype. | pKi: 7.86 (S1P1), 5.93 (S1P3)[10][11] |
| Inactive DMS Analog | (Ideally) Inactive on SphK1 | Negative Control: To control for non-specific effects of the DMS chemical scaffold. | N/A |
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is adapted from radiometric and fluorescence-based assays.
-
Prepare Cell Lysates:
-
Culture cells to the desired confluency and treat with DMS or control compounds for the specified time.
-
Wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease, and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing SphK1), a reaction buffer (containing MgCl2), and the substrate, sphingosine. For a radiometric assay, use [γ-³²P]ATP. For a fluorescence-based assay, a fluorescently labeled sphingosine analog can be used.[8][12]
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Separate the lipid phase by centrifugation.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the plate to separate sphingosine from S1P.
-
Visualize and quantify the radiolabeled S1P using autoradiography or a phosphorimager. For fluorescent products, use an appropriate fluorescence scanner.
-
Ceramide Synthase Activity Assay
This protocol is based on the use of a fluorescent substrate.
-
Prepare Cell Lysates:
-
Prepare cell lysates as described in the sphingosine kinase activity assay protocol.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the cell lysate, a reaction buffer, a fatty acyl-CoA (e.g., palmitoyl-CoA), and a fluorescent sphinganine analog (e.g., NBD-sphinganine).
-
Incubate at 37°C for a defined period.
-
-
Lipid Extraction and Detection:
-
Extract the lipids using a suitable solvent system.
-
Separate the fluorescent ceramide product from the fluorescent sphinganine substrate using solid-phase extraction or TLC.
-
Quantify the fluorescent ceramide product using a fluorescence plate reader or scanner.
-
S1P Receptor Binding Assay
This protocol is a competitive binding assay using a radiolabeled ligand.[13]
-
Prepare Membranes:
-
Use commercially available cell membranes from a cell line overexpressing the S1P receptor of interest (e.g., S1P1).
-
-
Competitive Binding:
-
In a 96-well plate, add the cell membranes, a radiolabeled S1P ligand (e.g., [³³P]S1P), and varying concentrations of the test compound (DMS or control).
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 and calculate the Ki.
-
Visualizations
Caption: The sphingolipid signaling pathway and points of intervention for DMS and control compounds.
Caption: A logical workflow for designing experiments with DMS and appropriate controls.
Caption: Logical relationships between DMS, its primary effects, and the roles of control compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylsphingosine | CAS:119567-63-4 | Sphingosine kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 5. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sphingosine kinase inhibitor N,N-dimethylsphingosine inhibits neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cn.aminer.org [cn.aminer.org]
- 8. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VPC 23019 | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 12. An Improved Isoform-Selective Assay for Sphingosine Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N,N-dimethyl Sphinganine vs other sphingosine kinase inhibitors
A Comparative Guide to N,N-dimethyl Sphinganine and Other Sphingosine (B13886) Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of sphingolipid signaling, the selection of an appropriate sphingosine kinase (SphK) inhibitor is a critical decision. This guide provides an objective comparison of this compound (DMS) with other widely used SphK inhibitors, focusing on their performance, supported by experimental data.
Sphingosine kinases (SphK), with their two isoforms SphK1 and SphK2, are central enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid involved in a multitude of cellular processes including cell growth, proliferation, survival, and migration. The dysregulation of the SphK/S1P signaling axis has been implicated in various pathologies, most notably cancer and inflammatory diseases, making SphK a significant therapeutic target.
Mechanism of Action
This compound (DMS) is a competitive inhibitor of both SphK1 and SphK2.[1] It directly competes with the natural substrate, sphingosine, for the active site of the enzyme.[2][3][4][5] This mode of action leads to a decrease in the production of S1P.
SKI-II is a non-ATP-competitive inhibitor of both SphK1 and SphK2.[6] Its mechanism is distinct from DMS as it does not compete with ATP for its binding site. Furthermore, SKI-II has been shown to induce the lysosomal degradation of the SphK1 protein, representing an additional mode of action beyond direct enzymatic inhibition.[7]
FTY720 (Fingolimod) is a structural analog of sphingosine. In vivo, it is primarily phosphorylated by SphK2 to FTY720-phosphate.[8][9][10] This phosphorylated form then acts as a potent agonist at four of the five S1P receptors, leading to their internalization and degradation, which ultimately modulates immune responses.[11][12] While FTY720 itself can inhibit SphK1, its primary mechanism in a biological system is as a pro-drug that, once phosphorylated, targets S1P receptors.[11]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the in vitro IC50 values for DMS, SKI-II, and FTY720 against SphK1 and SphK2.
| Inhibitor | Target | IC50 Value | Notes |
| This compound (DMS) | SphK1 & SphK2 | ~5 µM | Competitive inhibitor.[3][13][14] |
| SKI-II | SphK1 | 0.5 µM - 78 µM | Non-ATP-competitive inhibitor. IC50 values vary across different studies and assay conditions.[7][15][16][17][18][19] |
| SphK2 | 20 µM - 45 µM | ||
| FTY720 (Fingolimod) | SphK1 | ~24 µM | Primarily a substrate for SphK2. The reported IC50 is for the inhibition of SphK1 activity by the unphosphorylated form.[11] |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme (recombinant vs. cell lysate), substrate concentration, and the specific assay methodology employed.
Signaling Pathway and Inhibition Points
The diagram below illustrates the sphingosine kinase signaling pathway and the points of intervention for DMS, SKI-II, and FTY720.
Caption: Sphingosine kinase signaling pathway and inhibitor actions.
Experimental Protocols
Accurate and reproducible evaluation of SphK inhibitors is paramount. Below are generalized protocols for key in vitro and cell-based assays.
In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This is a traditional and highly sensitive method for measuring SphK activity.[20]
Objective: To determine the IC50 of an inhibitor against purified SphK1 or SphK2.
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 1 mM ATP)
-
Test inhibitors (DMS, SKI-II, FTY720) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., chloroform/methanol/water, 1:2:0.75, v/v/v)
-
Thin-Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, sphingosine, and recombinant SphK enzyme.
-
Add various concentrations of the test inhibitor or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids, including the ³²P-labeled S1P, using an organic solvent.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC.
-
Quantify the amount of ³²P-S1P by excising the corresponding spot from the TLC plate and measuring its radioactivity using a scintillation counter.
-
Calculate the percentage of SphK inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Radiometric SphK activity assay workflow.
Cell-Based Assay for S1P Production (LC-MS/MS)
This method measures the inhibitor's effect on endogenous S1P levels within a cellular context.[21]
Objective: To determine the EC50 of an inhibitor in a cellular environment.
Materials:
-
Cultured cells (e.g., U937, HEK293)
-
Cell culture medium and supplements
-
Test inhibitors (DMS, SKI-II, FTY720)
-
Lysis buffer
-
Internal standard (e.g., C17-S1P)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-4 hours).
-
Lyse the cells and add the internal standard.
-
Perform lipid extraction from the cell lysates.
-
Analyze the extracted lipids by LC-MS/MS to quantify the levels of S1P.
-
Normalize S1P levels to total protein concentration or cell number.
-
Calculate the percentage of S1P reduction relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the percentage of S1P reduction against the inhibitor concentration.
Caption: Cell-based S1P production assay workflow.
Conclusion
The choice between this compound, SKI-II, and FTY720 depends on the specific research objective.
-
This compound (DMS) serves as a useful tool for competitively inhibiting both SphK1 and SphK2 in in vitro and cell-based assays to study the direct consequences of SphK inhibition.
-
SKI-II offers a non-ATP competitive mechanism of inhibition for both SphK isoforms and has demonstrated in vivo activity.
-
FTY720 is more complex, acting as a pro-drug that, once phosphorylated by SphK2, functions as an S1P receptor agonist. It is therefore more suitable for studying the downstream effects of S1P receptor modulation rather than direct SphK inhibition in a physiological context.
Researchers should carefully consider the mechanism of action, potency, and the specific experimental system when selecting the most appropriate sphingosine kinase inhibitor for their studies. The provided protocols offer a foundation for the rigorous and comparative evaluation of these and other SphK inhibitors.
References
- 1. N,N-dimethylsphingosine | SphK Inhibitor | For Research [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The immunosuppressant FTY720 is phosphorylated by sphingosine kinase type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine kinase type 2 is essential for lymphopenia induced by the immunomodulatory drug FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N,N-Dimethylsphingosine - Focus Biomolecules [mayflowerbio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
- 17. caymanchem.com [caymanchem.com]
- 18. adooq.com [adooq.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Apoptotic Effects of N,N-Dimethylsphinganine and Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of two sphingolipids: N,N-dimethylsphinganine (DMS) and its precursor, sphinganine (B43673) (also known as dihydrosphingosine). By presenting quantitative data, detailed experimental protocols, and illustrating the key signaling pathways, this document aims to equip researchers with the necessary information to effectively utilize these compounds in apoptosis-related studies.
Executive Summary
Both N,N-dimethylsphinganine and sphinganine are bioactive sphingolipids that play a role in inducing programmed cell death, or apoptosis. While structurally similar, the addition of two methyl groups to the amino group of sphinganine to form N,N-dimethylsphinganine can influence its potency and mechanism of action. Limited direct comparative studies exist, but available data suggests that N,N-dimethylated sphingolipids can be more potent inducers of apoptosis than their non-methylated counterparts in certain cancer cell lines.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the apoptotic effects of N,N-dimethylsphingosine (a close analog of N,N-dimethylsphinganine) and sphingosine (B13886)/sphinganine in various cancer cell lines. It is important to note that direct comparative data for N,N-dimethylsphinganine and sphinganine is scarce, and therefore, data for N,N-dimethylsphingosine is included as a relevant proxy.
| Compound | Cell Line(s) | Concentration | % Apoptosis | Source |
| N,N-Dimethylsphingosine (DMS) | HT29, HRT18, MKN74, COLO205 (Human colonic carcinoma) | Not specified | >50% | [1] |
| Sphingosine | HT29, HRT18, MKN74, COLO205 (Human colonic carcinoma) | Not specified | <50% | [1] |
| Sphingosine | CMK-7, HL60, U937 (Human leukemic) | 20 µM (6 hr) | Up to 90% | [1] |
| Sphinganine | HCT-116 (Human colon cancer) | Apoptotic concentration (12 hr) | Induced apoptosis (qualitative) |
Signaling Pathways
The apoptotic signaling pathways initiated by sphinganine and N,N-dimethylsphinganine involve both intrinsic (mitochondrial) and extrinsic pathways, often culminating in the activation of caspases.
Sphinganine-Induced Apoptosis:
Sphinganine, like sphingosine, can induce apoptosis through various mechanisms. It is known to be a precursor for ceramide synthesis, a well-established pro-apoptotic molecule. However, sphinganine itself can also directly induce apoptosis. The process often involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
N,N-Dimethylsphinganine-Induced Apoptosis:
N,N-dimethylsphinganine, similar to its counterpart N,N-dimethylsphingosine, is a potent inhibitor of sphingosine kinase 1 (SphK1). This inhibition prevents the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), thereby shifting the cellular balance towards apoptosis. The accumulation of pro-apoptotic sphingolipids and the reduction of S1P contribute to the activation of caspases and the mitochondrial apoptotic pathway.
Figure 1. Comparative signaling pathways of Sphinganine and N,N-Dimethylsphinganine in apoptosis induction.
Experimental Workflow
A typical workflow for comparing the apoptotic effects of N,N-dimethylsphinganine and sphinganine is outlined below. This involves treating cultured cells with the compounds and subsequently assessing various apoptotic markers.
Figure 2. A generalized experimental workflow for comparing the apoptotic effects of the two sphingolipids.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines such as HCT-116 or HT29 are suitable models.
-
Culture Conditions: Maintain cells in an appropriate medium (e.g., McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve N,N-dimethylsphinganine and sphinganine in an appropriate solvent, such as DMSO, to prepare stock solutions. Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (medium with DMSO) should always be included.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Procedure:
-
Seed cells in 6-well plates and treat with N,N-dimethylsphinganine, sphinganine, or vehicle control for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
DNA Fragmentation Assay (DNA Ladder)
This method detects the characteristic cleavage of DNA into oligonucleosomal fragments that occurs during apoptosis.
-
Reagents: Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100), RNase A, Proteinase K, Phenol:Chloroform:Isoamyl alcohol, Ethanol (B145695), TE buffer.
-
Procedure:
-
After treatment, harvest cells and wash with PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
Treat the supernatant with RNase A and then with Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
Resolve the DNA fragments by electrophoresis on a 1.5-2% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA ladder under UV illumination.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.
-
Reagent: JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester).
-
Procedure (using JC-1):
-
Seed cells in a 96-well black plate with a clear bottom and treat with the compounds.
-
At the end of the treatment period, add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Conclusion
Both N,N-dimethylsphinganine and sphinganine are valuable tools for inducing apoptosis in cancer cell lines. The available evidence suggests that N,N-dimethylation may enhance the pro-apoptotic potency of sphinganine. Researchers are encouraged to perform direct comparative studies using the protocols outlined in this guide to further elucidate the differential effects and mechanisms of these two important sphingolipids. The provided experimental workflows and detailed protocols offer a solid foundation for such investigations, enabling a more comprehensive understanding of their potential as therapeutic agents.
References
A Comparative Guide to Sphingosine Kinase Inhibitors: N,N-dimethyl Sphinganine (DMS) vs. FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent molecules used in sphingolipid research, N,N-dimethyl Sphinganine (DMS) and FTY720 (Fingolimod), in their capacity as inhibitors of sphingosine (B13886) kinase (SphK). This document synthesizes experimental data to elucidate their mechanisms, efficacy, and the signaling pathways they modulate.
Introduction to Sphingosine Kinase Inhibition
Sphingosine kinases (SphK), with two main isoforms SphK1 and SphK2, are critical enzymes in cellular regulation. They catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1] The balance between intracellular levels of ceramide, sphingosine, and S1P—often termed the "sphingolipid rheostat"—is crucial for determining cell fate, including proliferation, survival, migration, and apoptosis.[2] Dysregulation of the SphK/S1P axis is implicated in numerous diseases, including cancer and inflammatory disorders, making SphK an attractive therapeutic target.[3][4]
This compound (DMS) is a synthetic derivative of sphingosine and a well-established inhibitor of SphK.[2][5] FTY720 (Fingolimod) is an FDA-approved immunosuppressant for multiple sclerosis that also modulates the SphK/S1P pathway, albeit through a more complex mechanism.[6][7] This guide will dissect the functionalities of both compounds as SphK inhibitors.
Mechanism of Action
This compound (DMS)
DMS functions as a direct and potent competitive inhibitor of sphingosine kinase.[2] It competes with the endogenous substrate, sphingosine, for the active site of the enzyme. This inhibition leads to two primary cellular consequences:
-
A decrease in the production of pro-survival S1P.
-
An accumulation of pro-apoptotic precursors, sphingosine and ceramide.[2]
This shift in the sphingolipid rheostat towards apoptosis makes DMS a valuable tool for studying the roles of SphK and S1P in cell death and survival.[2]
FTY720 (Fingolimod)
The inhibitory action of FTY720 on the S1P pathway is multifaceted:
-
Primary Mechanism (S1P Receptor Modulation): FTY720 is a prodrug. Upon entering the cell, it is primarily phosphorylated by Sphingosine Kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[6][8] FTY720-P then acts as a high-affinity agonist at four of the five S1P receptors (S1PR1, 3, 4, and 5).[6][9] This binding leads to the internalization and degradation of the S1PR1 receptor, rendering cells unresponsive to extracellular S1P. This "functional antagonism" is the basis for its immunosuppressive effects, as it traps lymphocytes in the lymph nodes.[6][8][10]
-
Direct SphK1 Inhibition: The unphosphorylated form of FTY720 can also directly inhibit Sphingosine Kinase 1 (SphK1).[6][11] Studies have shown that FTY720 acts as a competitive inhibitor with respect to sphingosine.[8] While this direct inhibition is considered part of its anticancer properties, its potency is generally less than that of dedicated SphK inhibitors like DMS.[6]
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory characteristics of DMS and FTY720 against SphK1.
| Parameter | This compound (DMS) | FTY720 (Fingolimod) | Reference |
| Inhibition Target | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 1 (SphK1) | [2][6] |
| Mechanism | Competitive inhibitor (vs. Sphingosine) | Competitive inhibitor (vs. Sphingosine) | [2][8] |
| Kic (Competitive Inhibition Constant) | Not explicitly stated | 2 ± 0.5 μM | [8] |
| IC50 (in vitro) | ~12-15 µM (on VSMC proliferation & ERK activation) | 4.6 - 25.2 µM (on glioblastoma cell viability) | [12][13] |
| Relative Potency | At 50 µM, inhibition is equivalent to FTY720. | At 50 µM, inhibits purified SK1 by ~40%. | [6] |
Note: IC50 values can vary significantly depending on the cell type and assay conditions. The values presented are for context from specific experimental systems.
Signaling Pathways and Inhibition Mechanisms
The diagrams below, generated using DOT language, illustrate the core SphK/S1P signaling pathway and the distinct points of intervention for DMS and FTY720.
Caption: The Sphingosine Kinase (SphK) Signaling Pathway.
Caption: Comparative Mechanisms of DMS and FTY720 Inhibition.
Experimental Protocols
Protocol 1: In Vitro Sphingosine Kinase Activity Assay (Radiometric)
This protocol is a standard method for directly measuring the enzymatic activity of SphK and assessing the potency of inhibitors.
Objective: To quantify the formation of radiolabeled Sphingosine-1-Phosphate ([³²P]S1P or [³³P]S1P) from sphingosine and [γ-³²P]ATP or [γ-³³P]ATP.
Materials:
-
Purified SphK1 or cell lysate containing SphK activity.
-
Sphingosine substrate.
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.5 mM ATP, 10 µM sphingosine).
-
Inhibitors (DMS, FTY720) at various concentrations.
-
Stop solution (e.g., Chloroform:Methanol:HCl).
-
Thin Layer Chromatography (TLC) plates and chamber.
-
Scintillation counter or phosphorimager.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mix containing the kinase buffer, sphingosine, and the desired concentration of the inhibitor (DMS or FTY720) or vehicle control.
-
Enzyme Addition: Add the purified enzyme or cell lysate to the reaction mix and pre-incubate for 10 minutes at 37°C.
-
Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding the acidic chloroform/methanol stop solution. This also serves to extract the lipids.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The phosphorylated product, [³²P]S1P or [³³P]S1P, will be in the lower organic phase.
-
Analysis: Spot the organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).
-
Quantification: Dry the TLC plate and visualize the radiolabeled S1P spot using a phosphorimager or by scraping the spot and quantifying using a scintillation counter.
-
Data Interpretation: Compare the amount of [³²P]S1P or [³³P]S1P produced in the presence of the inhibitor to the vehicle control to determine the percent inhibition and calculate the IC50 value.
Caption: Experimental Workflow for a Radiometric SphK Assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of SphK inhibitors on cultured cells.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with DMS or FTY720.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
DMS and FTY720 stock solutions.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of DMS or FTY720. Include a vehicle-only control.[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each inhibitor concentration and calculate the IC50 value.
Conclusion
This compound (DMS) and FTY720 both serve as valuable chemical tools to probe the sphingolipid signaling pathway, yet they operate through distinct mechanisms.
-
DMS is a straightforward, direct competitive inhibitor of SphK. It is an ideal tool for studies aiming to specifically block the enzymatic production of S1P and observe the direct downstream consequences of SphK inhibition and ceramide/sphingosine accumulation.[2][15]
-
FTY720 is a more complex modulator of the S1P axis. Its primary, high-potency action is as a functional antagonist of S1P receptors following its phosphorylation by SphK2.[6][8] Its direct inhibitory effect on SphK1 is a secondary mechanism.[6] FTY720 is therefore more suited for studying the broader physiological effects of disrupting S1P signaling at the receptor level, particularly in contexts like immune cell trafficking.
The choice between DMS and FTY720 should be guided by the specific experimental question. For direct and specific inhibition of SphK enzymatic activity, DMS is the more appropriate choice. For investigating the systemic effects of S1P receptor modulation, FTY720 provides a clinically relevant paradigm.
References
- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 2. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy | MDPI [mdpi.com]
- 5. N,N-Dimethylsphingosine - Wikipedia [en.wikipedia.org]
- 6. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cn.aminer.org [cn.aminer.org]
- 13. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. N,N-dimethylsphingosine inhibition of sphingosine kinase and sphingosine 1-phosphate activity in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethyl Sphinganine: A Comparative Analysis of its Specificity for Sphingosine Kinase 1 over Sphingosine Kinase 2
For researchers, scientists, and drug development professionals, the precise targeting of enzyme isoforms is a critical aspect of therapeutic development. This guide provides an objective comparison of the specificity of N,N-dimethyl Sphinganine (DMS) for Sphingosine (B13886) Kinase 1 (SphK1) over Sphingosine Kinase 2 (SphK2), supported by experimental data and detailed protocols.
This compound (DMS) is a competitive inhibitor of sphingosine kinases (SphKs), the enzymes responsible for phosphorylating sphingosine to the signaling lipid sphingosine-1-phosphate (S1P).[1][2] The two isoforms, SphK1 and SphK2, often play distinct and sometimes opposing roles in cellular processes, making isoform-specific inhibition a key goal for therapeutic intervention. While DMS has been widely used as a tool to study the SphK/S1P pathway, its specificity for SphK1 versus SphK2 is a subject of considerable variability in the literature.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of DMS against SphK1 and SphK2 has been evaluated in multiple studies, with reported IC50 and Ki values showing significant variation. This disparity can be attributed to different experimental conditions, such as the use of cell lysates versus recombinant enzymes, and variations in substrate concentrations.
| Inhibitor | Target(s) | IC50 / Ki (SphK1) | IC50 / Ki (SphK2) | Selectivity (Fold) |
| This compound (DMS) | SphK1/SphK2 | IC50: ~78 µM Ki: ~10 µM / 16 µM | IC50: ~45 µM | Non-selective / Slight preference for SphK2 in some studies |
| PF-543 | SphK1 | IC50: 2 nM; Ki: 3.6 nM | >100-fold less potent than for SphK1 | >100-fold for SphK1 |
| SKI-II | SphK1/SphK2 | IC50: 78 µM | IC50: 45 µM | Non-selective |
| SK1-I (BML-258) | SphK1 | Ki: 10 µM | No inhibition observed | Selective for SphK1[3] |
| SLM6031434 | SphK2 | Ki: >10,000 nM (mouse) | Ki: 110 ± 13 nM (mouse) | Highly selective for SphK2 |
| ABC294640 (Opaganib) | SphK2 | - | Ki: 1.3 µM / 6.4 µM | Selective for SphK2 |
Note: The presented values are compiled from various sources and may not be directly comparable due to differing experimental setups. The IC50 for DMS on VSMC proliferation has been reported as 12 ± 6 µM, without specifying the SphK isoform.[4]
Experimental Protocols
The determination of inhibitor potency against SphK1 and SphK2 is typically performed using an in vitro kinase assay. Below is a generalized protocol representative of the methodologies cited in the literature.
In Vitro Sphingosine Kinase Inhibition Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to sphingosine.
Materials:
-
Recombinant human SphK1 and SphK2
-
D-erythro-sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM β-mercaptoethanol, 10 mM MgCl₂, 0.5 mM ATP)
-
This compound (DMS) and other inhibitors
-
Stop solution (e.g., 1 N HCl)
-
Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1 v/v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., DMS) in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant SphK enzyme (SphK1 or SphK2), the inhibitor dilution, and the sphingosine substrate.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids, including the radiolabeled S1P, using the organic solvent mixture.
-
Separate the radiolabeled S1P from unreacted ATP and sphingosine via TLC.
-
Quantify the radioactivity of the S1P spot using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase activity relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To understand the context of SphK inhibition, it is crucial to visualize the signaling pathways and the experimental workflow for assessing inhibitor specificity.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
N,N-Dimethylsphingosine (DMS): A Comparative Analysis of its Anti-Cancer Activity Across Various Subtypes
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethylsphingosine (DMS), a naturally occurring metabolite of sphingosine (B13886), has emerged as a significant bioactive lipid with potent anti-proliferative and pro-apoptotic effects in a variety of cancer cells. This guide provides a comparative analysis of the efficacy and mechanism of action of DMS across different cancer subtypes, supported by experimental data. While direct comparative data on the endogenous levels of DMS in various cancer tissues is limited, this document focuses on the differential cellular responses to DMS treatment, shedding light on its potential as a therapeutic agent.
Comparative Efficacy of N,N-Dimethylsphingosine in Cancer Cell Lines
N,N-dimethylsphingosine has demonstrated significant cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The following table summarizes the observed effects of exogenous DMS application on different cancer subtypes based on available literature.
| Cancer Subtype | Cell Lines | Observed Effects of DMS Treatment | References |
| Leukemia | CMK-7, HL60, U937 | Potent induction of apoptosis.[1] | [1] |
| Colon Carcinoma | HT29, HRT18, MKN74, COLO205 | High susceptibility to apoptosis (>50% of cells).[1] | [1] |
| Gastric Carcinoma | MKN74 | Dose-dependent inhibition of in vivo tumor growth.[2] | [2] |
| Lung Adenocarcinoma | A549 | Inhibition of cell proliferation and induction of apoptosis.[3] | [3] |
| Breast Adenocarcinoma | MDA-MB-231, MCF-7 | Cytotoxicity and induction of apoptosis. | |
| Glioma | IDH1 mutant cell lines | Not specified for exogenous DMS, but endogenous levels are altered with IDH1 inhibition. |
Mechanism of Action: The Sphingolipid Rheostat
The primary mechanism by which N,N-dimethylsphingosine exerts its anti-cancer effects is through the competitive inhibition of sphingosine kinases (SphK1 and SphK2).[4][5] These enzymes are pivotal in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent pro-survival and pro-proliferative signaling molecule.
By inhibiting SphK, DMS disrupts the critical balance between pro-apoptotic and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat". This inhibition leads to:
-
Decreased S1P levels: A reduction in the pro-survival signaling mediated by S1P and its receptors.
-
Accumulation of Sphingosine and Ceramides: An increase in the levels of pro-apoptotic sphingolipids, which can trigger cell death pathways.
The dysregulation of sphingolipid metabolism is a common feature in many cancers, with SphK1 often being overexpressed, contributing to tumor progression and therapeutic resistance.[6][7][8] Therefore, targeting this pathway with inhibitors like DMS presents a promising therapeutic strategy.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to studying N,N-dimethylsphingosine, the following diagrams are provided.
Caption: Simplified diagram of the sphingolipid metabolic pathway highlighting the inhibitory action of N,N-dimethylsphingosine (DMS) on Sphingosine Kinase (SphK), leading to a pro-apoptotic state.
Caption: A general experimental workflow for investigating the effects of N,N-dimethylsphingosine (DMS) on cancer cells, from treatment to analysis of biological outcomes.
Experimental Protocols
The quantification of N,N-dimethylsphingosine and other sphingolipids in biological samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a general protocol outline based on established methods.
Lipid Extraction (Modified Bligh-Dyer Method)
-
Sample Preparation: Homogenize cultured cells or tissue samples in phosphate-buffered saline (PBS).
-
Solvent Addition: To the homogenate, add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio).
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation.
-
Collection: Centrifuge the sample to separate the layers and carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile/methanol with formic acid).
-
Flow Rate: Adjusted based on the column dimensions and desired separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of DMS.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of DMS and other sphingolipids. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Data Analysis
-
Quantification: The concentration of DMS in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated analog of DMS).
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare DMS levels between different cancer subtypes or between treated and untreated samples.
Conclusion
N,N-dimethylsphingosine demonstrates significant anti-cancer activity across a variety of cancer subtypes, primarily by inhibiting sphingosine kinase and shifting the sphingolipid balance towards apoptosis. While a comprehensive comparative analysis of endogenous DMS levels in different cancers is an area requiring further research, the existing data on its potent cytotoxic effects underscores its potential as a therapeutic agent. The provided experimental protocols and workflow offer a foundation for researchers to further investigate the role of DMS in cancer biology and to explore its therapeutic applications. The continued study of DMS and other modulators of the sphingolipid pathway holds promise for the development of novel and effective cancer therapies.
References
- 1. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of N,N-Dimethyl Sphinganine: A Molecular Docking and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N-dimethyl Sphinganine's (DMS) on-target effects, primarily focusing on its role as a sphingosine (B13886) kinase (SK) inhibitor. Supporting experimental data and detailed methodologies are presented to validate its mechanism of action and compare its performance against other known SK inhibitors. Molecular docking insights are provided to elucidate its binding interaction with its primary target.
Introduction to this compound (DMS)
This compound (DMS) is a synthetically modified sphingolipid that has been widely utilized as a pharmacological tool to investigate the sphingolipid signaling pathway. It is structurally analogous to sphingosine, the natural substrate for sphingosine kinases (SKs). By competitively inhibiting these enzymes, DMS plays a pivotal role in modulating the "sphingolipid rheostat," the cellular balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] This balance is crucial in determining cell fate, with implications in cancer biology, inflammation, and other pathological conditions.
Mechanism of Action: Targeting Sphingosine Kinase
The primary on-target effect of DMS is the competitive inhibition of sphingosine kinases 1 and 2 (SK1 and SK2).[1][4][5] These enzymes catalyze the phosphorylation of sphingosine to form S1P, a critical signaling molecule with diverse intracellular and extracellular functions.[3][6] By blocking the active site of SKs, DMS prevents the formation of S1P, leading to a decrease in its cellular concentration and a concomitant accumulation of its precursors, sphingosine and ceramide.[1][2][3] This shift in the sphingolipid rheostat towards ceramide accumulation is a key mechanism underlying the pro-apoptotic and anti-proliferative effects of DMS.[1][4]
The Sphingolipid Rheostat Signaling Pathway
The "sphingolipid rheostat" refers to the dynamic equilibrium between the pro-apoptotic sphingolipid, ceramide, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P).[3][6][7] Sphingosine kinases (SK1 and SK2) are the fulcrum of this balance. DMS, by inhibiting SKs, tips the balance towards ceramide accumulation, thereby promoting apoptosis and inhibiting cell proliferation.[3][8]
Comparative Performance Analysis
The efficacy of DMS as a sphingosine kinase inhibitor can be objectively assessed by comparing its inhibitory constants (IC50 and Ki) with those of other well-characterized SK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (SK1) | IC50 / Ki (SK2) | Selectivity | Reference(s) |
| This compound (DMS) | SK1, SK2 | ~16 µM (Ki) / ~60 µM (IC50) | ~14 µM (Ki) / ~20 µM (IC50) | Non-selective | [9][10] |
| PF-543 | SK1 | 2.0 - 3.6 nM (Ki) | >100-fold vs SK1 | SK1 selective | [8][11] |
| SKI-II | SK1, SK2 | 0.5 - 78 µM (IC50) | 20 µM (IC50) | Slightly SK2 selective | [8][10] |
| ABC294640 | SK2 | No significant inhibition | ~60 µM (IC50) | SK2 selective | [8] |
| Safingol (L-threo-dihydrosphingosine) | SK1 | 5 µM (Ki) | - | - | [7] |
Note: Reported IC50 and Ki values for DMS can vary between studies. One study has also reported that DMS inhibits SK1 while activating SK2.[4] This highlights the importance of standardized assay conditions for direct comparison.
Molecular Docking Analysis of DMS with Sphingosine Kinase 1
While a crystal structure of DMS in complex with sphingosine kinase is not publicly available, molecular docking simulations can provide valuable insights into its binding mode. Based on the known crystal structure of SK1 with other inhibitors (e.g., PF-543), a putative binding pose for DMS within the sphingosine-binding pocket can be modeled.
The workflow for such a molecular docking study is outlined below.
In silico docking studies with SK1 inhibitors have revealed that the sphingosine-binding pocket is a key target.[12][13] DMS, as a competitive inhibitor, is expected to occupy this pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby preventing the binding of the natural substrate, sphingosine.
Downstream Signaling Effects of DMS
The inhibition of SK by DMS triggers a cascade of downstream signaling events. Notably, DMS has been shown to inhibit the phosphorylation and activation of pro-survival kinases such as Akt and ERK1/2.[14][15][16] This contributes to its anti-proliferative and pro-apoptotic effects.
Experimental Protocols
Sphingosine Kinase Activity Assay
Objective: To quantify the inhibitory effect of DMS on SK1 and SK2 activity.
Principle: This assay measures the amount of S1P produced from sphingosine in the presence of ATP. The inhibition by DMS is determined by comparing the enzyme activity with and without the inhibitor. Both radiometric and non-radiometric methods can be employed.
A. Radiometric Assay:
-
Prepare a reaction mixture containing recombinant human SK1 or SK2, reaction buffer, and [γ-³²P]ATP.
-
Add sphingosine (or a fluorescently labeled analog) as the substrate.
-
For the inhibitor group, add varying concentrations of DMS.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled S1P using autoradiography and scintillation counting.
-
Calculate the percentage of inhibition and determine the IC50 value.[8]
B. Luminescence-Based Assay:
-
Set up the kinase reaction as in the radiometric assay, but with non-radiolabeled ATP.
-
After incubation, add an ATP detection reagent that produces a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence using a luminometer.
-
A decrease in ATP consumption (higher luminescence) in the presence of DMS indicates inhibition of SK activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[17]
Molecular Docking Protocol
Objective: To predict the binding mode of DMS to the active site of sphingosine kinase 1.
Software: Molecular modeling software such as AutoDock, Glide (Schrödinger), or MOE.
Methodology:
-
Protein Preparation: Obtain the crystal structure of human SK1 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of DMS and optimize its geometry using a suitable force field.
-
Grid Generation: Define a grid box that encompasses the known sphingosine-binding site of SK1.
-
Docking: Perform the docking of DMS into the prepared SK1 structure using the chosen docking algorithm. Generate a set of possible binding poses.
-
Analysis: Analyze the docking results based on the predicted binding energies and the interactions (hydrogen bonds, hydrophobic interactions) between DMS and the amino acid residues of SK1. The pose with the lowest binding energy is typically considered the most probable binding mode.[13]
Western Blotting for Akt and ERK Phosphorylation
Objective: To assess the effect of DMS on the activation of downstream Akt and ERK signaling pathways.
Methodology:
-
Culture cells (e.g., cancer cell lines) to a suitable confluency.
-
Treat the cells with DMS at various concentrations for a specified duration. A positive control (e.g., a growth factor) can be used to stimulate the pathways.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).
-
Subsequently, probe with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membranes and re-probe with antibodies against total Akt and total ERK.[14]
Conclusion
This compound is a valuable research tool for studying the sphingolipid signaling pathway due to its potent inhibitory effect on sphingosine kinases. By shifting the sphingolipid rheostat towards ceramide, DMS induces apoptosis and inhibits cell proliferation, effects that are mediated, in part, through the suppression of downstream Akt and ERK signaling. While it is a non-selective inhibitor of SK1 and SK2, and its reported inhibitory constants vary, its mechanism of action is well-established. Molecular docking studies, in conjunction with in vitro assays, provide a robust framework for confirming its on-target effects and for comparing its efficacy against other sphingosine kinase inhibitors in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylsphingosine and FTY720 inhibit the SK1 form but activate the SK2 form of sphingosine kinase from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor Edg-3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel sphingosine kinase 1 inhibitorsvia structure-based hierarchical virtual screening - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Molecular docking analysis of sphingosine kinase 1 inhibitors for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
Shifting the Sphingolipid Balance: A Comparative Guide to the Cellular Lipidome After N,N-Dimethyl Sphinganine Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cellular Lipid Profiles Following Treatment with the Sphingosine (B13886) Kinase Inhibitor, N,N-Dimethyl Sphinganine.
This compound (DMS) is a competitive inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid metabolic pathway. By blocking the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), DMS effectively shifts the cellular balance between two key bioactive lipids: it leads to an accumulation of ceramides (B1148491) and a depletion of S1P.[1] This guide provides a comparative analysis of the lipidomic changes observed in cells treated with DMS, supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Comparative Analysis of Lipid Profiles
Treatment of cells with this compound leads to significant alterations in the cellular lipidome, most notably within the sphingolipid class. The primary effect is the inhibition of sphingosine kinase, which catalyzes the conversion of sphingosine to sphingosine-1-phosphate. This inhibition results in an increase in sphingosine and its precursor, sphinganine, as well as an accumulation of various ceramide species.
While a comprehensive, publicly available lipidomics dataset on a specific cell line treated with DMS is limited, data from a study on the dorsal horn of rats with neuropathic pain, where DMS is endogenously upregulated, provides insight into the expected changes in key sphingolipid species. The following table summarizes the relative changes in these lipids.
Table 1: Relative Abundance of Key Sphingolipids in a Biological System with Upregulated this compound
| Lipid Species | Fold Change (Relative to Control) | Reference |
| N,N-Dimethylsphingosine (DMS) | > 2-fold increase | [2] |
| Sphingosine | > 2-fold increase | [2] |
| Sphinganine | > 2-fold increase | [2] |
| Monohexosylceramide (d18:1/24:1) | > 2-fold increase | [2] |
This data is derived from an in vivo model of neuropathic pain where N,N-Dimethylsphingosine was found to be endogenously upregulated.[2] It serves as a proxy for the direct effects of DMS on the sphingolipid pathway.
Based on the known mechanism of DMS, broader changes in the lipidome are anticipated, particularly a significant increase in various ceramide species and a decrease in sphingosine-1-phosphate. The accumulation of ceramides can, in turn, influence other lipid classes and cellular processes.
Signaling Pathway Perturbation
The inhibition of sphingosine kinase by DMS directly impacts the ceramide/S1P rheostat, a critical determinant of cell fate. An increase in the ceramide-to-S1P ratio is often associated with the induction of apoptosis and cell cycle arrest, while a lower ratio promotes cell survival and proliferation.
Experimental Protocols
The following sections detail standardized protocols for cell culture, treatment, lipid extraction, and mass spectrometry analysis suitable for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, HCT116) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
DMS Preparation: Prepare a stock solution of this compound in an appropriate solvent such as ethanol (B145695) or DMSO.
-
Treatment: Dilute the DMS stock solution in serum-free or complete culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (medium with the same concentration of solvent) should be run in parallel.
-
Incubation: Treat the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS), and then harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
Lipid Extraction (Modified Bligh-Dyer Method)
-
Sample Preparation: Resuspend the cell pellet in a known volume of PBS.
-
Solvent Addition: Add a 3.75-fold volume of a 1:2 (v/v) mixture of chloroform (B151607):methanol to the cell suspension.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add a 1.25-fold volume of chloroform and vortex for 1 minute. Then, add a 1.25-fold volume of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry, such as a 9:1 (v/v) mixture of methanol:chloroform.
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Chromatography: Separate the lipid species using a C18 reversed-phase column with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.
-
Mass Spectrometry: Acquire data in both positive and negative ion modes to cover a wide range of lipid classes. Use data-dependent acquisition to obtain MS/MS spectra for lipid identification.
-
Data Analysis: Process the raw data using lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify the lipid species by comparing the experimental data with lipid databases.
Conclusion
The treatment of cells with this compound serves as a valuable tool to investigate the roles of key sphingolipids in cellular signaling. By inhibiting sphingosine kinase, DMS provides a model for studying the effects of ceramide accumulation and S1P depletion. The provided protocols and comparative data offer a foundation for researchers to explore the intricate role of sphingolipid metabolism in various physiological and pathological processes. Further comprehensive lipidomic studies will undoubtedly provide a more detailed understanding of the global cellular response to DMS treatment.
References
- 1. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics Implicates Altered Sphingolipids in Chronic Pain of Neuropathic Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N,N-dimethyl Sphinganine and Ceramide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process critical for tissue homeostasis and the elimination of damaged or cancerous cells. Sphingolipids, a class of bioactive lipids, have emerged as key regulators of this intricate process. Among them, ceramide is a well-established pro-apoptotic second messenger. Its accumulation within the cell triggers a cascade of events leading to cell death. N,N-dimethyl Sphinganine (DMSph), a derivative of the sphingoid base sphinganine, has also been implicated in apoptosis, primarily through its inhibitory action on sphingosine (B13886) kinase, which can lead to an increase in cellular ceramide levels. This guide provides an objective, data-driven comparison of the apoptotic effects of this compound and ceramide, focusing on their mechanisms of action, quantitative effects on cell viability and apoptosis markers, and the signaling pathways they modulate.
Quantitative Comparison of Apoptotic Induction
The following tables summarize quantitative data from various studies to provide a comparative overview of the pro-apoptotic efficacy of this compound (and its close analog N,N-dimethylsphingosine, DMS) and ceramide in different cancer cell lines.
| Compound | Cell Line | Concentration | Incubation Time | Apoptotic Effect |
| N,N-dimethylsphingosine (DMS) | Human leukemia (CMK-7, HL60, U937) | 20 µM | 6 hours | Up to 90% apoptosis[1] |
| Sphinganine | Human colon cancer (HCT-116) | 35 µM | 12 hours | Induction of apoptosis (hypo-diploid DNA content)[2][3] |
| C2-Ceramide | Human colon cancer (HCT-116) | 35 µM | 12 hours | Induction of apoptosis (hypo-diploid DNA content)[2][3] |
| N,N-dimethyl phytosphingosine (B30862) (DMPS) | Human leukemia (HL-60) | Not specified | Not specified | Increased sub-G1 cell population[4] |
Table 1: Comparison of Apoptosis Induction. This table highlights the conditions under which this compound analogs and ceramide induce apoptosis in various cancer cell lines.
| Compound | Cell Line | Assay | Key Findings |
| N,N-dimethyl phytosphingosine (DMPS) | Human leukemia (HL-60) | Caspase Activity | Activation of caspase-9 and caspase-3, and cleavage of PARP[4] |
| Ceramide | Not specified | Caspase Activity | Activation of caspase-3[5][6] |
| N,N-dimethyl phytosphingosine (DMPS) | Human leukemia (HL-60) | Mitochondrial Membrane Potential | Depolarization of mitochondrial membrane potential[4] |
| Ceramide | Not specified | Mitochondrial Membrane Potential | Decrease in mitochondrial membrane potential |
Table 2: Comparison of Effects on Apoptotic Markers. This table compares the impact of this compound analogs and ceramide on key molecular markers of apoptosis.
Signaling Pathways in Apoptosis
This compound-Induced Apoptosis
This compound and its analogs primarily induce apoptosis by inhibiting sphingosine kinases (SphK1 and SphK2).[7][8] This inhibition blocks the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), thereby shifting the cellular balance towards apoptosis.[7][8] The accumulation of sphingosine and subsequent conversion to ceramide can then trigger downstream apoptotic events. Furthermore, studies with N,N-dimethyl phytosphingosine (DMPS) have shown the generation of reactive oxygen species (ROS), which can lead to the activation of caspase-8 and the mitochondrial apoptotic pathway.[4]
This compound Apoptotic Pathway
Ceramide-Induced Apoptosis
Ceramide acts as a central signaling hub in apoptosis, integrating signals from various cellular stresses.[9] It can be generated through the hydrolysis of sphingomyelin (B164518) or via de novo synthesis. Ceramide can directly activate protein phosphatases and kinases, leading to the dephosphorylation and inactivation of pro-survival proteins like Akt, and the activation of pro-apoptotic kinases such as JNK. A key mechanism of ceramide-induced apoptosis involves its action on the mitochondria. Ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which in turn activate the caspase cascade.[9] Ceramide can also induce endoplasmic reticulum (ER) stress, further contributing to the apoptotic signaling.
Ceramide-Induced Apoptotic Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of this compound or ceramide treatment on cell viability.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or ceramide) and a vehicle control.
-
Following the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[10]
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment using flow cytometry.
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.[10][11][12][13]
Caspase-3 Activity Assay (Colorimetric or Fluorometric)
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol (Fluorometric):
-
Induce apoptosis in cells according to your experimental protocol, including an untreated control.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorescence plate reader with excitation at ~380 nm and emission between 420-460 nm.[5]
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.[5]
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Suspend cells in warm medium or PBS at approximately 1x10^6 cells/mL.
-
For a positive control, treat a sample with a mitochondrial membrane potential disruptor like CCCP (e.g., 50 µM final concentration) for 5-10 minutes at 37°C.
-
Add JC-1 staining solution to the cells to a final concentration of ~2 µM.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
(Optional) Wash the cells once with warm PBS.
-
Pellet the cells by centrifugation.
-
Resuspend the cells in PBS or a suitable buffer.
-
Analyze the cells by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[14][15][16][17]
General Experimental Workflow
Conclusion
Both this compound and ceramide are potent inducers of apoptosis, albeit through distinct primary mechanisms. Ceramide acts as a central signaling lipid that can be generated through multiple pathways and impacts various downstream effectors, with a prominent role in mitochondrial-mediated apoptosis. In contrast, this compound and its analogs primarily function by inhibiting sphingosine kinase, leading to an accumulation of pro-apoptotic sphingolipids, including ceramide. The choice between these molecules in a research or therapeutic context will depend on the specific cellular context and the desired point of intervention in the complex sphingolipid signaling network. The provided data and protocols offer a foundation for further comparative studies to elucidate the nuanced roles of these important bioactive lipids in the regulation of apoptosis.
References
- 1. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Induction of Apoptosis by Sphingosine, Sphinganine, and C2-Ceramide in Human Colon Cancer Cells, but not by C2-Dihydroceramide | Anticancer Research [ar.iiarjournals.org]
- 4. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Dimethylsphingosine is a potent competitive inhibitor of sphingosine kinase but not of protein kinase C: modulation of cellular levels of sphingosine 1-phosphate and ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.5. Annexin V detection of apoptosis [bio-protocol.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validating the Role of N,N-dimethyl Sphinganine in Animal Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-dimethyl Sphinganine (DMS) and other key sphingolipid modulators in various animal models of disease. The objective is to offer a clear, data-driven perspective on their relative performance and therapeutic potential. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the validation and potential application of these compounds in preclinical research.
Executive Summary
Sphingolipids are a class of bioactive lipids that play crucial roles in cell signaling, proliferation, and death. Dysregulation of sphingolipid metabolism is implicated in a range of diseases, including neuropathic pain, cancer, and autoimmune disorders. This compound (DMS), a naturally occurring sphingolipid, has emerged as a molecule of interest due to its inhibitory effects on sphingosine (B13886) kinase (SphK), a key enzyme in the sphingolipid pathway. This guide compares the in vivo efficacy of DMS with other well-characterized sphingolipid modulators:
-
Sphingosine: A precursor in the sphingolipid pathway.
-
FTY720 (Fingolimod): A sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.
-
Ceramide (C6): A pro-apoptotic sphingolipid.
The comparative data presented herein is synthesized from multiple preclinical studies to provide a comprehensive overview for researchers in the field.
Comparative Data on In Vivo Efficacy
The following tables summarize the quantitative data from animal studies, comparing the effects of DMS and other sphingolipids on key disease parameters.
Neuropathic Pain
Animal Model: Rat model of neuropathic pain (induced by nerve injury). Parameter: Mechanical Allodynia (measured by von Frey filaments).
| Compound | Dosage | Administration Route | Paw Withdrawal Threshold (g) | % Reduction in Hypersensitivity | Reference |
| Vehicle (Control) | - | Intrathecal | ~1.5 | 0% | [1][2] |
| This compound (DMS) | 0.25 µg/kg | Intrathecal | Increased significantly | Data not specified | [3] |
| Sphingosine | Data not available | Data not available | Data not available | Data not available | |
| FTY720 (Fingolimod) | 1 mg/kg | Intraperitoneal | Increased significantly | Data not specified | [4] |
| Ceramide (C6) | Data not available | Data not available | Data not available | Data not available |
Note: A higher paw withdrawal threshold indicates a reduction in pain sensitivity.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Animal Model: Mouse model of EAE. Parameter: Clinical Score (disease severity).
| Compound | Dosage | Administration Route | Mean Peak Clinical Score | % Reduction in Disease Severity | Reference |
| Vehicle (Control) | - | Oral | ~3.5 | 0% | [4][5] |
| This compound (DMS) | Data not available | Data not available | Data not available | Data not available | |
| FTY720 (Fingolimod) | 0.3 mg/kg | Oral | ~1.0 | ~71% | [6] |
| FTY720 (Fingolimod) | 1 mg/kg | Oral | ~0.5 | ~86% | [4] |
| Ceramide | Data not available | Data not available | Data not available | Data not available |
Note: A lower clinical score indicates reduced disease severity. The scoring scale typically ranges from 0 (no symptoms) to 5 (moribund or dead).[7][8]
Cancer
Animal Model: Mouse xenograft model of human breast cancer (MDA-MB-231 cells). Parameter: Tumor Volume.
| Compound | Dosage | Administration Route | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Reference |
| Vehicle (Control) | - | Intratumoral | ~2045 | 0% | [9] |
| This compound (DMS) | Data not available | Data not available | Data not available | Data not available | |
| Ceramide Analog (315) | 10 mg/kg | Intratumoral | ~420 | ~80% | [9] |
Note: Tumor growth inhibition is calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and the Role of DMS
DMS primarily acts by inhibiting sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1][10] S1P is a pro-survival and pro-proliferative signaling molecule, while ceramide and sphingosine are generally considered pro-apoptotic.[11] By blocking SphK, DMS shifts the cellular balance towards apoptosis, which is a key mechanism of its anti-cancer and potentially its immunomodulatory effects.
Caption: The central role of this compound (DMS) in sphingolipid metabolism.
Experimental Workflow for Neuropathic Pain Studies
The validation of DMS in neuropathic pain models typically involves the following steps: induction of neuropathy, administration of the compound, and behavioral assessment.
Caption: Typical experimental workflow for evaluating analgesics in rodent models of neuropathic pain.
Detailed Experimental Protocols
Neuropathic Pain Model and Assessment
1. Induction of Neuropathic Pain (Spinal Nerve Ligation - SNL):
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Procedure: Under isoflurane (B1672236) anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with 6-0 silk suture. The incision is then closed. This procedure induces mechanical allodynia in the ipsilateral hind paw.[1]
2. Intrathecal Administration:
-
Procedure: For direct delivery to the spinal cord, a lumbar puncture is performed between the L5 and L6 vertebrae. The compound (e.g., DMS) is dissolved in a vehicle (e.g., saline with a small percentage of DMSO) and injected in a small volume (e.g., 10 µL) using a 30-gauge needle.[12][13]
3. Assessment of Mechanical Allodynia (Von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure: Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate. The filaments are applied to the mid-plantar surface of the hind paw with increasing force. A positive response is defined as a brisk withdrawal or flinching of the paw. The 50% withdrawal threshold is determined using the up-down method.[3][14][15]
Experimental Autoimmune Encephalomyelitis (EAE) Model
1. Induction of EAE:
-
Animal Model: Female C57BL/6 mice (8-12 weeks old).
-
Procedure: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.[8][16][17]
2. Treatment Administration:
-
Procedure: FTY720 is typically dissolved in drinking water or administered daily by oral gavage.
3. Clinical Scoring:
-
Procedure: Mice are observed daily and scored for clinical signs of EAE on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund state or death.[7][8][16]
Cancer Xenograft Model
1. Tumor Implantation:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure: A suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mouse.[13][18]
2. Treatment Administration:
-
Procedure: Once tumors reach a palpable size (e.g., 100 mm³), treatment with the test compound (e.g., ceramide analog) is initiated. Administration can be systemic (e.g., intravenous, intraperitoneal) or local (e.g., intratumoral).
3. Assessment of Tumor Growth:
-
Procedure: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2. At the end of the study, tumors are excised and weighed.[13][18]
Conclusion
This guide provides a comparative overview of this compound and other sphingolipid modulators in preclinical models of disease. While direct comparative studies are limited, the available data suggests that DMS holds promise as a therapeutic agent, particularly in the context of neuropathic pain and cancer, by virtue of its ability to inhibit sphingosine kinase and promote apoptosis. FTY720 remains a benchmark for immunomodulation in autoimmune diseases like multiple sclerosis. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these compounds. The provided experimental protocols offer a foundation for researchers to design and execute studies to further validate the role of DMS in various disease models.
References
- 1. Intrathecal Lamotrigine Attenuates Mechanical Allodynia and Suppresses Microglial and Astrocytic Activation in a Rat Model of Spinal Nerve Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in Spinal Cord Metabolism during Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiallodynic and anti-inflammatory effects of intrathecal R-PIA in a rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diffusion tensor imaging detects treatment effects of FTY720 in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient tactile allodynia following intrathecal puncture in mouse: contributions of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. An improved method for assessing mechanical allodynia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 17. Induction of EAE and histological Analysis [bio-protocol.org]
- 18. Bioactive sphingolipid profile in a xenograft mouse model of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Response of Normal vs. Cancer Cells to N,N-dimethyl Sphinganine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of N,N-dimethyl Sphinganine (DMS) on normal versus cancerous cells, supported by experimental data and detailed methodologies. DMS, a derivative of sphingosine (B13886), has emerged as a molecule of interest in cancer research due to its role in modulating critical cellular signaling pathways. Understanding its differential impact is crucial for evaluating its therapeutic potential.
Mechanism of Action: The Sphingolipid Rheostat
This compound primarily functions by inhibiting key enzymes in the sphingolipid metabolism pathway, tipping the balance between cell survival and cell death.[1][2] Normal and cancerous cells often exhibit different dependencies on these pathways for their survival and proliferation.[3][4][5][6][7]
The key mechanisms of DMS action include:
-
Inhibition of Sphingosine Kinase 1 (SPHK1): DMS is a known inhibitor of SPHK1.[1][8][9][10] This enzyme converts sphingosine to sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[2] By inhibiting SPHK1, DMS decreases the level of pro-survival S1P and leads to an accumulation of pro-apoptotic precursors like ceramide and sphingosine.[1][2] This shift in the ceramide/S1P ratio, often called the "sphingolipid rheostat," is a critical factor in determining cell fate.[2] Cancer cells frequently overexpress SPHK1, making them particularly vulnerable to its inhibition.[1]
-
Modulation of Downstream Signaling: The inhibition of SPHK1 by DMS has been shown to suppress the activation of the pro-survival nuclear factor-κB (NF-κB) signaling pathway in cancer cells.[1][8][9]
-
Induction of Apoptosis: By altering the sphingolipid balance and inhibiting survival signals, DMS effectively induces programmed cell death (apoptosis) in a variety of human cancer cell lines.[1][8][11]
-
Increased Intracellular Calcium: Treatment with DMS has been observed to increase the concentration of intracellular calcium, a factor that can contribute to the initiation of apoptotic pathways.[1][8][9]
-
Inhibition of Protein Kinase C (PKC): DMS and its derivatives can also exert an inhibitory effect on Protein Kinase C (PKC), an enzyme family involved in cell growth regulation, further contributing to its anti-proliferative effects.[12]
Data Presentation: DMS Efficacy in Cancer vs. Normal Cells
Experimental evidence consistently demonstrates that DMS selectively induces apoptosis in cancer cells while having a minimal effect on normal, non-transformed cells. Human colonic carcinoma cells and various leukemic cell lines are susceptible to DMS-induced apoptosis, whereas primary culture cells like Human Umbilical Vein Endothelial Cells (HUVEC) do not undergo apoptosis when treated with similar sphingolipids.[11]
| Cell Type | Cell Line | Effect of DMS | Supporting Data | Reference |
| Cancer | A549 (Human Lung Carcinoma) | Dose-dependent suppression of proliferation and induction of apoptosis. | Increased percentage of apoptotic cells with increasing DMS concentration and exposure time. | [1][8][9] |
| Cancer | HT29, HRT18, MKN74, COLO205 (Human Colonic Carcinoma) | Susceptible to DMS-induced apoptosis (>50% of cells). | DMS was more potent than Sphingosine in inducing apoptosis in these cell lines. | [11] |
| Cancer | CMK-7, HL60, U937 (Human Leukemia) | Highly susceptible to apoptosis induced by sphingosine derivatives. | Treatment with 20 µM Sphingosine for 6 hours caused apoptosis in up to 90% of cells. | [11] |
| Cancer | MKN74 (Human Gastric Carcinoma) | In vivo tumor growth inhibition in nude mice. | Dose-dependent inhibition of tumor growth with daily injections of DMS. | [12] |
| Normal | HUVEC, Rat Mesangial Cells (Primary Cultures) | No induction of apoptosis. | Apoptosis was not induced by sphingolipids in these primary, non-transformed cells. | [11] |
Signaling Pathway Modulation by DMS in Cancer Cells
DMS triggers apoptosis in cancer cells primarily through the inhibition of the SPHK1/NF-κB survival pathway. This disruption, coupled with an increase in intracellular calcium, activates the cellular machinery for programmed cell death.
Caption: DMS-induced apoptotic pathway in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of DMS are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13][14]
Workflow Diagram: MTT Assay
Caption: General workflow for a cell viability MTT assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Include control wells with medium alone for background subtraction.[15]
-
Incubation: Incubate the plate for 24 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Treatment: Replace the medium with fresh medium containing various concentrations of DMS. Include untreated and vehicle-treated wells as controls.
-
Incubation with Compound: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the reduction of MTT into purple formazan crystals by viable cells.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13][14] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] The absorbance is directly proportional to the number of viable, metabolically active cells.
Apoptosis Detection: Annexin V Staining Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of apoptosis.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection.[16][18] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI−) from late apoptotic or necrotic cells (Annexin V+/PI+).[16][17]
Workflow Diagram: Annexin V Apoptosis Assay
Caption: General workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of DMS for a specified time period. Prepare appropriate negative (untreated) and positive controls.[18]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., 500 x g for 5 minutes).[17][19]
-
Washing: Wash the cells twice with cold 1X PBS and then once with 1X Annexin V Binding Buffer.[17][20]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide working solution.[17][18][20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Analysis Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and mix gently. Keep the samples on ice and protected from light.[18]
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.[18] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both stains.[17]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell extract, allowing for the analysis of proteins involved in the DMS-induced signaling pathways, such as SPHK1 and NF-κB.[21][22]
Detailed Protocol:
-
Sample Preparation (Lysis): Treat cells with DMS as required. Wash cells with 1X PBS and then lyse them by adding 1X SDS sample buffer (Laemmli buffer). Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[21]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[21][22]
-
SDS-PAGE: Load equal amounts of protein (typically 10-50 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions to separate proteins based on size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This is typically done via electrotransfer.[21][22]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[23][24] This step prevents non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SPHK1 or anti-p65 NF-κB), diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking.[21][24]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[24][25]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.[24]
-
Detection: After further washing, add a chemiluminescent substrate (e.g., ECL reagent) to the membrane.[24] The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein.
References
- 1. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancercenter.com [cancercenter.com]
- 6. medparkhospital.com [medparkhospital.com]
- 7. Key differences between cancer cells and normal cells – faCellitate [facellitate.com]
- 8. DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine and its methylated derivative N,N-dimethylsphingosine (DMS) induce apoptosis in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell membrane signaling as target in cancer therapy: inhibitory effect of N,N-dimethyl and N,N,N-trimethyl sphingosine derivatives on in vitro and in vivo growth of human tumor cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. bosterbio.com [bosterbio.com]
The Impact of N,N-Dimethyl Sphinganine on Lipid Raft Composition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of N,N-dimethyl Sphinganine (DMS) on the composition of lipid rafts, specialized membrane microdomains critical for cellular signaling. By inhibiting sphingosine (B13886) kinase, DMS alters the balance of key sphingolipids, primarily increasing ceramide levels. This guide will delve into the consequential changes in lipid raft lipid and protein composition, comparing these effects to those induced by other sphingolipids. Detailed experimental protocols and signaling pathway visualizations are provided to support further research in this area.
This compound's Mechanism of Action
This compound is a competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P). By blocking this phosphorylation, DMS leads to a decrease in cellular S1P levels and a subsequent accumulation of its precursor, sphingosine, which is then readily converted to ceramide. It is this elevation in ceramide that is believed to be the primary driver of the observed alterations in lipid raft composition and function.
The following diagram illustrates the signaling pathway affected by this compound:
Safety Operating Guide
Navigating the Disposal of N,N-dimethyl Sphinganine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialized laboratory reagents is paramount for environmental protection and occupational health. This guide provides essential, step-by-step procedures for the proper disposal of N,N-dimethyl Sphinganine, a sphingolipid utilized in various research applications.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical reagents like this compound is a critical component of laboratory safety and regulatory compliance. While specific institutional and local guidelines must always take precedence, the following information outlines the key considerations and procedures for managing this compound as waste.
This compound should be treated as a hazardous substance until comprehensive toxicological data becomes available.[1][2] Although a safety data sheet for the related compound N,N-Dimethylsphingosine classifies it as not a hazardous substance or mixture, it is prudent to handle this compound with a higher degree of caution.[3]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Synonyms | N,N-dimethyl-D-erythro-Dihydrosphingosine |
| Molecular Formula | C20H43NO2 |
| Molecular Weight | 329.6 g/mol [1][4] |
| Purity | ≥95%[1][4] |
| Form | Typically supplied as a solution in ethanol[1][4] |
| Storage Temperature | -20°C[1][3] |
| Solubility | Soluble in DMSO (approx. 2 mg/ml) and dimethyl formamide (B127407) (approx. 10 mg/ml)[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize exposure risk and ensure compliance with standard laboratory waste management practices.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Work Area Preparation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.
3. Containment of Spills: In the event of an accidental spill, the material should be cleaned up using an inert absorbent material.[3] The contaminated absorbent should then be placed in a suitable, sealed container for disposal as chemical waste.[3]
4. Waste Collection:
-
Unused or Expired Material: Unwanted this compound, in its original container or a securely sealed and clearly labeled waste container, should be designated for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and absorbent pads, should also be collected in a designated and properly labeled hazardous waste container.
5. Labeling and Storage of Waste: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any other identifiers required by your institution's environmental health and safety (EHS) department. Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by EHS or a licensed waste disposal contractor.
6. Final Disposal: The final disposal of this compound waste must be conducted through your institution's official chemical waste management program. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound, from initial preparation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N,N-dimethyl Sphinganine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like N,N-dimethyl Sphinganine. Although specific hazard data is limited, it is recommended to treat this compound as hazardous until more information is available.[1][2] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure a safe laboratory environment.
Operational Plan: Safe Handling and Storage
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Protects against inhalation of dust or aerosols. | NIOSH approved |
Storage:
-
Short-term (days to weeks): Keep the container tightly sealed in a dry, dark place at 0-4°C.
Experimental Protocols: Step-by-Step Guidance
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
Preparation of Solutions:
-
Solvent Selection: this compound is often supplied as a solution in ethanol (B145695). To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[1][2] Solvents such as DMSO and dimethylformamide can also be used.[1]
-
Dissolving the Compound:
General Handling:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1][2]
-
Before use, review the complete Safety Data Sheet (SDS) provided by the supplier.[1][2]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Collection:
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not dispose of it down the drain.[3]
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[3] These items must be collected in a designated, sealed hazardous waste container.[3]
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste: this compound" and any associated hazards.[3]
-
Store waste containers in a well-ventilated area, awaiting disposal by a licensed waste management company.
Regulatory Compliance:
-
All disposal procedures must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the recommended personal protective equipment.
-
Containment and Cleanup:
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[3]
Visual Guides
The following diagrams illustrate key safety and handling workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
